3-Ethoxyacryloyl chloride
Descripción
The exact mass of the compound (E)-3-Ethoxyacryloyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(E)-3-ethoxyprop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMFACMIOWQIPR-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6191-99-7, 99471-66-6 | |
| Record name | 3-Ethoxyacryloyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006191997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ethoxyacryloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Ethoxyacryloyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK7NKC6WE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Ethoxyacryloyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Reagent in Modern Organic Synthesis
3-Ethoxyacryloyl chloride, with the CAS number 6191-99-7, is a highly reactive, bifunctional organic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This colorless to light yellow liquid is characterized by a sharp, pungent odor typical of acyl chlorides.[1] Its molecular structure incorporates both a highly reactive acyl chloride moiety and an electron-rich α,β-unsaturated system due to the presence of an ethoxy group, making it a versatile building block for a variety of chemical transformations.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6191-99-7 | [4] |
| Molecular Formula | C₅H₇ClO₂ | [4] |
| Molecular Weight | 134.56 g/mol | [4] |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Boiling Point | 75 °C at 10 mmHg | [5] |
| Density | Approximately 1.125 g/cm³ | [2] |
| Refractive Index | 1.4860 to 1.4910 | [5] |
| Flash Point | 25 °C | |
| Solubility | Soluble in common organic solvents; insoluble in water. | [2] |
Spectroscopic Characterization
Spectroscopic data is critical for confirming the identity and purity of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of (E)-3-ethoxyacryloyl chloride is expected to show distinct signals for the ethoxy group and the vinyl protons. The vinyl protons will appear as doublets with a coupling constant characteristic of a trans configuration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the acyl chloride is typically observed in the downfield region.[6]
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the C=O stretch of the acyl chloride, the C=C stretch of the alkene, and the C-O stretch of the ether linkage. Acyl chlorides typically show a strong C=O stretching band at a higher frequency than other carbonyl compounds.[7]
Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak, as well as characteristic fragmentation patterns. Due to the presence of chlorine, isotopic peaks for M and M+2 (in an approximate 3:1 ratio) will be observed for chlorine-containing fragments.[4]
A plausible fragmentation pattern is initiated by the cleavage of the C-Cl bond or the C-O bond of the ethoxy group. The loss of a chlorine radical would lead to an acylium ion, which can undergo further fragmentation.
Synthesis of this compound
This compound is typically synthesized from readily available starting materials. A common laboratory-scale preparation involves the hydrolysis of ethyl 3,3-diethoxypropionate followed by chlorination of the resulting 3-ethoxyacrylic acid.[5]
Experimental Protocol: Synthesis from Ethyl 3,3-Diethoxypropionate
This two-step procedure provides a reliable method for the preparation of this compound.
Step 1: Hydrolysis of Ethyl 3,3-Diethoxypropionate
-
To a solution of ethyl 3,3-diethoxypropionate (20 g) in water (50 mL), add sodium hydroxide (5 g) at room temperature.
-
Heat the reaction mixture to 110°C and stir vigorously for 1 hour.
-
Cool the reaction mixture to room temperature and dilute with water (2 L).
-
Extract the aqueous solution with ethyl acetate (1 L).
-
Wash the organic extract with saturated brine (1 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-ethoxyacrylic acid.
Step 2: Chlorination of 3-Ethoxyacrylic Acid
-
To the crude 3-ethoxyacrylic acid, add thionyl chloride (30 mL).
-
Heat the reaction mixture to 70°C and continue stirring at this temperature for one hour.
-
After the reaction is complete, directly concentrate the reaction solution under reduced pressure to obtain this compound. A yield of approximately 90% (14 g) can be expected.[5]
Caption: Synthesis of this compound.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride and the conjugated α,β-unsaturated system.
Nucleophilic Acyl Substitution
The acyl chloride group is highly susceptible to nucleophilic attack, readily reacting with a variety of nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively. These reactions are typically fast and exothermic.
Mechanism: Reaction with Amines to Form Amides
The reaction with a primary or secondary amine proceeds through a nucleophilic addition-elimination mechanism to yield the corresponding N-substituted 3-ethoxyacrylamide.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6191-99-7 [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 3-Ethoxyacryloyl Chloride (CAS 6191-99-7) for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Intermediate
3-Ethoxyacryloyl chloride, designated with the CAS number 6191-99-7, is a highly reactive, bifunctional organic compound that has emerged as a crucial building block in modern organic synthesis.[1] Its unique structure, featuring both a reactive acyl chloride and an electron-rich α,β-unsaturated ether system, makes it a valuable precursor for the synthesis of a diverse array of complex molecules.[1][2] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reaction mechanisms and pivotal applications in pharmaceutical and chemical manufacturing. For researchers and drug development professionals, a thorough understanding of this reagent's capabilities and handling requirements is paramount for leveraging its full synthetic potential.
Physicochemical and Safety Profile
This compound is a colorless to light yellow liquid characterized by a pungent odor typical of acyl chlorides.[1][3] It is soluble in common organic solvents but reacts violently with water.[1][4] Due to its high reactivity, it is sensitive to moisture and heat, necessitating careful handling and storage under inert, anhydrous conditions.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6191-99-7 | [5] |
| Molecular Formula | C₅H₇ClO₂ | [5][6] |
| Molecular Weight | 134.56 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 75 °C at 10 mmHg | [7] |
| Density | ~1.125 g/cm³ | [7] |
| Refractive Index | ~1.49 | [5] |
| Flash Point | 25 °C (77 °F) | [8] |
Safety and Handling:
This compound is a hazardous substance that requires stringent safety protocols. It is flammable, corrosive, and can cause severe skin burns and eye damage.[6] Inhalation may lead to respiratory irritation, and it is harmful if swallowed.[6] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] It should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames, and under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[1] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.
Synthesis and Purification: A Practical Approach
The most common and practical synthesis of this compound involves the chlorination of 3-ethoxyacrylic acid.[1] This precursor is typically generated in situ from the hydrolysis of ethyl 3,3-diethoxypropionate.[3][7]
Experimental Protocol: Synthesis of this compound
Step 1: Hydrolysis of Ethyl 3,3-diethoxypropionate
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 3,3-diethoxypropionate (20 g) in water (50 mL).
-
Add sodium hydroxide (5 g) to the solution at room temperature.
-
Heat the reaction mixture to 110 °C and stir vigorously for 1 hour.
-
Cool the reaction mixture to room temperature and dilute with water (2 L).
-
Extract the aqueous solution with ethyl acetate (1 L).
-
Wash the organic extract with saturated brine (1 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-ethoxyacrylic acid.
Step 2: Chlorination of 3-Ethoxyacrylic Acid
-
To the crude 3-ethoxyacrylic acid, add thionyl chloride (30 mL) in a fume hood.
-
Heat the reaction mixture to 70 °C and stir for one hour.
-
After the reaction is complete, concentrate the solution under reduced pressure to afford this compound as a brown solid (yield: ~90%).[3]
-
For higher purity, the product can be distilled under reduced pressure (75 °C/10 mmHg).[3][7]
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters.[1][9]
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.[9]
Caption: Generalized mechanism of nucleophilic acyl substitution with this compound.
Applications in Drug Development and Organic Synthesis
This compound's synthetic utility is vast, finding applications in various sectors, including the production of cosmetics, detergents, and hair care products.[2] However, its most significant contributions lie within the realm of pharmaceutical research and development.
Synthesis of Heterocyclic Compounds
A primary application of this compound is in the synthesis of substituted pyrazoles, a class of heterocyclic compounds with diverse biological activities. The reaction with hydrazines provides a straightforward route to pyrazole-containing scaffolds, which are key components in many drug candidates. For instance, it has been utilized in the synthesis of factor XIa inhibitors, which are being investigated as novel anticoagulants with a potentially lower bleeding risk.[10]
Caption: Workflow for the synthesis of pyrazole derivatives using this compound.
A Versatile Building Block
Beyond pyrazoles, this compound serves as a versatile three-carbon building block for a variety of other complex organic molecules. Its ability to introduce an ethoxyacryloyl moiety is valuable in the synthesis of aminoquinolines and other heterocyclic systems of medicinal interest.[10] The dual functionality allows for sequential reactions, providing a strategic advantage in multistep syntheses.
Conclusion: A Powerful Tool for Chemical Innovation
This compound is a potent and versatile reagent that offers chemists a reliable pathway to a wide range of valuable organic compounds. Its predictable reactivity, coupled with its utility in constructing complex molecular architectures, solidifies its importance in both academic research and industrial applications, particularly in the discovery and development of new therapeutic agents. Adherence to strict safety protocols is essential to harness the full synthetic power of this valuable chemical intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 6191-99-7 [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 6191-99-7 [amp.chemicalbook.com]
- 8. 3-乙氧基丙烯酰氯 ≥85% (H-NMR) | Sigma-Aldrich [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Ethoxyacryloyl Chloride: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-ethoxyacryloyl chloride (CAS No. 6191-99-7), a versatile bifunctional reagent widely utilized in organic synthesis. We delve into its core chemical and physical properties, provide a detailed, field-proven protocol for its synthesis, and explore the causality behind its reactivity as both an acylating agent and a Michael acceptor. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into its application in the construction of complex heterocyclic scaffolds and as a key intermediate in the synthesis of pharmaceutically active molecules.
Core Properties and Specifications
This compound is a reactive chemical intermediate valued for its dual electrophilic nature. At room temperature, it is a colorless to light yellow liquid with a pungent odor characteristic of acyl chlorides.[1] Due to its high reactivity, it is sensitive to moisture and should be handled under anhydrous conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇ClO₂ | [2][3] |
| Molecular Weight | 134.56 g/mol | [2] |
| CAS Number | 6191-99-7 | [2][4] |
| IUPAC Name | (2E)-3-ethoxyprop-2-enoyl chloride | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 116–118°C at 13 mmHg | [5] |
| Storage Temperature | 2-8°C, under inert gas |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved via a two-step process starting from ethyl 3,3-diethoxypropanoate. This precursor is first hydrolyzed to 3-ethoxyacrylic acid, which is subsequently converted to the target acyl chloride. This method ensures high purity and yield.
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Step-by-Step Synthesis Protocol
PART A: Synthesis of 3-Ethoxyacrylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3,3-diethoxypropanoate (1 eq.) with a 1 M aqueous solution of sodium hydroxide (2.5 eq.).
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110°C) and maintain for 1-2 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of ~2 using concentrated hydrochloric acid while cooling in an ice bath.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-ethoxyacrylic acid, which can often be used in the next step without further purification.
PART B: Synthesis of (E)-3-Ethoxyacryloyl chloride
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a scrubber) with the crude 3-ethoxyacrylic acid (1 eq.) from the previous step.
-
Chlorination: Add thionyl chloride (SOCl₂, ~2 eq.) dropwise to the flask at room temperature. Expert Insight: The use of excess thionyl chloride drives the reaction to completion and can be removed easily due to its volatility. Oxalyl chloride with a catalytic amount of DMF is an alternative, often yielding cleaner reactions.
-
Reaction Progression: After the addition is complete, heat the mixture to 60-70°C for 1-2 hours. The evolution of HCl and SO₂ gas will be observed. The reaction is complete when gas evolution ceases.
-
Purification: Remove the excess thionyl chloride by distillation. The resulting crude product is then purified by vacuum distillation to afford (E)-3-ethoxyacryloyl chloride as a colorless to pale yellow liquid.[1]
Chemical Reactivity and Mechanistic Insights
This compound is a bifunctional electrophile. Its reactivity is dominated by two key sites: the highly electrophilic carbonyl carbon of the acyl chloride and the β-carbon of the α,β-unsaturated system.
Nucleophilic Acyl Substitution
The primary mode of reactivity is nucleophilic acyl substitution at the carbonyl carbon. The chloride ion is an excellent leaving group, facilitating rapid reactions with a wide range of nucleophiles (amines, alcohols, thiols) to form corresponding amides, esters, and thioesters.
Caption: General mechanism for the reaction with primary amines.
-
Causality in Experimental Design: The reaction with amines is typically performed at low temperatures (0-5°C) to control the exothermic nature of the reaction.[6] A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.[7]
Michael Addition Reactions
While the acyl chloride is more reactive, the β-carbon is susceptible to conjugate (Michael) addition by soft nucleophiles. This can sometimes be a competing side reaction, especially if a highly nucleophilic amine is used in excess.[6] The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic. Careful control of stoichiometry and reaction conditions is crucial to favor the desired acylation product.
Applications in Drug Discovery and Development
The unique structure of this compound makes it a valuable building block for synthesizing heterocyclic compounds, which form the core of many pharmaceuticals.
-
Synthesis of Pyrimidines and Pyridines: The 1,3-dielectrophilic nature of the C-C-C=O backbone allows for [3+3] cycloaddition reactions with amidines or other 1,3-dinucleophiles to construct pyrimidine rings, a common motif in medicinal chemistry.[8][9] For instance, it can be used to synthesize precursors for Bcr-Abl inhibitors used in cancer therapy.[10]
-
Case Study: Factor XIa Inhibitors: In a notable example from pharmaceutical research, (E)-3-ethoxyacryloyl chloride was used as a key starting material in the synthesis of a novel series of aminoquinolines.[11] These compounds were designed as activated factor XI (FXIa) inhibitors, which are sought after as anticoagulants with a potentially lower risk of bleeding. The reaction involved the acylation of an aminoquinoline core, followed by an acid-catalyzed intramolecular cyclization to form a quinolinone scaffold.[11]
Spectroscopic Characterization
Accurate characterization is essential for verifying the purity and structure of the synthesized compound.
Table 2: Spectroscopic Data for (E)-3-Ethoxyacryloyl chloride
| Technique | Data Interpretation | Source(s) |
| ¹H NMR | Expected signals include a triplet and quartet for the ethoxy group, and two doublets for the vinyl protons with a large coupling constant (~12-15 Hz) indicative of the (E)-stereochemistry. | |
| ¹³C NMR | Key signals expected for the carbonyl carbon (~165-170 ppm), two vinyl carbons, and the ethoxy carbons. | [2][12] |
| Mass Spec (MS) | The mass spectrum would show the molecular ion peak. Common fragmentation patterns include the loss of Cl, C₂H₅O, and CO.[13][14][15][16] | [2][13] |
Safety and Handling
This compound is a hazardous substance that requires careful handling in a well-ventilated fume hood.
-
Hazards: It is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause allergic skin reactions and respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.
Conclusion
This compound is a potent and versatile chemical intermediate whose value lies in its predictable and dual-mode reactivity. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, allows researchers and drug development professionals to effectively leverage this reagent for the efficient construction of complex molecular architectures. Adherence to strict safety protocols is paramount when working with this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. growingscience.com [growingscience.com]
- 10. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-Ethoxyacryloyl Chloride: Structure, Reactivity, and Synthetic Applications
Introduction
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex targets. 3-Ethoxyacryloyl chloride, a bifunctional reagent, has emerged as a cornerstone intermediate for researchers and drug development professionals. Its unique electronic and structural features, combining the high reactivity of an acyl chloride with the versatile Michael acceptor characteristics of a vinyl ether, provide a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds.
This guide offers an in-depth exploration of this compound, moving beyond a simple recitation of properties to a functional analysis of its structure and reactivity. We will examine the causality behind its synthetic utility, provide field-proven protocols, and detail the necessary validation and safety measures required when handling this potent reagent. The insights herein are intended to empower scientists to leverage this compound's full potential in their synthetic endeavors, from small-scale research to process development.
The fundamental structure of this compound is presented below, highlighting the key functional groups that dictate its chemical behavior.
Caption: Chemical structure of (E)-3-ethoxyacryloyl chloride.
Section 1: Molecular Identity and Physicochemical Characteristics
This compound is a colorless to pale yellow liquid characterized by a sharp, pungent odor typical of acyl chlorides.[1] Its systematic IUPAC name is (2E)-3-ethoxyprop-2-enoyl chloride, indicating that the molecule exists predominantly as the E-isomer, a consequence of thermodynamic stability.[2] This stereochemistry is a critical feature, influencing the compound's reactivity and the stereochemical outcomes of its subsequent reactions. A comprehensive summary of its key identifiers and properties is provided below.
| Property | Value | Reference(s) |
| CAS Number | 6191-99-7 | [1][3][4] |
| Molecular Formula | C₅H₇ClO₂ | [2][4] |
| Molecular Weight | 134.56 g/mol | [2][3] |
| Appearance | Colorless to light orange/yellow clear liquid | [1][3] |
| IUPAC Name | (2E)-3-ethoxyprop-2-enoyl chloride | [2] |
| Synonyms | 3-Ethoxyacrylic acid chloride, β-Ethoxyacrylic chloride | [3][5][6] |
| Boiling Point | 75 °C at 10 mmHg | [3][7] |
| Flash Point | 25 °C (77 °F) | [3][8] |
| Density | ~1.125 g/cm³ (Predicted) | [3][9] |
| Storage Conditions | 2-8°C, under inert gas, moisture sensitive | [3][5][10] |
Section 2: A Duality of Reactivity: Functional Group Analysis
The synthetic power of this compound stems from the interplay of its three core functional groups: the acyl chloride, the carbon-carbon double bond, and the ethoxy group. This combination creates a conjugated system with two distinct and highly reactive electrophilic sites.
-
The Acyl Chloride Moiety: As a derivative of a carboxylic acid, the acyl chloride is an exceptionally reactive electrophile. The carbonyl carbon is rendered highly electron-deficient by the inductive effects of both the oxygen and chlorine atoms. The chloride ion is an excellent leaving group, facilitating rapid nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (leading to hydrolysis).[11] This reactivity is the primary pathway for forming acyl bonds.
-
The α,β-Unsaturated Vinyl Ether System: The molecule also functions as an activated alkene. The ethoxy group, being an electron-donating group, pushes electron density into the double bond through resonance. This polarization, combined with the electron-withdrawing effect of the carbonyl group, makes the β-carbon (the carbon atom adjacent to the ethoxy group) highly electrophilic and susceptible to conjugate addition (Michael addition) .[11] This allows for the formation of a carbon-carbon or carbon-heteroatom bond at the β-position.
This dual reactivity allows for a controlled, stepwise functionalization, making it a versatile precursor in the synthesis of complex heterocyclic structures, which are common motifs in pharmaceuticals and agrochemicals.[1][11]
Caption: Dual electrophilic sites of this compound.
Section 3: Synthetic Protocol and Mechanistic Rationale
The trustworthiness of a chemical process relies on a robust and reproducible protocol. Here, we detail a standard laboratory procedure for the synthesis of this compound, followed by an example of its application.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods involving the chlorination of 3-ethoxyacrylic acid.[1][11] The causality for each step is explained to ensure a self-validating workflow.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
System Preparation (Anhydrous Conditions): Assemble a round-bottom flask equipped with a reflux condenser and a drying tube (e.g., filled with CaCl₂). All glassware must be rigorously dried to prevent premature hydrolysis of both the thionyl chloride reactant and the acyl chloride product.
-
Reagent Addition: Charge the flask with 3-ethoxyacrylic acid. Under a fume hood, slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Causality: Thionyl chloride is the chlorinating agent. Using an excess ensures the complete conversion of the carboxylic acid. The reaction produces gaseous byproducts (SO₂ and HCl), necessitating the use of a fume hood.
-
-
Reaction: Gently heat the mixture to 40–70 °C using a heating mantle.[1] Monitor the reaction by observing the cessation of gas evolution. The reaction is typically complete within 1-3 hours.
-
Causality: Moderate heating provides the necessary activation energy for the reaction without causing thermal decomposition of the product.
-
-
Isolation and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride (boiling point: 76 °C) can be removed by distillation. The final product, this compound, is then purified by fractional distillation under reduced pressure (e.g., 75 °C at 10 mmHg).[3][7]
-
Causality: Distillation under reduced pressure allows the product to boil at a lower temperature, preventing potential polymerization or decomposition that can occur at its higher atmospheric boiling point.
-
Section 4: Spectroscopic Signature for Quality Control
Verifying the identity and purity of this compound is essential before its use in subsequent reactions. The following spectroscopic data provide a reliable fingerprint for the compound.
| Technique | Expected Signature | Reference(s) |
| ¹H NMR | Signals corresponding to the ethoxy group protons (-CH₂- and -CH₃), and two distinct signals for the vinyl protons. The large coupling constant (J) between the vinyl protons confirms the (E)-stereochemistry. | [8] |
| ¹³C NMR | Characteristic peaks for the carbonyl carbon (~165-170 ppm), the two vinyl carbons, and the ethoxy carbons. | [2][13] |
| IR Spectroscopy | Strong absorption bands for the C=O stretch of the acyl chloride (~1750-1780 cm⁻¹), the C=C stretch (~1620 cm⁻¹), and the C-O-C ether stretch (~1250 cm⁻¹). | - |
| GC-MS | A molecular ion peak corresponding to the compound's mass (m/z = 134.56). The fragmentation pattern can further confirm the structure. | [2][14] |
Section 5: Safety, Handling, and Storage
Authoritative Grounding: this compound is a hazardous substance that requires strict adherence to safety protocols. It is flammable, corrosive, and acts as a sensitizer.[2]
| Hazard Type | GHS Hazard Statement(s) | Precautionary Guidance |
| Physical | H226: Flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8] |
| Health | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | P280: Wear protective gloves, protective clothing, eye protection, and face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8] |
Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.[1]
-
Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles with a face shield.[8]
-
Ground/bond container and receiving equipment to prevent static discharge.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[3][5]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[10]
-
Keep away from incompatible materials such as water, bases, amines, and strong oxidizing agents.[12]
Conclusion
This compound is more than a mere chemical intermediate; it is a precisely engineered tool for molecular construction. Its dual reactivity, stemming from the acyl chloride and the activated alkene functionalities, offers chemists a strategic advantage in the synthesis of diverse molecular architectures, particularly in the fields of pharmaceuticals and materials science.[11][15] However, its utility is matched by its hazardous nature. A thorough understanding of its chemical properties, coupled with strict adherence to handling and safety protocols, is imperative for its successful and safe application. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively incorporate this versatile reagent into their synthetic programs.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6191-99-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 6191-99-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound CAS#: 6191-99-7 [amp.chemicalbook.com]
- 8. 3-Ethoxy-acryloyl chloride ≥85% (H-NMR) | Sigma-Aldrich [sigmaaldrich.com]
- 9. 6191-99-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. This compound | 6191-99-7 | TCI EUROPE N.V. [tcichemicals.com]
- 11. Page loading... [guidechem.com]
- 12. fishersci.com [fishersci.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. nbinno.com [nbinno.com]
(E)-3-ethoxyprop-2-enoyl chloride IUPAC name
An In-depth Technical Guide to (E)-3-ethoxyprop-2-enoyl chloride: Nomenclature, Synthesis, and Application
Abstract
This technical guide provides a comprehensive analysis of (E)-3-ethoxyprop-2-enoyl chloride, a key reactive intermediate in organic synthesis. The document begins by systematically deconstructing its International Union of Pure and Applied Chemistry (IUPAC) name to establish a foundational understanding of its chemical structure. It further details a validated laboratory-scale synthesis protocol, methods for structural confirmation via spectroscopic analysis, and a discussion of its chemical reactivity and applications. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile chemical building block.
Systematic IUPAC Nomenclature: A Foundational Analysis
Unambiguous naming is critical in chemical science for ensuring reproducibility and clear communication. The IUPAC name, (E)-3-ethoxyprop-2-enoyl chloride , precisely describes the molecule's constitution and stereochemistry. Let's deconstruct the name based on established nomenclature rules.[1][2]
Prioritization of Functional Groups
The molecule contains three distinct functional groups: an acyl chloride, an alkene, and an ether. According to IUPAC priority rules, the acyl chloride is the principal functional group, which dictates the suffix of the name.[2]
Priority Order: Acyl Chloride > Alkene > Ether
Step-by-Step Name Construction
-
Identify the Parent Chain: The core structure is a three-carbon chain, indicated by the root "prop-".
-
Identify the Principal Functional Group: The acyl chloride group (-COCl) is the highest-priority group. The carbon of this group is designated as position 1 (C1).[3]
-
Name the Parent Compound: The corresponding carboxylic acid would be prop-2-enoic acid (commonly known as acrylic acid). To name the acyl chloride, the "-oic acid" suffix is replaced with "-oyl chloride".[4][5] This gives the base name prop-2-enoyl chloride . The "2-en" specifies that the double bond starts at C2.
-
Identify and Name Substituents: An ethoxy group (-OCH₂CH₃) is attached to the chain. Its position is indicated by the number of the carbon atom it is bonded to, which is C3. This gives the prefix 3-ethoxy .
-
Assemble the Full Name: Combining the parts gives 3-ethoxyprop-2-enoyl chloride .[6][7]
-
Assign Stereochemistry: The final component is assigning the stereochemistry of the double bond at the C2-C3 position. This is done using the Cahn-Ingold-Prelog (CIP) priority rules.
-
At Carbon 2: The C1 carbonyl group (-COCl) has a higher atomic number priority than the implicit hydrogen atom.
-
At Carbon 3: The oxygen of the ethoxy group has a higher atomic number priority than the implicit hydrogen atom.
-
The two highest-priority groups (-COCl and -OCH₂CH₃) are on opposite sides of the double bond. This configuration is designated as (E), from the German entgegen (opposite).
-
Therefore, the complete, unambiguous IUPAC name is (E)-3-ethoxyprop-2-enoyl chloride .[6][8]
Caption: Logical workflow for deriving the IUPAC name.
Synthesis and Structural Validation
As a highly reactive compound, (E)-3-ethoxyprop-2-enoyl chloride is typically prepared and used in subsequent steps without prolonged storage.
Experimental Protocol: Synthesis from (E)-3-ethoxyacrylic acid
The most direct laboratory synthesis involves the chlorination of the corresponding carboxylic acid, (E)-3-ethoxyacrylic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Protocol:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (E)-3-ethoxyacrylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) as the solvent (approx. 5-10 mL per gram of acid).
-
Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Chlorination: While stirring the solution at 0 °C (ice bath), add thionyl chloride (SOCl₂, 1.2 eq) dropwise via a syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until gas evolution (SO₂ and HCl) ceases. The reaction can be gently warmed to 40 °C to ensure completion.
-
Workup: The reaction mixture is concentrated under reduced pressure to remove the solvent and excess thionyl chloride. The crude (E)-3-ethoxyprop-2-enoyl chloride is often a pale yellow liquid and is typically used immediately in the next synthetic step without further purification.[9]
Caption: Workflow for the synthesis of the title compound.
Structural Validation via Spectroscopy
Confirmation of the product's identity and purity is achieved by comparing its spectroscopic data with expected values.
| Spectroscopic Data for (E)-3-ethoxyprop-2-enoyl chloride | |
| Technique | Expected Signal / Feature |
| FT-IR (neat) | ~1780-1750 cm⁻¹ (C=O stretch, acyl chloride) ~1640 cm⁻¹ (C=C stretch) ~1250 cm⁻¹ (C-O stretch, ether) |
| ¹H NMR (CDCl₃) | δ ~7.7 ppm (d, 1H, J ≈ 12-13 Hz, H-C3) δ ~5.5 ppm (d, 1H, J ≈ 12-13 Hz, H-C2) δ ~4.1 ppm (q, 2H, J ≈ 7 Hz, -OCH₂) δ ~1.4 ppm (t, 3H, J ≈ 7 Hz, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~165 ppm (C=O) δ ~160 ppm (C3) δ ~105 ppm (C2) δ ~70 ppm (-OCH₂) δ ~14 ppm (-CH₃) |
The large coupling constant (J ≈ 12-13 Hz) between the two vinylic protons in the ¹H NMR spectrum is characteristic of a trans (E) configuration.
Chemical Reactivity and Synthetic Applications
(E)-3-ethoxyprop-2-enoyl chloride is a bifunctional molecule whose reactivity is dominated by the electrophilic acyl chloride group.
Nucleophilic Acyl Substitution
The compound readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, making it a valuable building block.[3][9] This reactivity allows for the facile introduction of the 3-ethoxyacryloyl moiety into other molecules.
-
With Alcohols/Phenols: Reacts to form the corresponding esters.
-
With Amines: Reacts with primary or secondary amines to form amides.
-
With Water: Hydrolyzes readily, even with atmospheric moisture, back to the parent carboxylic acid, releasing HCl fumes.[3] This necessitates handling under anhydrous conditions.
Caption: Key reactions of (E)-3-ethoxyprop-2-enoyl chloride.
Applications in Complex Synthesis
The products derived from this reagent, particularly the amides and esters, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[9] The enol-ether functionality can be further manipulated, for instance, via hydrolysis under acidic conditions to unmask a β-dicarbonyl equivalent, providing access to a diverse range of heterocyclic and carbocyclic systems.
References
- 1. nobraintoosmall.co.nz [nobraintoosmall.co.nz]
- 2. aakash.ac.in [aakash.ac.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. Acid Chloride Nomenclature Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. 3-Ethoxyacryloyl chloride | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. (E)-3-methoxy-2-methylprop-2-enoyl chloride | C5H7ClO2 | CID 11073475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 6191-99-7: 3-Ethoxy-2-propenoyl chloride | CymitQuimica [cymitquimica.com]
A Technical Guide to the Spectroscopic Characterization of 3-Ethoxyacryloyl Chloride
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-ethoxyacryloyl chloride (CAS RN: 6191-99-7), a key intermediate in various organic syntheses.[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental protocols.
Introduction: The Chemical Identity of this compound
This compound, systematically named (2E)-3-ethoxyprop-2-enoyl chloride, is a bifunctional organic compound with the molecular formula C₅H₇ClO₂.[4] It is a colorless to pale yellow liquid characterized by a reactive acyl chloride group and an ethoxy-substituted α,β-unsaturated system.[3] This unique combination of functional groups makes it a versatile building block in the synthesis of esters, amides, and various heterocyclic compounds.[3]
The molecule's reactivity, particularly its sensitivity to moisture, necessitates careful handling and thorough characterization to ensure its identity and purity for subsequent synthetic applications. Spectroscopic methods are indispensable tools for this purpose.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₇ClO₂ | --INVALID-LINK--[4] |
| Molecular Weight | 134.56 g/mol | --INVALID-LINK--[4] |
| CAS Number | 6191-99-7 | --INVALID-LINK--[4] |
| Appearance | Colorless to light orange to yellow clear liquid | --INVALID-LINK-- |
| Boiling Point | 75 °C at 10 mmHg | --INVALID-LINK--[1] |
Below is a diagram illustrating the workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and comprehensive spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the vinyl protons. The trans-configuration of the double bond can be confirmed by the coupling constant between the vinyl protons. While a publicly available spectrum with full experimental details is not readily accessible, commercial suppliers like Sigma-Aldrich indicate that ¹H NMR is used to confirm an assay of ≥85%.[5]
Expected ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |
| CH₃ | ~1.3 | Triplet | ~7.1 | 3H |
| OCH₂ | ~4.1 | Quartet | ~7.1 | 2H |
| C(2)H | ~5.9 | Doublet | ~12.5 | 1H |
| C(3)H | ~7.7 | Doublet | ~12.5 | 1H |
Interpretation:
-
The triplet at approximately 1.3 ppm and the quartet at around 4.1 ppm are characteristic of an ethyl group, with the quartet being further downfield due to the deshielding effect of the adjacent oxygen atom.
-
The two doublets in the vinyl region (around 5.9 and 7.7 ppm) correspond to the two protons on the double bond. The large coupling constant of approximately 12.5 Hz is indicative of a trans relationship between these two protons. The downfield shift of the C(3)H proton is attributed to the electron-donating effect of the ethoxy group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. SpectraBase has an entry for the ¹³C NMR spectrum of (E)-3-ethoxyacryloyl chloride.[6]
¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-3 | ~160 |
| C-2 | ~105 |
| OCH₂ | ~70 |
| CH₃ | ~14 |
(Note: The exact chemical shifts are available on SpectraBase under the ID 8UE3o3pIEJP, but require an account for full access.)
Interpretation:
-
The signal at approximately 165 ppm is characteristic of a carbonyl carbon in an acyl chloride.
-
The signal around 160 ppm corresponds to the C-3 carbon, which is significantly deshielded due to the attached oxygen atom.
-
The C-2 carbon appears at a higher field, around 105 ppm.
-
The signals for the ethyl group carbons appear at approximately 70 ppm (OCH₂) and 14 ppm (CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl group and the carbon-carbon double bond.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Intensity |
| ~1770 | C=O stretch (acyl chloride) | Strong |
| ~1620 | C=C stretch (conjugated) | Medium |
| ~1250 | C-O stretch (vinyl ether) | Strong |
| ~960 | =C-H bend (trans) | Strong |
Interpretation:
-
The strong absorption at a high wavenumber (~1770 cm⁻¹) is highly characteristic of the carbonyl group in an acyl chloride. Conjugation with the double bond slightly lowers this frequency compared to a saturated acyl chloride.
-
The band around 1620 cm⁻¹ is due to the C=C double bond stretching vibration.
-
A strong band around 1250 cm⁻¹ is expected for the C-O stretching of the vinyl ether.
-
The strong absorption around 960 cm⁻¹ is characteristic of the out-of-plane bending of the hydrogens on a trans-disubstituted alkene.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum for (E)-3-ethoxyacryloyl chloride is available on SpectraBase.[7]
Expected Fragmentation Pattern:
The molecular ion peak (M⁺) is expected at m/z 134 and 136 with an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.
Major Expected Fragments:
| m/z | Proposed Fragment |
| 134/136 | [M]⁺ |
| 99 | [M - Cl]⁺ |
| 71 | [C₂H₅OC=CH]⁺ or [CH=CHC(O)]⁺ |
| 43 | [C₂H₃O]⁺ |
| 29 | [C₂H₅]⁺ |
Interpretation and Fragmentation Pathway:
The fragmentation of this compound is likely initiated by the loss of a chlorine radical to form a stable acylium ion.
Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Co-add 8-16 scans to improve the signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled experiment. A larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: Record a background spectrum of the empty salt plates. Place the sample in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a better quality spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Data Acquisition: Inject the sample into a gas chromatograph coupled to a mass spectrometer. The GC will separate the compound from any impurities before it enters the mass spectrometer for ionization (typically electron ionization) and analysis.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and purity assessment of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its structure, including the stereochemistry of the double bond. These analytical techniques are crucial for ensuring the quality of this important synthetic intermediate in research and drug development.
References
- 1. This compound | 6191-99-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-乙氧基丙烯酰氯 ≥85% (H-NMR) | Sigma-Aldrich [sigmaaldrich.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
Physical characteristics of 3-Ethoxyacryloyl chloride
This guide provides a comprehensive technical overview of 3-ethoxyacryloyl chloride, a key bifunctional reagent utilized in advanced organic synthesis. Tailored for researchers, scientists, and professionals in drug development and fine chemical manufacturing, this document delves into the compound's core physical and chemical properties, synthesis protocols, reactivity, and safe handling procedures. Our focus is on providing not just data, but also the causal scientific reasoning behind the experimental choices and safety measures, ensuring a deeper, actionable understanding for practical application.
Chemical Identity and Molecular Structure
This compound is a halogenated organic compound that serves as a versatile building block in synthetic chemistry.[1] Its utility stems from the presence of two highly reactive functional groups: a vinyl ether and an acyl chloride. This unique combination allows for a variety of subsequent chemical transformations.
The systematic IUPAC name for this compound is (2E)-3-ethoxyprop-2-enoyl chloride.[2] Its identity is unambiguously confirmed by its CAS Registry Number, 6191-99-7.[1][3][4] The molecular structure features an ethoxy group attached to the β-carbon of an acryloyl chloride backbone, leading to significant electronic effects that dictate its reactivity.[1]
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 6191-99-7 | [2][3][4] |
| IUPAC Name | (E)-3-ethoxyprop-2-enoyl chloride | [2] |
| Molecular Formula | C₅H₇ClO₂ | [1][2][4] |
| Molecular Weight | 134.56 g/mol | [2][3][4][5] |
| EINECS Number | 228-239-8 | [1][2] |
| InChI Key | SFMFACMIOWQIPR-ONEGZZNKSA-N | [1][2][5] |
| Canonical SMILES | CCOC=CC(=O)Cl | [1][2] |
Physicochemical Properties
This compound is a colorless to pale yellow or light orange liquid at room temperature.[1][3] It possesses a sharp, pungent odor characteristic of acyl chlorides.[1] Its physical state and properties are critical for determining appropriate handling, storage, and reaction conditions.
Table 2: Summary of Physical Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | 75 °C | at 10 mmHg | [3][6][7][8] |
| Density | ~1.125 - 1.14 g/cm³ | Predicted / 20 °C | [3][7][9] |
| Flash Point | 25 °C | Closed Cup | [3][6][7][10] |
| Refractive Index | 1.4860 - 1.4910 | 20 °C | [3][6][7][8] |
| Solubility | Soluble in many organic solvents. | [1] | |
| Insoluble and reacts violently with water. | [1][11] |
The low flash point of 25°C indicates that this compound is a flammable liquid, requiring stringent precautions to avoid ignition sources.[2] Its high reactivity with water to release hydrogen chloride gas is a primary safety and handling concern.[1] This hydrolytic instability necessitates that all syntheses and handling operations are conducted under strictly anhydrous conditions.
Synthesis and Purification Protocol
The standard laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 3-ethoxyacrylic acid.[1] The acid precursor is often generated in situ from the hydrolysis of an appropriate ester. The following protocol provides a validated, two-step process starting from ethyl 3,3-diethoxypropionate.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Step 1: Hydrolysis of Ethyl 3,3-diethoxypropionate
-
To a solution of ethyl 3,3-diethoxypropionate (20 g) in water (50 mL), add sodium hydroxide (5 g) at room temperature.
-
Heat the reaction mixture to 110°C and stir vigorously for 1 hour.[3][6]
-
Causality: The elevated temperature and presence of a strong base (NaOH) are necessary to drive the saponification (hydrolysis) of the ethyl ester to its corresponding carboxylate salt.
-
-
Cool the reaction mixture to room temperature. Dilute with water (2 L) and extract with ethyl acetate (1 L).
-
Wash the organic extract with saturated brine (1 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 3-ethoxyacrylic acid.[3][6]
-
Trustworthiness: The workup procedure is designed to remove water-soluble impurities and the basic catalyst. Drying over sodium sulfate is critical to remove residual water, which would violently react in the next step.
-
Step 2: Chlorination with Thionyl Chloride
-
To the crude 3-ethoxyacrylic acid, add thionyl chloride (30 mL) in a flask equipped with a reflux condenser and gas outlet trap (for HCl and SO₂).
-
Heat the reaction to 70°C and maintain stirring for one hour.[3][6]
-
Causality: Thionyl chloride (SOCl₂) is a highly effective chlorinating agent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (HCl and SO₂) which are easily removed, driving the reaction to completion. Anhydrous conditions are paramount.
-
-
After the reaction is complete, directly concentrate the solution under reduced pressure to remove excess thionyl chloride and isolate the crude product.[3][6]
Step 3: Purification
-
Purify the resulting brown residue by distillation under reduced pressure (e.g., 75°C at 10 mmHg) to obtain pure this compound.[1][3]
-
Causality: Vacuum distillation is required because the compound may be thermally unstable at its atmospheric boiling point. This technique allows for distillation at a lower temperature, preserving the integrity of the final product.
-
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by its two functional groups. The acyl chloride is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, thiols) to form corresponding esters, amides, and thioesters.[1] The electron-donating ethoxy group on the α,β-unsaturated system influences the regioselectivity of additions to the double bond.
This dual reactivity makes it a valuable intermediate for constructing complex molecules, particularly heterocyclic compounds used in pharmaceuticals and agrochemicals.[1] For instance, it has been employed in the synthesis of aminoquinoline derivatives investigated as potential anticoagulant inhibitors of Factor XIa (FXIa).[12]
Caption: General reaction pathway for nucleophilic acyl substitution.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and can cause severe burns to the skin and eyes.[2][13] Inhalation may lead to respiratory sensitization.[2]
Table 3: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Source(s) |
| Flame | H226 | Flammable liquid and vapor | [2][13] |
| Corrosion | H314 | Causes severe skin burns and eye damage | [2][13] |
| Health Hazard | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [2] |
| Exclamation Mark | H302 | Harmful if swallowed | [2][13] |
| H317 | May cause an allergic skin reaction | [2][13] |
Handling:
-
Always handle in a well-ventilated chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[11]
-
Use only non-sparking tools and take precautionary measures against static discharge due to its flammability.[11]
-
Keep away from heat, sparks, and open flames.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[7][11]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Recommended storage temperature is between 2-8°C.[3][5][6][10][14]
-
Store under an inert gas.[7]
-
Keep away from incompatible materials such as water, bases, amines, and oxidizing agents.[11]
Analytical Characterization
While specific spectral data varies by instrument and conditions, the structure of this compound gives rise to predictable analytical signatures. Purity is often assessed by techniques like ¹H-NMR and GC.[5]
-
¹H NMR Spectroscopy: The spectrum is expected to show a triplet for the methyl protons (-OCH₂CH₃ ) and a quartet for the methylene protons (-OCH₂ CH₃) of the ethoxy group. Two doublets in the vinylic region would correspond to the two protons on the carbon-carbon double bond, with a coupling constant indicative of an E (trans) configuration.
-
Infrared (IR) Spectroscopy: Key absorption bands would be present. A strong C=O stretch is expected at a high frequency (typically >1750 cm⁻¹) characteristic of an acyl chloride. Other significant peaks would include C=C stretching and C-O-C stretching for the vinyl ether moiety.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Conclusion
This compound is a reactive and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its physical properties, particularly its flammability and high reactivity with water, necessitate careful and controlled handling. A thorough understanding of its synthesis, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6191-99-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 3-Ethoxy-acryloyl chloride ≥85% (H-NMR) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 6191-99-7 [amp.chemicalbook.com]
- 7. This compound | 6191-99-7 | TCI EUROPE N.V. [tcichemicals.com]
- 8. 6191-99-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. chemwhat.com [chemwhat.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
- 14. 6191-99-7|this compound|BLD Pharm [bldpharm.com]
3-Ethoxyacryloyl chloride solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 3-Ethoxyacryloyl Chloride
Introduction
This compound (CAS No. 6191-99-7) is a bifunctional organic compound that serves as a highly versatile intermediate in advanced organic synthesis.[1][2] Characterized by its colorless to pale yellow liquid form and a sharp, pungent odor, it is a valuable building block in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2][3] Its molecular structure incorporates two key reactive sites: a highly electrophilic acyl chloride group and an electron-rich α,β-unsaturated system due to the ethoxy group.[1][3] This unique combination allows for a variety of chemical transformations, including nucleophilic acyl substitution and Michael addition reactions.[3]
However, the very features that make this compound a potent synthetic tool also render it highly reactive and sensitive to environmental conditions. A thorough understanding of its solubility and stability is not merely a matter of procedural correctness but is fundamental to ensuring reaction efficiency, product purity, and, most critically, laboratory safety. This guide provides drug development professionals, researchers, and scientists with a detailed examination of the core physicochemical properties, solubility profile, and stability characteristics of this compound, supported by field-proven handling protocols and mechanistic insights.
Core Physicochemical Properties
A foundational understanding begins with the compound's basic physical and chemical data. These properties dictate the appropriate handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 6191-99-7 | [1][3][4] |
| Molecular Formula | C₅H₇ClO₂ | [1][3][4] |
| Molecular Weight | 134.56 g/mol | [3][4][5] |
| Appearance | Colorless to light orange/yellow clear liquid | [1][3] |
| Odor | Sharp, pungent, irritating | [1][3] |
| Boiling Point | 75 °C at 10 mmHg | [6][7] |
| Density | ~1.125 - 1.14 g/cm³ | [3] |
| Flash Point | 25 °C (77 °F) | [6][8] |
| Refractive Index | ~1.486 - 1.491 | [6] |
Solubility Profile: A Guide to Solvent Selection
The choice of solvent is critical for reaction success. This compound's solubility is dictated by its reactive acyl chloride functional group.
Aqueous Systems this compound is insoluble and highly reactive in water.[1] Contact with water or even atmospheric moisture leads to rapid and violent hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and 3-ethoxyacrylic acid.[3][9] This reaction is exothermic and presents a significant safety hazard.[10] Therefore, aqueous solvents are fundamentally incompatible with this reagent.
Organic Solvents The compound is soluble in a range of common anhydrous organic solvents.[1] The key to successful dissolution is the use of solvents with minimal to no water content.
| Solvent Class | Examples | Compatibility & Rationale |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Highly Compatible : These are common solvents for reactions involving acyl chlorides. They are aprotic and can be readily dried. THF is a good choice for many synthetic applications.[11] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Highly Compatible : These aprotic solvents are excellent for dissolving acyl chlorides and are often used in acylation reactions. Their non-nucleophilic nature prevents unwanted side reactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Compatible : Suitable for reactions where a non-polar, aprotic environment is required. Ensure they are anhydrous. |
| Polar Aprotic Solvents | Acetone, Acetonitrile | Use with Caution : While it is soluble, the carbonyl group in acetone can be problematic. Acetonitrile is a potential option, but its purity must be high.[9] |
| Alcohols & Amines | Ethanol, Methanol, Triethylamine | INCOMPATIBLE : These are nucleophiles that will react readily with the acyl chloride to form esters and amides, respectively.[12] They should be considered reactants, not solvents. |
Stability and Reactivity: A Mechanistic Perspective
The stability of this compound is inversely proportional to its reactivity. It is sensitive to moisture, heat, and nucleophiles.[3]
Hydrolytic Instability
The most significant stability concern is its susceptibility to hydrolysis. The carbon atom of the acyl chloride group is highly electrophilic, making it an immediate target for nucleophilic attack by water.
Mechanism:
-
Nucleophilic Attack: A water molecule attacks the carbonyl carbon.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Chloride Elimination: The intermediate collapses, eliminating a chloride ion, which is an excellent leaving group.
-
Deprotonation: The protonated carboxylic acid is deprotonated by the chloride ion or another water molecule to yield 3-ethoxyacrylic acid and hydrogen chloride.
This process is self-catalyzing as the generated HCl can further promote acid-catalyzed hydrolysis.
Caption: Hydrolysis of this compound.
Thermal Stability
The compound is heat-sensitive, as indicated by the recommended refrigerated storage conditions (0-10°C).[1][8] Elevated temperatures can accelerate decomposition and increase the risk of uncontrolled polymerization, a characteristic of acryloyl derivatives.[12] Reactions should be conducted with appropriate temperature control, often at reduced temperatures, to manage exothermic processes.
Reactivity with Nucleophiles
This compound is a potent acylating agent that reacts readily with a wide range of nucleophiles via the nucleophilic acyl substitution mechanism.
Caption: General Nucleophilic Acyl Substitution Pathway.
-
Alcohols (R-OH): React to form 3-ethoxyacrylate esters.
-
Amines (R-NH₂): React to form 3-ethoxyacrylamides.
-
Carboxylates (R-COO⁻): React to form acid anhydrides.
These reactions are typically fast and irreversible, driven by the formation of the stable carbonyl group and the expulsion of the chloride leaving group.
Experimental Protocols: Ensuring Integrity and Safety
Strict adherence to validated protocols is essential when working with this compound.
Mandatory Storage Protocol
Improper storage is the most common cause of reagent degradation.[13]
-
Container: Store in the original, tightly sealed, moisture-impermeable container. For long-term storage, consider sealing the cap with paraffin film as an extra barrier.
-
Atmosphere: Before sealing, flush the container headspace with a dry, inert gas such as argon or nitrogen. This displaces moist air.
-
Temperature: Store in a designated, explosion-proof refrigerator at 2-8°C .[1][8][14]
-
Location: Keep in a cool, dry, well-ventilated area designated for corrosive and flammable liquids.[15] Store away from incompatible materials, particularly water, alcohols, and bases.[10][15]
-
Secondary Containment: Place the primary container inside a larger, chemically resistant secondary container to contain any potential leaks.[13]
Safe Handling and Dissolution Workflow
This workflow ensures the reagent is transferred and prepared for reaction without degradation or exposure.
-
Preparation: All operations must be conducted in a certified chemical fume hood.[15] Ensure a safety shower and eyewash station are accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield, along with a flame-retardant lab coat.[8][15]
-
Glassware: Use glassware that has been scrupulously dried, either in an oven ( >120°C for several hours) or by flame-drying under vacuum, and cooled under an inert atmosphere.
-
Inert Atmosphere Setup: Assemble the reaction apparatus and purge the entire system with dry argon or nitrogen. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Transfer: Allow the bottle of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold surface.
-
Dissolution: Using a dry syringe or cannula, transfer the required amount of anhydrous solvent to the reaction vessel. Then, slowly add the this compound to the solvent via syringe. Never add solvent to the neat acyl chloride.
-
Temperature Control: Perform the dissolution and subsequent reaction in a cooling bath (e.g., ice-water) to manage any exotherm.
Caption: Workflow for Safe Dissolution of this compound.
Analysis of Degradation
Monitoring the purity of this compound is crucial, especially if it has been stored for an extended period.
-
Gas Chromatography (GC): The primary method for assessing purity. A fresh sample should show a major peak corresponding to the product. The appearance of new, earlier-eluting peaks may indicate the presence of volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to confirm the structure and detect the primary hydrolysis product, 3-ethoxyacrylic acid.
-
Argentometric Titration: This method can quantify the chloride content, providing a measure of the acyl chloride's purity.
Conclusion
This compound is a powerful and effective reagent whose utility is directly linked to an acute awareness of its inherent instability. Its solubility in anhydrous, aprotic organic solvents is straightforward, but its extreme reactivity with water and other nucleophiles demands meticulous handling. The core principles for its successful application are the rigorous exclusion of moisture at every stage—from storage to reaction—and vigilant temperature control. By implementing the self-validating protocols outlined in this guide, researchers can harness the synthetic potential of this versatile intermediate while ensuring the integrity of their experiments and maintaining the highest standards of laboratory safety.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 6191-99-7 [chemicalbook.com]
- 7. This compound CAS#: 6191-99-7 [amp.chemicalbook.com]
- 8. 3-乙氧基丙烯酰氯 ≥85% (H-NMR) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. nj.gov [nj.gov]
- 11. researchgate.net [researchgate.net]
- 12. vandemark.com [vandemark.com]
- 13. reddit.com [reddit.com]
- 14. 3-Ethoxy-acryloyl chloride = 85 H-NMR 6191-99-7 [sigmaaldrich.com]
- 15. nbinno.com [nbinno.com]
The Versatile Synthon: A Technical Guide to the Theoretical and Practical Properties of 3-Ethoxyacryloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxyacryloyl chloride, a bifunctional reagent featuring a reactive acyl chloride and an electron-rich α,β-unsaturated ether system, serves as a versatile and highly valuable building block in modern organic synthesis. Its unique electronic and steric properties make it a precursor of choice for the construction of a wide array of complex organic molecules, ranging from pharmaceuticals to materials for the cosmetics and detergent industries. This technical guide provides an in-depth exploration of the theoretical underpinnings of its reactivity, detailed experimental protocols for its synthesis and key transformations, and a focused look at its application in the synthesis of high-value compounds, including the tyrosine kinase inhibitor, Dasatinib.
Introduction: Unveiling a Key Synthetic Intermediate
This compound (CAS No. 6191-99-7) is a colorless to light-yellow liquid characterized by a pungent odor typical of acyl chlorides.[1] Its significance in synthetic organic chemistry stems from its dual reactivity. The acyl chloride moiety is a highly electrophilic center, readily undergoing nucleophilic acyl substitution. Simultaneously, the ethoxy-substituted alkene acts as a masked β-aldehyde, susceptible to conjugate addition and a key element in various cyclization reactions. This combination allows for the stepwise or concerted construction of complex molecular architectures, making it an indispensable tool for synthetic chemists.
This guide will delve into the fundamental properties of this compound, providing a robust framework for its effective utilization in research and development, with a particular emphasis on its role in pharmaceutical synthesis.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic characteristics of this compound is paramount for its safe handling, purification, and characterization in a laboratory setting.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇ClO₂ | [1][2] |
| Molecular Weight | 134.56 g/mol | [2][3] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Boiling Point | 75 °C / 10 mmHg | [4] |
| Density | ~1.125 g/cm³ | [4] |
| Refractive Index | 1.4860 to 1.4910 | [4] |
| Flash Point | 25 °C | [4] |
| Solubility | Soluble in organic solvents, insoluble in water | [1] |
| IUPAC Name | (E)-3-ethoxyprop-2-enoyl chloride | [2] |
Spectroscopic Profile (Theoretical)
While readily available spectra are not consistently published, the expected spectroscopic data for this compound can be predicted based on its structure. This theoretical analysis is crucial for reaction monitoring and product confirmation.
In a typical ¹H NMR spectrum, the following proton signals are expected:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethoxy group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethoxy group.
-
Two doublets corresponding to the vinyl protons (-CH=CH-). The coupling constant between these protons would confirm the (E)-stereochemistry.
The ¹³C NMR spectrum would be expected to show five distinct signals, corresponding to:
-
The carbonyl carbon of the acyl chloride.
-
The two vinylic carbons.
-
The methylene and methyl carbons of the ethoxy group.
In an electron ionization mass spectrum (EI-MS), the molecular ion peak would be expected. Common fragmentation patterns for acyl chlorides include the loss of a chlorine radical and the loss of carbon monoxide. For this compound, fragmentation of the ethoxy group and the alkene chain would also be anticipated.[5][6][7][8]
Synthesis of this compound: A Validated Protocol
The reliable synthesis of this compound is a critical first step for its application in multi-step syntheses. A common and effective method involves the hydrolysis and subsequent chlorination of ethyl 3,3-diethoxypropionate.[4]
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Hydrolysis of Ethyl 3,3-diethoxypropionate
-
To a solution of ethyl 3,3-diethoxypropionate (20 g) in water (50 mL), add sodium hydroxide (5 g) at room temperature.[4]
-
Heat the reaction mixture to 110°C and stir vigorously for 1 hour.[4]
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with water (2 L) and extract with ethyl acetate (1 L).[4]
-
Wash the organic extract with saturated brine (1 L), dry over anhydrous sodium sulfate, and filter.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude sodium 3-ethoxyacrylate.
Step 2: Chlorination to this compound
-
To the crude product from Step 1, add thionyl chloride (30 mL).[4]
-
Heat the reaction mixture to 70°C and continue stirring for one hour.[4]
-
After the reaction is complete, directly concentrate the solution under reduced pressure to obtain this compound as a brown solid (yields are reported to be around 90%).[4]
Note on Causality: The use of thionyl chloride is a standard and effective method for converting carboxylic acids (or their salts in this case) to acyl chlorides. The reaction proceeds via a nucleophilic attack of the carboxylate on the sulfur of thionyl chloride, followed by elimination of sulfur dioxide and a chloride ion, which then attacks the carbonyl carbon to displace the leaving group. Heating is necessary to drive the reaction to completion. Anhydrous conditions are critical to prevent the hydrolysis of the thionyl chloride and the resulting acyl chloride.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride and the nucleophilic character of the β-carbon of the enol ether system.
Nucleophilic Acyl Substitution
Like all acyl chlorides, this compound readily reacts with nucleophiles such as amines, alcohols, and carbanions. The general mechanism is a nucleophilic addition-elimination pathway.
Caption: Nucleophilic Acyl Substitution Mechanism.
This reactivity is fundamental to its use in creating amides and esters, which are common functional groups in active pharmaceutical ingredients.
Role in Heterocyclic Synthesis
A key application of this compound is in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl-like nature of this molecule allows it to react with binucleophiles to form various ring systems. For example, it can be used to construct pyrimidine, oxazole, and pyridone rings, which are prevalent scaffolds in medicinal chemistry.[1][3][9][10][11]
Application in Drug Development: The Synthesis of Dasatinib
A prominent example of the utility of this compound in drug development is its role as a key intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[9][12]
Synthetic Pathway to a Key Dasatinib Intermediate
In one of the synthetic routes to Dasatinib, this compound is reacted with 2-chloro-6-methylaniline to form N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide. This intermediate is then further elaborated to construct the thiazole ring of the final drug molecule.
Caption: Synthesis of a Dasatinib precursor.
Proposed Experimental Protocol
While specific industrial protocols are proprietary, a general laboratory procedure for the acylation of an aniline with an acyl chloride would be as follows:
-
Dissolve 2-chloro-6-methylaniline in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl byproduct.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the cooled aniline solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove the amine salt and any unreacted starting materials.
-
Purify the product by crystallization or column chromatography.
Self-Validating System: The success of this reaction is predicated on the high reactivity of the acyl chloride towards the amine. The use of a base is crucial to prevent the protonation of the starting aniline by the generated HCl, which would render it non-nucleophilic. Anhydrous conditions are essential to avoid the competing hydrolysis of the acyl chloride.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxic: Harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][13]
-
Moisture Sensitive: Reacts with water, releasing toxic hydrogen chloride gas.
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition and moisture.
Conclusion: A Synthon of Strategic Importance
This compound has established itself as a synthon of strategic importance in organic chemistry. Its predictable reactivity, coupled with its ability to introduce a three-carbon chain with versatile functional handles, makes it a powerful tool for the construction of complex molecules. For researchers and professionals in drug development, a comprehensive understanding of its properties and applications is not just beneficial but essential for the design and execution of efficient and innovative synthetic strategies. The continued exploration of the reactivity of this versatile building block will undoubtedly lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 11. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds | Documents - Universidade de Santiago de Compostela [investigacion.usc.es]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of 3-Ethoxyacryloyl Chloride: A Historical and Mechanistic Perspective
Abstract
This technical guide provides an in-depth exploration of the synthesis of 3-ethoxyacryloyl chloride, a reactive intermediate crucial in the synthesis of various pharmaceuticals and specialty chemicals. As a compound synthesized on-demand for specific transformations, its history is intricately linked to the development of synthetic methodologies for its precursors. This document traces the historical evolution of relevant chemical reactions and presents a comprehensive overview of the modern synthetic pathways, including detailed, field-proven protocols. The guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and experimental rationale to ensure safe, reliable, and reproducible outcomes.
Introduction: The Role and Reactivity of this compound
This compound (C₅H₇ClO₂) is a colorless to pale yellow liquid characterized by the pungent odor typical of acyl chlorides.[1] Its structure, featuring a reactive acyl chloride functional group and an ethoxy-substituted α,β-unsaturated system, makes it a versatile building block in organic synthesis.[2] This high reactivity, however, also contributes to its instability, particularly in the presence of moisture, with which it reacts readily.[2][3] Consequently, this compound is not a compound of significant historical note in terms of a singular discovery; rather, its importance lies in its role as a transient intermediate, synthesized as needed for the construction of more complex molecules.[2] Its applications are found predominantly in the pharmaceutical and agrochemical industries for the preparation of esters, amides, and heterocyclic compounds.[2]
This guide will deconstruct the synthetic pathway to this compound, focusing on the preparation of its key precursors, ethyl 3-ethoxyacrylate and 3-ethoxyacrylic acid, before detailing the final conversion to the target acyl chloride.
Historical Context: The Evolution of Key Synthetic Transformations
The synthesis of this compound relies on a series of well-established organic reactions. Understanding the history of these transformations provides a richer context for the modern protocols.
The Reformatsky Reaction and its Conceptual Link to Precursor Synthesis
One of the foundational methods for preparing β-hydroxy esters, and conceptually related to the synthesis of ethyl 3-ethoxyacrylate precursors, is the Reformatsky reaction. Discovered by Russian chemist Sergey Nikolaevich Reformatsky in 1887, this reaction involves the interaction of an alpha-haloester with a carbonyl compound in the presence of zinc metal.[2][4][5] The key to the reaction is the formation of an organozinc reagent, often called a Reformatsky enolate, by the oxidative addition of zinc into the carbon-halogen bond of the α-haloester.[5][6] These organozinc reagents are notably less reactive than their Grignard or lithium enolate counterparts, which prevents undesired side reactions like self-condensation.[6][7]
While not a direct method for this compound synthesis, the principles of the Reformatsky reaction laid the groundwork for reactions involving α-haloesters and electrophiles, a theme that reappears in the synthesis of ethyl 3-ethoxyacrylate.
The Acylation of Vinyl Ethers: A Pathway to Functionalized Acrylates
The addition of acyl chlorides to vinyl ethers is another historically significant reaction class that informs a key synthetic route to the precursors of this compound. These reactions, often catalyzed by transition metals, allow for the formation of functionalized vinyl compounds. The ability to control the regioselectivity and stereoselectivity of these additions has been a subject of extensive research, leading to powerful methods for carbon-carbon bond formation.
Synthesis of the Key Precursor: Ethyl 3-Ethoxyacrylate
The most common and practical route to this compound begins with the synthesis of its ester precursor, ethyl 3-ethoxyacrylate. Two primary methods have emerged, each with its own advantages and mechanistic intricacies.
Method 1: The Reformatsky-Type Approach
A widely recognized route involves the reaction of ethyl bromoacetate with triethyl orthoformate. This method is favored for its relative simplicity and acceptable yields, making it suitable for scaled-up production.
Mechanism: This reaction proceeds through the formation of an intermediate organozinc reagent from ethyl bromoacetate and activated zinc. This enolate then reacts with triethyl orthoformate, which acts as an electrophile. Subsequent elimination of ethanol yields the desired ethyl 3-ethoxyacrylate. The use of zinc is crucial as it allows for the generation of the enolate in a less basic environment, preventing unwanted side reactions.
References
Methodological & Application
Synthesis of 3-Ethoxyacryloyl chloride from 3-ethoxyacrylic acid
An Application Note for the Synthesis of 3-Ethoxyacryloyl Chloride from 3-Ethoxyacrylic Acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of this compound, a highly reactive and valuable intermediate in organic synthesis, from its parent carboxylic acid, 3-ethoxyacrylic acid. The document provides an in-depth analysis of the reaction mechanism, a comparison of common chlorinating agents, a detailed, field-proven laboratory protocol, and critical safety considerations. This application note is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who require a robust and reliable method for preparing this key synthetic building block.
Introduction: The Synthetic Utility of this compound
This compound (CAS No. 6191-99-7) is a bifunctional organic compound characterized by a reactive acyl chloride group and an electron-rich α,β-unsaturated ether system.[1] This unique combination of functional groups makes it an exceptionally versatile intermediate for constructing complex molecular architectures. It is a key building block in the synthesis of various esters, amides, and heterocyclic compounds, which are often core scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1]
The conversion of the relatively stable 3-ethoxyacrylic acid to its highly reactive acyl chloride derivative is a critical activation step. The resulting acyl chloride readily undergoes nucleophilic acyl substitution, enabling chemists to introduce the 3-ethoxyacryloyl moiety into a wide range of molecules with high efficiency.[1][2] This guide provides the necessary theoretical grounding and practical instruction to perform this transformation safely and effectively.
Mechanistic Rationale: Converting a Carboxylic Acid to an Acyl Chloride
The transformation of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chlorine (-Cl) atom. The primary challenge is that the hydroxyl group is a poor leaving group. Therefore, a chlorinating agent is required to convert the -OH into a more suitable leaving group.[3] The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2][4]
Thionyl Chloride (SOCl₂) Mechanism
The reaction with thionyl chloride is a widely used and cost-effective method.[5] The mechanism proceeds as follows:
-
Activation: The carboxylic acid's oxygen atom performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride.[3][6]
-
Intermediate Formation: This forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group.
-
Nucleophilic Attack: The chloride ion (Cl⁻), released in the initial step, acts as a nucleophile and attacks the carbonyl carbon.
-
Product Formation: The tetrahedral intermediate collapses, leading to the formation of the this compound. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that conveniently evolve from the reaction mixture, driving the reaction to completion.[7]
Oxalyl Chloride ((COCl)₂) as an Alternative
Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride.[8] The reaction typically requires a catalytic amount of N,N-dimethylformamide (DMF). The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous, simplifying purification.[4][9] While effective, oxalyl chloride is more expensive and tends to be reserved for smaller-scale syntheses or for substrates sensitive to the harsher conditions of thionyl chloride.[8]
For the synthesis of this compound, thionyl chloride provides an efficient and economical pathway, which will be the focus of the detailed protocol.
Experimental Protocol: Synthesis of this compound
This protocol details the conversion of 3-ethoxyacrylic acid to this compound using thionyl chloride.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Grade | Supplier Example |
| 3-Ethoxyacrylic acid | C₅H₈O₃ | 116.12 | ≥98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | ≥99% (Reagent grade) | Fisher Scientific |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | DriSolv™ or equivalent | MilliporeSigma |
| Round-bottom flask, two-neck | - | - | 250 mL, ground glass joints | VWR |
| Reflux condenser | - | - | - | Kimble |
| Dropping funnel | - | - | 100 mL, pressure-equalizing | Ace Glass |
| Magnetic stirrer and stir bar | - | - | - | IKA |
| Heating mantle with controller | - | - | - | Glas-Col |
| Gas bubbler (for HCl/SO₂ trap) | - | - | - | - |
| Inert gas supply (Nitrogen or Argon) | N₂ or Ar | - | High purity | Airgas |
Safety Precautions: A Critical Overview
WARNING: This procedure involves highly hazardous chemicals and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator.[10] It reacts violently with water to release toxic gases (HCl and SO₂).[11] Avoid inhalation of vapors and any contact with skin and eyes.[12] All glassware must be scrupulously dried before use.
-
This compound (Product): Assumed to be toxic, corrosive, and moisture-sensitive.[13] Causes severe skin burns and eye damage. Handle with extreme care.
-
Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂) (Byproducts): Toxic and corrosive gases are evolved during the reaction. The reaction apparatus must be vented through a gas trap containing an aqueous sodium hydroxide solution to neutralize these acidic gases.[14]
Required PPE: Chemical splash goggles, face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat are mandatory.[11][13]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Protocol
-
Apparatus Setup: Assemble a two-neck 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. The top of the condenser should be connected via tubing to a gas bubbler containing 2M NaOH solution. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve 3-ethoxyacrylic acid (e.g., 11.6 g, 0.1 mol) in anhydrous dichloromethane (DCM, 100 mL). Cool the stirred solution to 0°C using an ice-water bath.
-
Addition of Thionyl Chloride: Charge the dropping funnel with thionyl chloride (e.g., 13.1 g, 8.8 mL, 0.11 mol, 1.1 equivalents). Add the thionyl chloride dropwise to the stirred solution of 3-ethoxyacrylic acid over 30-45 minutes. Maintain the internal temperature below 5°C during the addition. Vigorous gas evolution (HCl, SO₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to a gentle reflux (approx. 40-50°C) using a heating mantle.[1] Continue stirring at reflux for 2-3 hours. The reaction is typically complete when gas evolution has ceased.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).
-
Final Purification: The crude this compound is purified by fractional distillation under reduced pressure.[1] Collect the fraction boiling at approximately 75°C/10 mmHg.[15] The product is a colorless to pale yellow liquid.[1][15]
Characterization and Storage
-
Characterization: The purity of the final product should be assessed by ¹H NMR spectroscopy. The expected purity is typically ≥85-90%.[13]
-
Storage: this compound is moisture and heat-sensitive.[16] It should be stored in an airtight container under an inert atmosphere (N₂ or Ar) in a refrigerator at 2-8°C.[13]
Reaction Schematics
Caption: Conversion of 3-ethoxyacrylic acid to this compound.
References
- 1. Page loading... [guidechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 9. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 11. fishersci.com [fishersci.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. 3-Ethoxy-acryloyl chloride = 85 H-NMR 6191-99-7 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 6191-99-7 [chemicalbook.com]
- 16. labproinc.com [labproinc.com]
The Versatility of 3-Ethoxyacryloyl Chloride: A Comprehensive Guide for the Synthetic Chemist
Introduction: Unveiling a Powerful Three-Carbon Synthon
In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is perpetual. 3-Ethoxyacryloyl chloride, a bifunctional reagent, has emerged as a valuable three-carbon synthon for the construction of a diverse array of molecular architectures. This guide provides an in-depth exploration of its applications, offering detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development. Its unique structure, combining a highly reactive acyl chloride with an electron-rich enol ether, allows for a range of transformations, making it a powerful tool in the synthetic chemist's arsenal. This document will delve into its utility in the synthesis of key structural motifs, including β-enamino amides and esters, and its pivotal role in the construction of complex heterocyclic frameworks.
Physicochemical Properties and Safety Considerations
This compound is a colorless to light yellow liquid with a pungent odor.[1][2] It is soluble in many common organic solvents but reacts violently with water and other protic solvents.[1] Due to its reactivity, it is crucial to handle this reagent with appropriate safety precautions.
| Property | Value | Reference |
| Molecular Formula | C₅H₇ClO₂ | |
| Molecular Weight | 134.56 g/mol | |
| Boiling Point | 75 °C / 10 mmHg | [2] |
| Storage | 2-8 °C under inert atmosphere |
Safety Precautions: this compound is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is incompatible with strong bases, acids, and oxidizing agents.
Synthesis of this compound: A Preparative Protocol
The accessibility of this compound through straightforward synthetic procedures enhances its utility. A common and effective method involves the hydrolysis of an orthoester followed by chlorination.
Protocol: Synthesis from Ethyl 3,3-diethoxypropionate
This two-step, one-pot procedure provides a reliable route to this compound.[3]
Step 1: Saponification
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 3,3-diethoxypropionate (20 g) in water (50 mL).
-
Add sodium hydroxide (5 g) at room temperature.
-
Heat the reaction mixture to 110 °C and stir vigorously for 1 hour.
-
Cool the reaction mixture to room temperature.
Step 2: Chlorination
-
To the cooled reaction mixture, add thionyl chloride (30 mL) dropwise. Caution: This reaction is exothermic and releases HCl gas. Ensure the addition is performed in a fume hood.
-
Heat the reaction mixture to 70 °C and stir for 1 hour.
-
After the reaction is complete, concentrate the mixture under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation (75 °C / 10 mmHg) to yield the pure compound (typical yield: ~90%).[2][3]
Application in the Synthesis of β-Enamino Amides and Esters
The reaction of this compound with nucleophiles such as amines and alcohols provides a direct route to β-enamino amides and esters, which are valuable intermediates in the synthesis of various pharmaceuticals and natural products.[4][5]
Mechanism of Acylation and Subsequent Elimination
The reaction proceeds via a nucleophilic acyl substitution, where the nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of HCl. The resulting β-ethoxy acryloyl derivative can then undergo a subsequent reaction, such as intramolecular cyclization, or be used as is.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 6191-99-7 [amp.chemicalbook.com]
- 3. This compound | 6191-99-7 [chemicalbook.com]
- 4. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Ethoxyacryloyl Chloride
Introduction: Unveiling the Synthetic Potential of 3-Ethoxyacryloyl Chloride
This compound is a versatile bifunctional reagent that has emerged as a valuable building block in modern synthetic organic chemistry.[1][2] Its unique structure, featuring a reactive acyl chloride and an electron-rich α,β-unsaturated ether system, allows for a diverse range of chemical transformations. This dual reactivity makes it an exceptional precursor for the construction of a wide variety of heterocyclic scaffolds, which are core components of many pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides an in-depth exploration of the utility of this compound in the synthesis of pyrazoles, isoxazoles, and pyridones, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and chemical development.
Reagent Profile and Handling
Chemical Properties:
-
Appearance: Colorless to pale yellow liquid[1]
-
Molecular Formula: C₅H₇ClO₂
-
Molecular Weight: 134.56 g/mol
-
Key Reactive Sites: The highly electrophilic acyl chloride group and the Michael acceptor functionality of the α,β-unsaturated system.
Safety and Handling: this compound is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is crucial to wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reagent is incompatible with water, alcohols, and strong bases, as it can react violently.
Storage: To ensure its stability and reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.
Synthesis of Pyrazole Derivatives
The reaction of this compound with hydrazine derivatives provides a direct and efficient route to 3-alkoxy-substituted pyrazoles, which are valuable intermediates in medicinal chemistry. The reaction proceeds through a cyclocondensation mechanism.
Mechanistic Rationale
The synthesis of pyrazoles from this compound and hydrazines is a classic example of a cyclocondensation reaction. The initial step involves the nucleophilic attack of the more nucleophilic nitrogen of the hydrazine on the highly electrophilic acyl chloride, leading to the formation of an N-acyl hydrazide intermediate. This is followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the α,β-unsaturated system. Subsequent elimination of ethanol and tautomerization yields the aromatic pyrazole ring. The regioselectivity of the reaction with substituted hydrazines is influenced by steric and electronic factors.
Diagram: Synthesis of Pyrazoles
References
Application Note & Protocol: Strategic Synthesis of a Core Dasatinib Intermediate Utilizing 3-Ethoxyacryloyl Chloride
Abstract: This document provides a detailed technical guide for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a pivotal intermediate in the manufacturing of Dasatinib (Sprycel®). We delineate a robust and efficient synthetic route that employs 3-ethoxyacryloyl chloride as a key acylating agent. The protocol emphasizes mechanistic rationale, experimental details, process control, and safety considerations essential for researchers and professionals in pharmaceutical development.
Introduction: The Significance of Dasatinib and Its Synthesis
Dasatinib is a potent, orally administered dual Abl/Src family tyrosine kinase inhibitor.[1][2] It is a cornerstone therapy for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][3] The efficacy of such a critical therapeutic agent hinges on the ability to produce it reliably, cost-effectively, and at high purity. The synthesis of the core scaffold, specifically the 2-aminothiazole carboxamide moiety, is a critical convergence point in the overall manufacturing process.[3]
This application note focuses on a widely recognized synthetic pathway where this compound serves as a crucial C3 synthon. This approach offers a streamlined method for constructing the N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide precursor, which subsequently undergoes a Hantzsch-type cyclization to yield the target intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Understanding the nuances of this pathway is vital for process optimization and scale-up operations.
Overview of the Synthetic Strategy
The synthesis is a multi-step process designed for efficiency, often performed as a "one-pot" or sequential addition process to maximize throughput. The core transformation involves two primary stages:
-
Amide Formation: Acylation of 2-chloro-6-methylaniline with this compound (or its in-situ generated equivalent) to form the key acrylamide precursor.
-
Thiazole Ring Formation: Bromination of the acrylamide followed by cyclocondensation with thiourea to construct the 2-aminothiazole ring system.
This strategic sequence efficiently assembles the complex thiazole carboxamide from readily available starting materials.
Visualizing the Synthetic Workflow
Caption: High-level workflow for the synthesis of the Dasatinib intermediate.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
Protocol 1: One-Pot Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
This protocol is adapted from methodologies described in patent literature, combining the acyl chloride formation and amidation into a single efficient process.[4]
Rationale: 3-ethoxyacrylic acid is first converted to its more reactive acid chloride derivative using thionyl chloride. This activated species is not isolated but is immediately reacted in situ with 2-chloro-6-methylaniline. Toluene is an excellent solvent for this reaction, as it is relatively non-polar and has a suitable boiling point for the reaction temperature. The temperature is controlled to prevent side reactions and decomposition.
Materials:
-
3-Ethoxyacrylic acid
-
Thionyl chloride (SOCl₂)
-
2-chloro-6-methylaniline
-
Toluene
Procedure:
-
To a dry 2L reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 3-ethoxyacrylic acid (200g) and toluene (1L).
-
Stir the mixture and heat to 65-70 °C until the solid is fully dissolved.
-
Begin the dropwise addition of thionyl chloride (400g), ensuring the internal temperature does not exceed 75 °C. Vigorous gas evolution (HCl, SO₂) will be observed.
-
After the addition is complete, maintain the reaction at 70-75 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC until the 3-ethoxyacrylic acid is consumed.
-
Cool the reaction mixture to 50 °C.
-
In a separate vessel, dissolve 2-chloro-6-methylaniline in toluene and add it dropwise to the reaction mixture, maintaining the temperature at 50-60 °C.
-
Stir the reaction for an additional 1-2 hours at this temperature until amidation is complete (monitor by TLC/HPLC).
-
The resulting solution containing N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide is typically used directly in the next step without isolation.
Protocol 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
Rationale: This step is a classic Hantzsch-type thiazole synthesis. The acrylamide product from Protocol 1 is first brominated at the alpha-position by N-Bromosuccinimide (NBS). This creates a highly electrophilic center. Thiourea then acts as a dinucleophile, attacking the brominated carbon and the carbonyl carbon, leading to cyclization and subsequent elimination of water and ethanol to form the aromatic 2-aminothiazole ring.[4][5] Isopropanol is a suitable solvent that facilitates the solubility of all reactants. Temperature control during NBS addition is critical to prevent runaway reactions and the formation of impurities.[4]
Materials:
-
Solution of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in toluene (from Protocol 1)
-
Isopropanol
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Aqueous ammonia
Procedure:
-
Transfer the solution from Protocol 1 (containing ~350g of the acrylamide) to a 5L reaction flask and add isopropanol (3.5L).
-
Cool the mixture to below 25 °C using an ice bath.
-
Slowly add NBS (300g) in portions, ensuring the temperature remains below 25 °C throughout the addition.
-
After the NBS addition is complete, stir the mixture for 1-2 hours at room temperature.
-
Add thiourea to the reaction mixture and heat the solution to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction by TLC/HPLC until the starting material is consumed.
-
Cool the reaction solution to room temperature.
-
Carefully add aqueous ammonia dropwise to adjust the pH of the solution to 8-9. This will neutralize acidic byproducts.
-
Concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.
-
Cool the concentrated solution, which should induce the precipitation of the product. The solid can be further crystallized by cooling to 0-5 °C.
-
Filter the resulting yellow solid, wash it with a cold 1:3 mixture of isopropanol/water, and then with water.
-
Dry the solid to obtain the target compound, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. A final recrystallization from an isopropanol/water mixture can be performed to achieve high purity (>98%).[4]
Data Summary & Expected Results
The following table summarizes the key parameters and expected outcomes for the described synthesis.
| Step | Key Reactants | Key Reagents / Solvents | Temperature (°C) | Time (h) | Typical Yield | Purity (HPLC) |
| 1 & 2 | 3-Ethoxyacrylic acid, 2-chloro-6-methylaniline | Thionyl chloride, Toluene | 50-75 | 4-6 | ~75% (combined) | N/A (Intermediate) |
| 3 | N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide | NBS, Thiourea, Isopropanol | 25 then Reflux | 5-8 | ~92% | >98% |
Mechanistic Insights & Discussion
The Role of this compound
This compound is an ideal electrophilic building block for this synthesis. It functions as a masked α,β-unsaturated aldehyde-acid chloride.
-
The acyl chloride group provides a highly reactive site for the initial amidation with 2-chloro-6-methylaniline.
-
The α,β-unsaturation is critical for the subsequent bromination with NBS.
-
The ethoxy group at the β-position serves as an excellent leaving group during the final aromatization step of the thiazole ring formation.
Mechanism of Thiazole Formation
Caption: Key mechanistic steps in the Hantzsch-type thiazole synthesis.
The trustworthiness of this protocol is validated by its widespread citation in chemical synthesis literature and patents for Dasatinib.[4][5] The final product's identity and purity should be confirmed using standard analytical methods. As reported in the literature, ¹H NMR spectroscopy can confirm the structure, showing characteristic peaks for the aromatic protons, the methyl group (δ ~2.21 ppm), and the amino protons (δ ~7.62 ppm).[4] High-Performance Liquid Chromatography (HPLC) is essential to confirm purity, which should exceed 98% for use in subsequent GMP (Good Manufacturing Practice) steps.[4]
Conclusion
The synthetic route to 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide via the this compound intermediate is a proven and scalable method. It demonstrates a logical and efficient assembly of a complex heterocyclic structure from simpler precursors. By understanding the function of each reagent and the rationale behind the process conditions, researchers can confidently implement and optimize this crucial step in the synthesis of Dasatinib.
References
- 1. vixra.org [vixra.org]
- 2. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 5. CN109503568B - Preparation method of dasatinib - Google Patents [patents.google.com]
Application Note & Protocol: Acylation of Alcohols with 3-Ethoxyacryloyl Chloride
Introduction: The Strategic Value of 3-Ethoxyacrylate Esters
The acylation of alcohols with 3-ethoxyacryloyl chloride is a pivotal transformation in modern organic synthesis, yielding versatile 3-ethoxyacrylate esters. These products are not mere chemical curiosities; they are crucial intermediates and building blocks in the synthesis of a wide array of high-value molecules.[1] The unique α,β-unsaturated ester moiety, combined with the ethoxy group, provides a rich scaffold for subsequent chemical modifications. This functionality is prominently featured in the synthesis of complex pharmaceuticals, agrochemicals, and advanced polymers.[2][3] For instance, these intermediates are instrumental in constructing heterocyclic systems and are leveraged in the development of novel therapeutic agents.[3]
This guide provides a comprehensive protocol for this acylation reaction. It is designed for researchers and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, safety imperatives, and characterization guidelines necessary for successful and reproducible synthesis.
The Chemical Rationale: Mechanism of Acylation
The reaction between an alcohol and this compound proceeds via a well-established nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.[4][5][6] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Nucleophilic Addition: The reaction is initiated by the alcohol, which acts as a nucleophile. A lone pair of electrons on the alcohol's oxygen atom attacks the highly electrophilic carbonyl carbon of the this compound.[7] This electrophilicity arises from the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, which polarize the carbon-oxygen double bond and render the carbon atom electron-deficient.[7] This attack breaks the π-bond of the carbonyl group, forming a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion is ejected as a good leaving group.
-
Deprotonation: The reaction produces hydrogen chloride (HCl) as a byproduct.[5] To prevent unwanted side reactions, such as acid-catalyzed degradation of starting materials or products, a non-nucleophilic organic base (e.g., triethylamine or pyridine) is invariably included. This base neutralizes the HCl as it is formed, driving the reaction to completion and yielding a stable ammonium salt byproduct.
Safety First: Handling Highly Reactive Acyl Chlorides
This compound is a hazardous chemical that demands strict adherence to safety protocols. Its reactivity is the source of both its synthetic utility and its potential danger.
Core Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[8][9]
-
Flammable: It is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[9]
-
Moisture Sensitive: Reacts violently with water and other protic solvents (including alcohols in an uncontrolled manner) to release corrosive and toxic hydrogen chloride (HCl) gas.[2] This reaction is highly exothermic.
-
Respiratory Irritant: Inhalation may cause irritation, allergy or asthma symptoms, or breathing difficulties.[2][9]
Mandatory Safety Measures:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient ventilation.[2][8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-resistant lab coat is essential.[8]
-
-
Handling: Use non-sparking tools and explosion-proof equipment.[2] Ground and bond containers when transferring material to prevent static discharge.[2]
-
Storage: Store in a cool, dry, well-ventilated area (typically 2-8°C) under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, moisture-impermeable container.[2]
-
First Aid: In case of contact with skin or eyes, rinse immediately and cautiously with water for several minutes.[8] If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.[2][8]
Experimental Protocol: Synthesis of a 3-Ethoxyacrylate Ester
This protocol provides a general methodology for the acylation of a primary or secondary alcohol. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.
Materials and Equipment
-
Reagents:
-
Alcohol (substrate)
-
This compound (CAS 6191-99-7)
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Septa and needles/syringes
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup (silica gel)
-
Visualizing the Workflow
The following diagram outlines the complete experimental procedure from setup to final product analysis.
Caption: Experimental workflow for the synthesis of 3-ethoxyacrylate esters.
Step-by-Step Methodology
-
Reaction Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the experiment.
-
Reagent Preparation: To the flask, add the alcohol (1.0 eq.), anhydrous DCM (or other suitable aprotic solvent), and triethylamine (1.2-1.5 eq.) via syringe. The use of a slight excess of the base ensures complete neutralization of the HCl byproduct.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial for controlling the initial exothermic reaction upon addition of the highly reactive acyl chloride.
-
Acyl Chloride Addition: In a separate dry flask, prepare a solution of this compound (1.1-1.2 eq.) in a small amount of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the cooled alcohol solution over 15-30 minutes. A cloudy precipitate of triethylammonium chloride will form.
-
Reaction and Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC, observing the consumption of the starting alcohol. Reactions are typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.
Summary of Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Alcohol | 1.0 eq. | Limiting reagent |
| This compound | 1.1 - 1.2 eq. | Ensures complete consumption of the alcohol |
| Base (e.g., Et₃N) | 1.2 - 1.5 eq. | Neutralizes HCl byproduct, drives reaction forward |
| Solvent | Anhydrous DCM, THF, Et₂O | Aprotic and inert to prevent side reactions |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, allows reaction to proceed |
| Reaction Time | 1 - 4 hours | Substrate dependent; monitor by TLC |
| Typical Yield | 75 - 95% | Dependent on substrate and purification efficiency |
Product Characterization
Confirming the structure of the synthesized 3-ethoxyacrylate ester is essential. Standard spectroscopic methods are employed for this purpose.
-
¹H NMR: Expect characteristic signals for the vinyl protons of the acrylate system (typically between δ 5.5-7.0 ppm) and the ethoxy group (a quartet around δ 4.0 ppm and a triplet around δ 1.3 ppm). The signals corresponding to the alcohol's alkyl group will be shifted downfield upon esterification.
-
¹³C NMR: The ester carbonyl carbon signal is highly characteristic and appears significantly downfield (δ ≈ 165-170 ppm).[10] Signals for the vinylic carbons will also be present.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the α,β-unsaturated ester will be prominent, typically in the range of 1710–1725 cm⁻¹.[10]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful acylation.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole | MDPI [mdpi.com]
Harnessing the Reactivity of 3-Ethoxyacryloyl Chloride for the Strategic Synthesis of Esters and Amides
An Application Guide for Researchers
Introduction: 3-Ethoxyacryloyl chloride (CAS 6191-99-7) is a bifunctional reagent of significant interest in modern organic synthesis.[][2] Structurally, it is a colorless to light yellow liquid characterized by a pungent odor.[3] Its utility stems from the combination of a highly reactive acyl chloride group and an electron-rich α,β-unsaturated system, making it a versatile building block for a variety of complex molecules.[3] This reagent is particularly valued in the pharmaceutical and cosmetic industries for its role in synthesizing advanced therapeutic agents and specialty chemicals.[4] This guide provides an in-depth exploration of the mechanistic principles and practical protocols for employing this compound in the preparation of esters and amides, tailored for researchers in drug development and synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 6191-99-7 | [5][6] |
| Molecular Formula | C₅H₇ClO₂ | [5] |
| Molecular Weight | 134.56 g/mol | [5][6] |
| Appearance | Colorless to light yellow/orange clear liquid | [3][7] |
| Boiling Point | 75°C / 10 mmHg | [8][9] |
| Purity | Typically ≥85-98% | [][6][7] |
| Storage | 2-8°C, under inert gas, moisture sensitive |[7] |
Core Mechanistic Principles: Nucleophilic Acyl Substitution
The reactions of this compound with alcohols and amines are classic examples of nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[10] This makes it a prime target for nucleophilic attack by the lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine.
The reaction proceeds via a two-stage addition-elimination mechanism:
-
Addition: The nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[11][12][13]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[10][11][12]
-
Deprotonation: A base removes a proton from the attacking nucleophile (now incorporated into the molecule), neutralizing the positive charge and yielding the final ester or amide product.[11][14] The byproduct of this process is hydrochloric acid (HCl), which must be neutralized to prevent unwanted side reactions.
Mechanism of Amide Formation
The reaction with a primary or secondary amine is typically rapid and highly exothermic.[] The nitrogen atom of the amine acts as the nucleophile. A base, often a tertiary amine like triethylamine (TEA) or even a second equivalent of the substrate amine, is required to scavenge the HCl produced.[11][16]
Figure 1: General mechanism for amide synthesis.
Mechanism of Ester Formation
The reaction with an alcohol follows the same fundamental pathway. While alcohols are weaker nucleophiles than amines, the reaction proceeds efficiently due to the high reactivity of the acyl chloride.[12][13] A non-nucleophilic base, such as pyridine or triethylamine, is typically included to neutralize the generated HCl, which could otherwise protonate the alcohol or catalyze side reactions.[17]
Figure 2: General mechanism for ester synthesis.
Application Protocols
Safety & Handling Precautions
This compound is a hazardous chemical and must be handled with appropriate care in a well-ventilated fume hood.[3]
-
Hazards: Flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[5][18]
-
Handling: Keep away from heat, sparks, and open flames. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]
Protocol 1: Synthesis of N-Aryl-3-ethoxyacrylamide
This protocol details a general procedure for the acylation of an aromatic amine.
Figure 3: Experimental workflow for amide synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the desired aniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0°C using an ice-water bath. To this stirring solution, add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes. Then, remove the ice bath and let the reaction proceed at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine. This sequence removes unreacted amine, triethylamine hydrochloride salt, and residual aqueous components.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of an Alkyl 3-Ethoxyacrylate Ester
This protocol provides a general method for the esterification of a primary alcohol.
Figure 4: Experimental workflow for ester synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous tetrahydrofuran (THF).[17]
-
Reaction Initiation: Cool the solution to 0°C in an ice bath with magnetic stirring. Slowly add this compound (1.1 eq.) dropwise to the mixture. A precipitate of pyridinium hydrochloride will form.
-
Reaction Progression: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Initial Work-up: Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the solid with a small amount of cold, dry THF or diethyl ether.
-
Extraction and Washing: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting oil in diethyl ether and transfer to a separatory funnel. Wash the organic solution sequentially with cold 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude ester, which can be purified by distillation or chromatography if necessary.
Expertise & Causality: Key Experimental Choices
-
Choice of Base: For amide synthesis, excess amine can serve as the base, but using a tertiary amine like TEA is cleaner and simplifies stoichiometry.[11] For ester synthesis, a non-nucleophilic base like pyridine or TEA is crucial; using a base like NaOH would saponify the resulting ester.[14][17]
-
Solvent: Anhydrous, aprotic solvents (DCM, THF, Et₂O) are mandatory.[17] Protic solvents like water or alcohols would competitively react with the highly electrophilic acyl chloride.[3] Dichloromethane is often preferred for its ability to dissolve a wide range of organic compounds and its relative inertness.[17]
-
Temperature Control: The dropwise addition of the acyl chloride at 0°C is critical to manage the exothermic nature of the reaction.[][19] This prevents the formation of side products and ensures controlled, safe reaction progress.
-
Regioselectivity: When reacting with substrates containing both amine and hydroxyl groups (e.g., ethanolamine), N-acylation is overwhelmingly favored over O-acylation under standard conditions. This is because amines are generally stronger nucleophiles than alcohols.[20] This inherent selectivity is a powerful tool for chemoselective modifications.
References
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Ethoxy-acryloyl chloride = 85 H-NMR 6191-99-7 [sigmaaldrich.com]
- 7. This compound | 6191-99-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound | 6191-99-7 [chemicalbook.com]
- 9. This compound CAS#: 6191-99-7 [amp.chemicalbook.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. researchgate.net [researchgate.net]
- 18. chemicalbook.com [chemicalbook.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3-Ethoxyacryloyl Chloride in Heterocyclic and Amide Synthesis
Foreword: The Utility of a Versatile C3 Synthon
3-Ethoxyacryloyl chloride, a colorless to pale yellow liquid with a characteristic pungent odor, is a bifunctional reagent of significant utility in modern organic synthesis.[1] Its structure incorporates a highly reactive acyl chloride for nucleophilic acyl substitution and an electron-deficient α,β-unsaturated system, making it a prized C3 building block.[1] This guide provides an in-depth exploration of the experimental setups for key reactions involving this compound, focusing on the synthesis of valuable heterocyclic scaffolds and acrylamide derivatives. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure success, safety, and reproducibility.
Critical Safety & Handling Protocols
Before any experimental work, a thorough understanding of the hazards associated with this compound is mandatory. This reagent is classified as a flammable liquid, corrosive, and acutely toxic if swallowed.[2][3] It causes severe skin burns, eye damage, and may lead to allergic skin or respiratory reactions.[2][3] Its high reactivity stems from its susceptibility to hydrolysis, which releases corrosive hydrogen chloride (HCl) gas.[1]
Mandatory Handling Procedures:
-
Ventilation: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1][3]
-
Personal Protective Equipment (PPE): A complete ensemble is required, including:
-
Inert Atmosphere: Due to its moisture sensitivity, handle and store the reagent under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Storage: Store in a tightly sealed, moisture-impermeable container in a cool, dry, and well-ventilated area, typically refrigerated between 2–8 °C.[1]
-
Incompatibilities: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents, as these can trigger violent exothermic reactions.[1]
Emergency Response:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and call a poison center or doctor immediately.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[1]
-
Spills: Absorb spillage with inert, non-combustible material (e.g., sand, vermiculite) to prevent material damage and dispose of it as hazardous waste.
The Mechanistic Basis of Reactivity
The synthetic utility of this compound is governed by the electrophilicity of two key positions. The primary mode of reaction is nucleophilic acyl substitution at the carbonyl carbon. The chloride ion is an excellent leaving group, making the acyl chloride highly susceptible to attack by a wide range of nucleophiles, including amines and hydrazines. This reaction is typically fast and highly exothermic.
Caption: General mechanism of nucleophilic acyl substitution.
Application Protocol 1: Synthesis of Pyrazolone Derivatives
The reaction between this compound and hydrazines is a cornerstone for synthesizing 5-pyrazolone scaffolds, which are prevalent in many pharmaceutical agents. The reaction proceeds via an initial acylation followed by an intramolecular cyclization-condensation.
Experimental Workflow: Pyrazolone Synthesis
Caption: Workflow for the synthesis of pyrazolones.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add the substituted hydrazine (e.g., phenylhydrazine, 1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (Et₃N, 1.1 eq.) to the flask. This base acts as an essential scavenger for the HCl generated during the reaction.
-
Cooling: Immerse the flask in an ice/water bath and stir the solution for 15 minutes to bring the internal temperature to 0 °C.
-
Acylation: Dissolve this compound (1.05 eq.) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirring hydrazine mixture over 30 minutes. A precipitate (triethylamine hydrochloride) will likely form. Causality Note: Slow, dropwise addition is critical to control the highly exothermic nature of the acylation and prevent side reactions.
-
Initial Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.
-
Cyclization: Remove the ice bath and let the reaction mixture warm to room temperature. Stir for 4-6 hours to facilitate the intramolecular cyclization and elimination of ethanol. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Example Amount | Purpose |
| Phenylhydrazine | 1.0 | 1.08 g (10 mmol) | Nucleophile |
| This compound | 1.05 | 1.41 g (10.5 mmol) | C3 Electrophile |
| Triethylamine (Et₃N) | 1.1 | 1.11 g (11 mmol) | HCl Scavenger |
| Anhydrous DCM | - | 50 mL | Solvent |
Application Protocol 2: Synthesis of N-Substituted 3-Ethoxyacrylamides
The reaction of this compound with primary or secondary amines provides a direct route to N-substituted 3-ethoxyacrylamides. This reaction follows the general principles of amide bond formation from an acyl chloride.[4][5]
Experimental Workflow: Amide Synthesis
Caption: Workflow for the synthesis of N-substituted amides.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.0 eq.) and a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA) (1.1 eq.) in an anhydrous solvent such as THF, DCM, or ethyl acetate.[4]
-
Cooling: Cool the stirring solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise. Causality Note: The reaction is often violent with unhindered primary amines; maintaining a low temperature and slow addition rate is paramount to achieving a clean reaction and high yield.[5]
-
Reaction Progression: After the addition is complete, maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Work-up and Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][6] Dilute the mixture with the extraction solvent (e.g., ethyl acetate).
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine to remove salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified via flash column chromatography on silica gel or by recrystallization to yield the pure N-substituted 3-ethoxyacrylamide.
| Reagent | Molar Eq. | Example Amount | Purpose |
| Aniline | 1.0 | 0.93 g (10 mmol) | Nucleophile |
| This compound | 1.05 | 1.41 g (10.5 mmol) | Acylating Agent |
| Triethylamine (Et₃N) | 1.1 | 1.11 g (11 mmol) | HCl Scavenger |
| Anhydrous THF | - | 50 mL | Solvent |
References
Application Notes and Protocols for the Synthesis of Cosmetic and Detergent Raw Materials Using 3-Ethoxyacryloyl Chloride
Abstract
This technical guide provides detailed application notes and protocols for the utilization of 3-ethoxyacryloyl chloride as a versatile building block in the synthesis of raw materials for the cosmetic and detergent industries. We will explore its reactivity, focusing on the synthesis of specialty esters and amides with applications as emollients, surfactants, and rheology modifiers. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, step-by-step experimental procedures, and robust analytical methodologies.
Introduction: The Versatility of this compound
This compound (CAS 6191-99-7) is a bifunctional reagent characterized by a reactive acyl chloride group and an electron-rich α,β-unsaturated ether system.[1] This unique combination of functional groups makes it an invaluable intermediate for the synthesis of a diverse range of molecules. In the context of cosmetics and detergents, its ability to react with nucleophiles like fatty alcohols and amines allows for the creation of tailored molecules with specific properties such as emollience, surfactancy, and viscosity modification.[2]
The acyl chloride moiety provides a highly reactive site for esterification and amidation reactions, proceeding under mild conditions with high yields. The ethoxyacrylate backbone can impart desirable characteristics to the final product, including enhanced solubility, biodegradability, and unique sensory profiles in cosmetic formulations. This guide will delve into the practical aspects of harnessing the reactivity of this compound for the synthesis of high-performance cosmetic and detergent ingredients.
Synthesis of Cosmetic and Detergent Raw Materials
The primary application of this compound in the cosmetic and detergent industries lies in its reaction with long-chain fatty alcohols and amines to produce specialty esters and amides. These products can function as non-ionic surfactants, emollients, and coupling agents.
Synthesis of Alkyl Ethoxyacrylates (Specialty Esters)
The reaction of this compound with fatty alcohols results in the formation of alkyl ethoxyacrylates. These esters can be designed to have varying degrees of oil solubility and polarity by choosing the appropriate fatty alcohol, making them suitable as emollients, plasticizers, and solubilizers in cosmetic formulations.
Reaction Causality: The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of a chloride ion and a proton results in the formation of the ester. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.
Caption: General reaction scheme for the synthesis of alkyl ethoxyacrylates.
Synthesis of Alkylamido Ethoxyacrylates (Specialty Amides)
The reaction with fatty amines or amino alcohols yields N-substituted ethoxyacrylamides. These compounds can exhibit surfactant properties, with the amide linkage providing enhanced hydrolytic stability compared to esters. They can be used as foam boosters, viscosity builders, and conditioning agents in shampoos, body washes, and other personal care products.
Reaction Causality: Similar to esterification, this is a nucleophilic acyl substitution. The nitrogen atom of the amine, being a stronger nucleophile than oxygen, readily attacks the carbonyl carbon of the acyl chloride. A base is used to scavenge the generated HCl.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired product characteristics.
Protocol 1: Synthesis of Cetyl Ethoxyacrylate (Emollient)
This protocol details the synthesis of cetyl ethoxyacrylate, a potential emollient for cosmetic creams and lotions, from this compound and cetyl alcohol.
Materials:
-
This compound (≥97%)
-
Cetyl alcohol (≥98%)
-
Triethylamine (TEA, ≥99%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cetyl alcohol (e.g., 24.25 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (e.g., 12.14 g, 0.12 mol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (e.g., 13.45 g, 0.1 mol) in 20 mL of anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 50 mL of deionized water.
-
Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure cetyl ethoxyacrylate.
Caption: Experimental workflow for the synthesis of cetyl ethoxyacrylate.
Protocol 2: Synthesis of a Laurylamido Ethoxyacrylate Surfactant
This protocol outlines the synthesis of a potential non-ionic surfactant from this compound and laurylamine.
Materials:
-
This compound (≥97%)
-
Laurylamine (≥98%)
-
Pyridine (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve laurylamine (e.g., 18.54 g, 0.1 mol) in 100 mL of anhydrous THF.
-
Addition of Base: Add anhydrous pyridine (e.g., 9.5 g, 0.12 mol) to the solution.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C and slowly add a solution of this compound (e.g., 13.45 g, 0.1 mol) in 20 mL of anhydrous THF.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up:
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of 1 M HCl, followed by 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification: The crude product can be further purified by recrystallization or chromatography as needed.
Data Presentation and Analysis
The synthesized products should be characterized to confirm their structure and purity.
Table 1: Analytical Data for Synthesized Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (by GC/HPLC) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| Cetyl Ethoxyacrylate | C₂₁H₃₈O₃ | 354.59 | Waxy solid | >95% | Consistent with proposed structure |
| Laurylamido Ethoxyacrylate | C₁₇H₃₁NO₂ | 281.44 | Solid | >95% | Consistent with proposed structure |
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the synthesized esters and amides.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups such as esters (C=O stretch around 1720 cm⁻¹) and amides (C=O stretch around 1650 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS) / High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products and to analyze the reaction mixture.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[4] It is flammable and should be kept away from heat and open flames.[5] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1]
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a wide array of raw materials for the cosmetic and detergent industries. The protocols outlined in this guide provide a solid foundation for researchers to develop novel emollients, surfactants, and other functional ingredients. The ability to tailor the properties of the final products by selecting appropriate fatty alcohols and amines makes this compound a valuable tool in the formulation of next-generation cosmetic and cleaning products.
References
- 1. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]
- 2. This compound | 6191-99-7 [chemicalbook.com]
- 3. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 6191-99-7|this compound|BLD Pharm [bldpharm.com]
Application Note: A Versatile Strategy for the Synthesis of 4-Aminoquinolines Utilizing 3-Ethoxyacryloyl Chloride
Introduction
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably recognized for its profound impact on the treatment of malaria.[1][2][3][4] Chloroquine and amodiaquine, both 4-aminoquinoline derivatives, have been mainstays in antimalarial therapy for decades.[1][2] The therapeutic relevance of this heterocyclic system continues to expand, with research demonstrating its potential in anticancer and anti-inflammatory applications.[5] This application note provides a detailed protocol for the synthesis of 4-aminoquinolines, employing 3-ethoxyacryloyl chloride as a reactive and versatile starting material. This approach leverages principles from classical quinoline syntheses, such as the Gould-Jacobs reaction, to afford a robust and adaptable methodology for researchers in drug discovery and organic synthesis.[6][7]
The core of this strategy involves the initial reaction of an aniline with this compound, followed by a thermally induced cyclization to form the key 4-hydroxyquinoline intermediate. Subsequent chlorination and nucleophilic aromatic substitution provide a modular route to a diverse array of 4-aminoquinoline derivatives.
Theoretical Framework: The Reaction Pathway
The synthetic route can be dissected into three principal stages, each founded on well-established reaction mechanisms in organic chemistry.
-
Acylation and Enamine Formation: The synthesis commences with the nucleophilic attack of a substituted aniline on the highly electrophilic carbonyl carbon of this compound. This reaction, typically carried out in the presence of a non-nucleophilic base, yields an N-aryl-3-ethoxyacrylamide intermediate.
-
Intramolecular Cyclization (Gould-Jacobs Analogue): The cornerstone of this synthesis is the thermal intramolecular cyclization of the N-aryl-3-ethoxyacrylamide. This step is analogous to the Gould-Jacobs reaction, where an anilinomethylenemalonate cyclizes at high temperatures.[6][7] The reaction proceeds via an electrophilic attack of the activated alkene on the ortho-position of the aniline ring, followed by tautomerization to yield the thermodynamically stable 4-hydroxyquinoline.
-
Functionalization to the Target 4-Aminoquinoline: The resulting 4-hydroxyquinoline is then converted to a more reactive 4-chloroquinoline intermediate using a chlorinating agent such as phosphorus oxychloride (POCl₃).[8] The final step involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C4 position is displaced by a primary or secondary amine to furnish the desired 4-aminoquinoline.[9][10]
Reaction Mechanism Overview
Caption: Generalized reaction pathway for the synthesis of 4-aminoquinolines.
Experimental Protocols
Safety Precautions: this compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[11][12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Phosphorus oxychloride is also highly corrosive and reacts violently with water. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Part 1: Synthesis of 4-Hydroxy-7-chloroquinoline
This protocol details the synthesis of a key intermediate, 4-hydroxy-7-chloroquinoline, starting from 3-chloroaniline.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloroaniline | 127.57 | 5.00 g | 39.2 mmol |
| This compound | 134.56 | 5.81 g | 43.1 mmol |
| Triethylamine | 101.19 | 5.95 mL | 42.7 mmol |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
| Dowtherm A | - | 50 mL | - |
| Sodium Hydroxide (1 M) | 40.00 | As needed | - |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
Procedure:
-
Acylation:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-chloroaniline (5.00 g, 39.2 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (5.95 mL, 42.7 mmol) to the stirred solution.
-
In a separate dropping funnel, dissolve this compound (5.81 g, 43.1 mmol) in 20 mL of anhydrous DCM.
-
Add the this compound solution dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.[14]
-
Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(3-chlorophenyl)-3-ethoxyacrylamide. The crude product is typically used in the next step without further purification.
-
-
Thermal Cyclization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add Dowtherm A (50 mL).
-
Heat the Dowtherm A to 250 °C.
-
Slowly add the crude N-(3-chlorophenyl)-3-ethoxyacrylamide from the previous step to the hot Dowtherm A with vigorous stirring.
-
Maintain the reaction temperature at 250-260 °C for 30 minutes. The product will precipitate out of the hot solvent.
-
Allow the mixture to cool to approximately 100 °C and then add 100 mL of hexanes to dilute the mixture and facilitate filtration.
-
Filter the precipitated solid and wash thoroughly with hot hexanes to remove the Dowtherm A.
-
To purify the product, suspend the solid in 100 mL of 1 M sodium hydroxide and stir for 1 hour to dissolve the 4-hydroxyquinoline.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with 1 M hydrochloric acid to a pH of ~7 to precipitate the purified 4-hydroxy-7-chloroquinoline.
-
Filter the white solid, wash with deionized water, and dry under vacuum.
-
Expected Yield: 60-70% Characterization Data for 4-Hydroxy-7-chloroquinoline:
-
¹H NMR (DMSO-d₆): δ 11.65 (s, 1H), 8.10 (d, J=8.8 Hz, 1H), 7.75 (d, J=2.0 Hz, 1H), 7.40 (dd, J=8.8, 2.0 Hz, 1H), 6.05 (s, 1H).
-
MS (ESI): m/z 180.0 [M+H]⁺.
Part 2: Synthesis of 4,7-Dichloroquinoline
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxy-7-chloroquinoline | 179.59 | 4.00 g | 22.3 mmol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 20 mL | 215 mmol |
| Toluene | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add 4-hydroxy-7-chloroquinoline (4.00 g, 22.3 mmol) and phosphorus oxychloride (20 mL).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 3 hours.
-
Allow the reaction to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,7-dichloroquinoline as a solid.
Expected Yield: 85-95% Characterization Data for 4,7-Dichloroquinoline:
-
¹H NMR (CDCl₃): δ 8.85 (d, J=4.8 Hz, 1H), 8.15 (d, J=2.0 Hz, 1H), 8.05 (d, J=9.0 Hz, 1H), 7.50 (dd, J=9.0, 2.0 Hz, 1H), 7.45 (d, J=4.8 Hz, 1H).
-
MS (ESI): m/z 198.0 [M+H]⁺.
Part 3: Synthesis of a Representative 4-Aminoquinoline
This protocol describes the synthesis of N-(7-chloroquinolin-4-yl)ethane-1,2-diamine.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,7-Dichloroquinoline | 198.04 | 2.00 g | 10.1 mmol |
| Ethylenediamine | 60.10 | 3.37 mL | 50.5 mmol |
| Phenol | 94.11 | 2.00 g | 21.2 mmol |
Procedure:
-
In a 50 mL round-bottom flask, combine 4,7-dichloroquinoline (2.00 g, 10.1 mmol), phenol (2.00 g, 21.2 mmol), and ethylenediamine (3.37 mL, 50.5 mmol).
-
Heat the mixture at 120 °C for 4 hours with stirring.
-
Cool the reaction mixture to room temperature and add 50 mL of 1 M sodium hydroxide.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia = 90:9:1) to afford the final product.
Expected Yield: 70-80% Characterization Data for N-(7-chloroquinolin-4-yl)ethane-1,2-diamine:
-
¹H NMR (CDCl₃): δ 8.50 (d, J=5.2 Hz, 1H), 7.95 (d, J=2.0 Hz, 1H), 7.80 (d, J=9.0 Hz, 1H), 7.35 (dd, J=9.0, 2.0 Hz, 1H), 6.40 (d, J=5.2 Hz, 1H), 3.30 (t, J=6.0 Hz, 2H), 3.00 (t, J=6.0 Hz, 2H), 1.60 (br s, 3H).
-
MS (ESI): m/z 222.1 [M+H]⁺.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Key Considerations
-
Low Yield in Cyclization: The thermal cyclization step is sensitive to temperature. Temperatures below 240 °C may result in incomplete reaction, while temperatures above 270 °C can lead to degradation. Ensure accurate temperature monitoring and control.
-
Purification of 4-Hydroxyquinoline: The basic wash to dissolve the 4-hydroxyquinoline is crucial for removing non-acidic impurities and residual Dowtherm A. Ensure the pH is sufficiently high (>12) for complete dissolution.
-
Handling of POCl₃: Phosphorus oxychloride is highly reactive. The workup should be performed with extreme caution, adding the reaction mixture to ice slowly to manage the exothermic reaction. Ensure adequate ventilation to avoid inhaling HCl fumes.
-
Final Purification: The polarity of the final 4-aminoquinoline can vary significantly based on the amine used. The chromatographic conditions may need to be optimized accordingly.
Conclusion
This application note outlines a comprehensive and adaptable protocol for the synthesis of 4-aminoquinolines using this compound. By leveraging a Gould-Jacobs-type cyclization, this method provides a reliable pathway to the crucial 4-hydroxyquinoline intermediate, which can then be readily converted to a variety of 4-aminoquinoline derivatives. This strategy offers a valuable tool for researchers engaged in the discovery and development of novel therapeutic agents based on this privileged scaffold.
References
- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. wikiwand.com [wikiwand.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Page loading... [guidechem.com]
- 12. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
Technical Support Center: Handling and Storage of 3-Ethoxyacryloyl Chloride
Welcome to the technical support guide for 3-Ethoxyacryloyl chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive reagent. My goal is to provide not just procedural steps but also the underlying chemical principles to empower you to handle this compound safely and effectively, troubleshoot common issues, and ensure the integrity of your experiments.
Compound Overview & Core Principles
This compound (C₅H₇ClO₂) is a valuable bifunctional reagent, featuring both a reactive acyl chloride and an electron-rich α,β-unsaturated system.[1] This combination makes it a versatile building block in organic synthesis, particularly for constructing esters, amides, and various heterocyclic systems.[1]
However, its high reactivity is intrinsically linked to its primary challenge: extreme moisture sensitivity. The electrophilic carbonyl carbon of the acyl chloride group is highly susceptible to nucleophilic attack by water. This rapid hydrolysis is the root cause of most handling, storage, and reaction-related problems.
The Hydrolysis Reaction: The Primary Antagonist
The core issue is the irreversible reaction with water to form 3-ethoxyacrylic acid and corrosive hydrogen chloride (HCl) gas.[1][2]
EtO-CH=CH-COCl + H₂O → EtO-CH=CH-COOH + HCl (gas)
This degradation pathway not only consumes your active reagent but also introduces byproducts that can interfere with your desired reaction, making stringent anhydrous techniques non-negotiable.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 6191-99-7 | [3][4][5] |
| Molecular Formula | C₅H₇ClO₂ | [3][4][5] |
| Molecular Weight | 134.56 g/mol | [3][4] |
| Appearance | Colorless to light yellow/orange liquid | [1][5][6] |
| Boiling Point | ~75 °C @ 10 mmHg | [5][6] |
| Density | ~1.14 g/cm³ | [5][7] |
| Flash Point | 25 °C (77 °F) | [3][5] |
| Storage Temp. | 2–8 °C (Refrigerated) | [3][8] |
FAQs: Storage and Initial Handling
Q1: I've just received a new bottle of this compound. What are the immediate steps for logging and storage?
A1: Upon receipt, immediately inspect the container for any signs of damage. The reagent should be stored under an inert gas atmosphere (like nitrogen or argon) in a tightly sealed container to prevent moisture ingress.[5][8] Log the date of receipt and opening on the bottle. Store it in a designated refrigerator at 2-8°C, away from incompatible materials like bases, alcohols, and strong oxidizing agents.[3][8][9] The storage area should be well-ventilated.[8]
Q2: The SDS mentions "Store under inert gas."[8] How critical is this, and how do I maintain it after the first use?
A2: This is absolutely critical. This compound reacts readily with atmospheric moisture.[7][9] The inert gas provides a positive pressure of a dry, non-reactive gas, preventing air from entering the container when you open it. After every use, you must re-establish this inert atmosphere. This is typically done by back-filling the container with dry nitrogen or argon before sealing. For frequent use, consider using a Sure/Seal™-style bottle which allows for withdrawal via syringe through a septum without fully opening the cap.[10]
Q3: My bottle of this compound has a faint white "smoke" or fumes coming from the cap when I open it. Is it still good?
A3: This fuming is a strong indicator of degradation. The "smoke" is actually a fine aerosol of hydrochloric acid, formed as the acyl chloride on the threads of the cap or around the seal reacts with moisture in the air. While the bulk of the liquid inside may still be viable, it's a sign that moisture has compromised the seal at some point. Before using, you should verify the purity of the reagent (see Troubleshooting section). If the fuming is excessive or the liquid is discolored, it is safer to discard the reagent.
Q4: What personal protective equipment (PPE) is mandatory when working with this compound?
A4: Due to its corrosive nature and reactivity, comprehensive PPE is required.[8][11] This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: All handling must be done inside a certified chemical fume hood.[12] In case of inadequate ventilation, respiratory protection is necessary.[8]
FAQs: In-Reaction Troubleshooting
Q5: My reaction yield is very low, and I suspect the this compound is the problem. How can I confirm its quality?
A5: The most common cause of failure is reagent degradation via hydrolysis.[2] You can quickly assess the quality of your acyl chloride with a simple test:
-
Test with Aqueous Silver Nitrate (AgNO₃): In a fume hood, carefully add a drop of the acyl chloride to a test tube containing aqueous silver nitrate. Degraded acyl chloride will have free chloride ions (from HCl byproduct) and will immediately form a thick white precipitate of silver chloride (AgCl).[13] While pure acyl chloride will also hydrolyze in the aqueous solution to give a precipitate, a very rapid and copious formation of precipitate upon initial contact suggests significant prior degradation.
-
¹H NMR Spectroscopy: Take a small, anhydrous sample and dissolve it in an anhydrous deuterated solvent (e.g., CDCl₃). The presence of a broad singlet corresponding to a carboxylic acid proton is a definitive sign of hydrolysis to 3-ethoxyacrylic acid.
Q6: I'm performing an esterification with an alcohol, but I'm isolating the starting alcohol and some 3-ethoxyacrylic acid instead of my ester. What went wrong?
A6: This outcome points directly to water contamination. The acyl chloride is reacting with trace moisture in your setup faster than with your alcohol.[2][14] Here is the causality:
-
Reagent Hydrolysis: The acyl chloride you added may have already been partially hydrolyzed.
-
Solvent/Glassware Contamination: Your solvent was not sufficiently anhydrous, or your glassware was not properly dried.[10] Even a thin film of adsorbed moisture on glass is enough to ruin the reaction.[10]
-
Atmospheric Moisture: Your reaction was not maintained under a sufficiently inert atmosphere, allowing moisture from the air to enter.
Corrective Action: Ensure all glassware is oven-dried (>125°C overnight) or flame-dried under vacuum and cooled under an inert gas stream.[10][15] Use freshly distilled, anhydrous solvents. Employ rigorous inert atmosphere techniques throughout the entire procedure.[16][17]
Q7: My reaction mixture turned dark, and I see polymerization. Why did this happen?
A7: this compound can undergo polymerization, which can be initiated by heat, light, or contaminants.[9][12] Violent polymerization can be caused by heat.[12] The α,β-unsaturated system is susceptible to polymerization. This is often exacerbated by:
-
High Temperatures: Avoid excessive heating unless the protocol specifically requires it.
-
Presence of Initiators: Certain impurities can act as initiators. Ensure all reagents are pure.
-
Basic Conditions: While bases like pyridine are often used as HCl scavengers in acylation reactions, some strong bases can promote polymerization of unsaturated systems.[2]
Diagram: Troubleshooting a Failed Acylation Reaction
This decision tree illustrates a logical workflow for diagnosing common issues.
Caption: A decision tree for troubleshooting failed reactions.
Protocols & Methodologies
Protocol 1: Standard Procedure for Dispensing via Syringe
This protocol outlines the safe transfer of the reagent from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.[10][16]
-
Glassware Preparation: Oven or flame-dry the reaction flask (containing a stir bar) and assemble it while hot, sealing with a rubber septum.[10][15] Clamp it and allow it to cool under a positive pressure of nitrogen or argon (use a gas inlet needle and an outlet needle).[17]
-
Syringe Preparation: Oven-dry the syringe and needle, cool it in a desiccator, and flush it with dry nitrogen or argon several times.
-
Reagent Withdrawal: a. Puncture the septum of the this compound bottle with a needle connected to your inert gas line to slightly pressurize the bottle. b. With the prepared dry syringe, puncture the septum. Do not pull the plunger back; allow the positive pressure in the bottle to slowly fill the syringe to a volume slightly greater than needed.[10] This prevents creating a vacuum and leaks.[10] c. Remove any gas bubbles by pointing the needle up and depressing the plunger, expelling the excess reagent and gas back into the bottle.[10] d. Withdraw the needle from the reagent bottle and immediately draw a small "buffer" of inert gas (~0.2 mL) into the syringe.[16][18] This prevents the reactive liquid in the needle tip from contacting air during transfer.[18]
-
Delivery: Insert the syringe needle through the septum of the reaction flask. First, inject the inert gas buffer, then slowly deliver the measured volume of the reagent.[16] Do not invert and push out the residual liquid, as this will deliver more than the measured volume.[16]
Diagram: Inert Atmosphere Reagent Transfer Workflow
Caption: Workflow for transferring moisture-sensitive reagents.
Protocol 2: Quenching and Disposal
Unused or degraded this compound and reaction residues must be neutralized (quenched) before disposal. Never add water directly to the bulk reagent. This will cause a violent, exothermic reaction and release large amounts of HCl gas.[12][19]
-
Setup: Perform the quench in a robust flask (e.g., a heavy-walled Erlenmeyer) equipped with a stir bar and placed in an ice bath inside a fume hood.
-
Dilution: Dilute the acyl chloride waste with an inert, anhydrous, non-reactive solvent (e.g., toluene). This helps dissipate heat.
-
Slow Addition: Slowly and cautiously add the diluted waste mixture dropwise to a stirred, cold quenching solution. A suitable quenching agent is a solution of isopropanol or another secondary alcohol.[20] Alcohols react to form less reactive esters.[14][19]
-
Neutralization: After the initial reaction subsides, you can slowly add a basic solution (e.g., sodium bicarbonate) to neutralize the acidic byproducts.[20][21]
-
Disposal: The final, neutralized aqueous mixture should be disposed of according to your institution's hazardous waste guidelines.[8][19]
References
- 1. Page loading... [guidechem.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. 3-Ethoxy-acryloyl chloride = 85 H-NMR 6191-99-7 [sigmaaldrich.com]
- 4. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6191-99-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | 6191-99-7 [chemicalbook.com]
- 7. labproinc.com [labproinc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. reddit.com [reddit.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 18. youtube.com [youtube.com]
- 19. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 20. kgroup.du.edu [kgroup.du.edu]
- 21. benchchem.com [benchchem.com]
Navigating the Reactive Landscape of 3-Ethoxyacryloyl Chloride: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for 3-Ethoxyacryloyl Chloride Chemistry. As a highly versatile bifunctional reagent, this compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its unique structure, featuring a reactive acyl chloride and an electron-deficient α,β-unsaturated system, allows for a range of transformations, including acylation, condensation, and cyclization reactions.[1] However, this dual reactivity also presents a unique set of challenges. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two primary electrophilic sites susceptible to nucleophilic attack:
-
The Carbonyl Carbon: This is a hard electrophilic center, readily attacked by a variety of nucleophiles in a process known as nucleophilic acyl substitution.
-
The β-Carbon: Due to conjugation with the carbonyl group, the β-carbon is an electron-deficient, soft electrophilic center. It is susceptible to attack by soft nucleophiles in a conjugate addition, commonly known as a Michael addition.
The competition between these two sites is a central theme in the chemistry of this reagent.
Q2: How should I handle and store this compound to prevent degradation?
A2: this compound is highly sensitive to moisture and can be prone to polymerization.[1][2]
-
Storage: Store in a cool (refrigerated at 2-8°C), dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[3] The container must be tightly sealed to prevent hydrolysis.
-
Handling: Always handle this reagent in a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Use anhydrous solvents and techniques to avoid introducing water, which leads to rapid hydrolysis to 3-ethoxyacrylic acid.
Q3: My this compound solution is turning viscous or solidifying. What is happening?
A3: This is a classic sign of polymerization. The vinyl group of this compound can undergo free-radical polymerization, especially when exposed to heat, light, or impurities.[2] To prevent this, commercial preparations often contain inhibitors like phenothiazine (PTZ) or hydroquinone monomethyl ether (MEHQ).[2][4][5] If you are synthesizing it fresh, it is advisable to use it immediately or add a polymerization inhibitor if storage is necessary.[4][5]
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section delves into specific experimental challenges, providing insights into their mechanistic origins and offering practical solutions.
Issue 1: Amide Synthesis - Competing Michael Addition
When reacting this compound with primary or secondary amines to form the corresponding amide, a common side reaction is the Michael addition of the amine to the β-carbon.
The Problem:
Instead of, or in addition to, the desired N-substituted-3-ethoxyacrylamide, you may isolate a β-amino propionyl chloride derivative (which is unstable) or, more likely, a product resulting from the addition of a second equivalent of the amine to the β-position of the initially formed acrylamide.
Mechanistic Insight:
The reaction with an amine can proceed via two competing pathways:
-
Nucleophilic Acyl Substitution (Desired): The amine attacks the carbonyl carbon, leading to the displacement of the chloride ion and formation of the amide. This pathway is generally favored by "hard" nucleophiles.
-
Michael Addition (Side Reaction): The amine attacks the β-carbon, leading to a 1,4-conjugate addition. This is more common with "softer," more polarizable nucleophiles.
Competition between Acyl Substitution and Michael Addition.
Troubleshooting and Optimization:
| Strategy | Rationale | Experimental Protocol |
| Low Temperature | Nucleophilic acyl substitution generally has a lower activation energy than Michael addition. Running the reaction at low temperatures (e.g., -20°C to 0°C) kinetically favors the formation of the amide. | 1. Dissolve the amine in an anhydrous aprotic solvent (e.g., THF, DCM). 2. Cool the solution to -20°C in a dry ice/acetone bath. 3. Add a solution of this compound dropwise. 4. Allow the reaction to slowly warm to room temperature. |
| Use of a Non-Nucleophilic Base | A bulky, non-nucleophilic base (e.g., proton sponge, DBU) can scavenge the HCl byproduct without competing with the primary/secondary amine as a nucleophile. This prevents the formation of the amine hydrochloride salt, which is less reactive. | 1. Dissolve the amine and 1.1 equivalents of a non-nucleophilic base in anhydrous DCM. 2. Cool to 0°C. 3. Add the this compound solution dropwise. |
| Control Stoichiometry | Using a slight excess of the acyl chloride can help to ensure all of the primary amine is consumed in the desired acylation reaction before it can act as a Michael donor on the product. This is only suitable if the excess acyl chloride can be easily removed. | 1. Use 1.1 equivalents of this compound relative to the amine. 2. Quench the reaction carefully with a scavenger resin or aqueous work-up to remove unreacted acyl chloride. |
Issue 2: Pyrazole Synthesis - Formation of Regioisomers
A primary application of this compound is in the synthesis of pyrazoles through condensation with hydrazines. A significant challenge here is controlling the regioselectivity, which leads to the formation of two possible isomers.
The Problem:
The reaction of a substituted hydrazine (R-NH-NH₂) with this compound can yield two different pyrazole regioisomers. For example, a 3-ethoxy-1-substituted pyrazole or a 5-ethoxy-1-substituted pyrazole.
Mechanistic Insight:
The reaction proceeds through a sequence of nucleophilic attack, cyclization, and elimination of ethanol and HCl. The initial site of attack by the substituted hydrazine determines the final regiochemical outcome. The two nitrogen atoms of a substituted hydrazine have different nucleophilicities.
-
Attack by the substituted nitrogen (-NRH): This is sterically more hindered but can be more nucleophilic depending on the nature of 'R'.
-
Attack by the unsubstituted nitrogen (-NH₂): This is less sterically hindered.
The regioselectivity is a delicate balance of steric and electronic effects of the substituents on both the hydrazine and the β-position of the acryloyl chloride, as well as the reaction conditions, particularly the pH.[6][7]
Regioisomeric Pyrazole Formation.
Troubleshooting and Optimization:
| Strategy | Rationale | Experimental Protocol |
| Control of pH (Hydrazine vs. Hydrazine Salt) | The regioselectivity can often be controlled by using either the free hydrazine base or its hydrochloride salt. Under acidic conditions (using the salt), the more basic -NH₂ group is protonated, reducing its nucleophilicity and favoring attack by the substituted nitrogen.[7] | For Isomer A (e.g., 1,5-disubstituted): 1. Dissolve the free hydrazine base in a solvent like ethanol or THF. 2. Add the this compound solution at room temperature. For Isomer B (e.g., 1,3-disubstituted): 1. Suspend the hydrazine hydrochloride salt in a solvent like methanol.[7] 2. Add the this compound and stir, often with gentle heating. |
| Solvent Choice | Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase the regioselectivity in some pyrazole syntheses by altering the solvation of the transition states. | 1. Conduct the reaction in TFE instead of a standard alcohol like ethanol. 2. Monitor the reaction for changes in the regioisomeric ratio by LC-MS or ¹H NMR of the crude product. |
| Steric Hindrance | If synthesizing your own hydrazine, introducing a bulky substituent on the nitrogen can sterically direct the reaction to favor one regioisomer. This is a substrate-based control method. | This is a synthetic design consideration rather than a reaction condition to be tweaked. |
Issue 3: Polymerization During Reaction
The Problem:
During the course of a reaction, especially if heating is required, the reaction mixture may become viscous or even solidify, indicating that the acryloyl moiety is polymerizing. This significantly reduces the yield of the desired product and complicates purification.
Troubleshooting and Optimization:
| Strategy | Rationale | Experimental Protocol |
| Add a Radical Inhibitor | Small amounts of a free-radical scavenger can prevent the initiation of polymerization without significantly interfering with the desired nucleophilic reaction. | 1. Add a catalytic amount (e.g., 0.1 mol%) of a polymerization inhibitor like phenothiazine (PTZ) or butylated hydroxytoluene (BHT) to the reaction mixture at the beginning of the experiment.[2][4] |
| Maintain Low Temperature | As with many side reactions, lower temperatures slow down the rate of polymerization. | 1. Whenever possible, run the reaction at or below room temperature. 2. If heating is necessary, use the lowest effective temperature and minimize the reaction time. |
| Degas Solvents | Removing dissolved oxygen can reduce the rate of radical initiation. | 1. Before use, sparge solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. |
By understanding the underlying mechanisms of these common side reactions, you can rationally design your experiments to favor the desired product, leading to higher yields, easier purifications, and more reliable results in your research and development endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. labproinc.com [labproinc.com]
- 4. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Ethoxyacryloyl Chloride Reactions
Welcome to the technical support center for 3-Ethoxyacryloyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive and versatile building block in their synthetic workflows.[1] this compound is prized for its role as a key intermediate in producing complex molecules for pharmaceuticals, agrochemicals, and cosmetics.[1][2] However, its dual reactive sites—a highly electrophilic acyl chloride and an α,β-unsaturated system—present unique challenges that can lead to side reactions and diminished yields.[2]
This document provides in-depth troubleshooting guides, FAQs, and optimized protocols in a direct question-and-answer format to help you overcome common experimental hurdles and maximize the success of your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The solutions are based on fundamental chemical principles and established laboratory practices.
Q1: My reaction yield is consistently low or zero. What are the primary causes?
Low yields are the most common issue and typically stem from reagent quality, reaction conditions, or competing side reactions.[3][4] A systematic diagnosis is crucial.
A1: Primary Causes & Corrective Actions
-
Reagent Quality & Purity:
-
This compound Degradation: This is the most frequent culprit. The compound is highly sensitive to moisture and can hydrolyze back to 3-ethoxyacrylic acid.[2][5] It can also degrade or polymerize over time, especially if stored improperly.[2] Always use a fresh bottle or freshly distilled reagent for optimal results.[3] Commercial grades are often ≥85-88%, which should be factored into stoichiometric calculations.
-
Solvent Anhydrousness: The use of strictly anhydrous solvents is non-negotiable. Trace water will rapidly consume the acyl chloride, halting your primary reaction.[3][5] Use freshly dried and distilled solvents or purchase high-quality anhydrous grades and handle them under an inert atmosphere (Nitrogen or Argon).
-
Substrate Purity: Ensure your nucleophile (e.g., amine or alcohol) is pure and, most importantly, dry.
-
-
Reaction Conditions:
-
Inadequate Temperature Control: These acylation reactions are often highly exothermic.[2] Running the reaction at low temperatures (e.g., 0 °C to -10 °C) is critical to control the reaction rate, prevent thermal degradation, and minimize side product formation.[3]
-
Ineffective HCl Scavenging: The reaction generates one equivalent of hydrogen chloride (HCl).[6] If reacting with an amine, this HCl will protonate the amine starting material, rendering it non-nucleophilic and effectively stopping the reaction after 50% conversion.[3][6] An appropriate base is essential.
-
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of Products from 3-Ethoxyacryloyl Chloride
Welcome to the technical support center for navigating the purification challenges associated with products derived from 3-ethoxyacryloyl chloride. As a highly reactive and versatile building block, this compound is instrumental in synthesizing a range of amides, esters, and heterocyclic compounds crucial for pharmaceutical and agrochemical research.[1][2] However, its reactivity, particularly the presence of an acyl chloride and an α,β-unsaturated system, introduces specific purification hurdles.[1]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level troubleshooting to specific, validated protocols, grounding our advice in the fundamental chemistry of the molecules involved.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses the most frequent and challenging issues researchers face when purifying products synthesized from this compound.
Q1: My final product yield is very low after aqueous work-up. What are the likely causes?
Low yield after the initial work-up phase often points to one of two issues: unintended hydrolysis or physical loss of the product.
-
Causality - Hydrolysis: this compound is highly sensitive to moisture and will readily hydrolyze to 3-ethoxyacrylic acid.[1] If your reaction is not completely anhydrous or if the work-up is too slow, this acidic byproduct can contaminate your reaction. More importantly, if your desired product (e.g., an ester or amide) is itself labile, prolonged exposure to acidic or basic conditions during the work-up can cleave it, reducing your yield.
-
Causality - Emulsion Formation: Products of these reactions, particularly amides, can sometimes act as surfactants, leading to the formation of stable emulsions during the aqueous wash steps. This makes phase separation difficult and can lead to significant loss of product in the aqueous layer or at the interface.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Confirm all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Controlled Quenching: Quench the reaction by adding it slowly to a cold, stirred solution (e.g., ice-cold water or a mild bicarbonate solution) rather than adding water directly to the reaction mixture. This dissipates heat and minimizes side reactions.
-
Break Emulsions: If an emulsion forms, add a saturated brine solution (NaCl). This increases the ionic strength of the aqueous phase, which helps to break the emulsion and improve phase separation.
-
Back-Extraction: After separating the organic layer, re-extract the aqueous layer 1-2 more times with the organic solvent to recover any dissolved product.
Q2: My product, which is expected to be a solid, is an intractable oil. How can I induce crystallization?
This is a classic purification problem often caused by the presence of impurities that inhibit the formation of a crystal lattice.
-
Causality - Impurity Profile: The most common culprits are residual solvents, unreacted starting materials, or structurally similar byproducts. Even small amounts of these can act as "crystal poisons." The starting material, this compound, is a liquid, as are many common solvents.[1][4]
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for several hours, possibly with gentle heating if the product is thermally stable.
-
Solvent Trituration: Add a small amount of a solvent in which your product is insoluble (or poorly soluble) but the impurities are soluble. Stir or sonicate the mixture. The goal is to "wash" the impurities out of the oil, leaving behind a purer, solid product. Hexanes, diethyl ether, or a mixture of the two are excellent starting points.
-
Recrystallization Attempts: If trituration fails, attempt recrystallization from a variety of solvents. A systematic approach is best (see Protocol 3).
-
Chromatographic Polishing: As a last resort, the oil may need to be purified by column chromatography to remove the problematic impurities before a final crystallization attempt.
Q3: My product appears to be decomposing during silica gel column chromatography. What are my alternatives?
Product decomposition on silica gel is a strong indicator of sensitivity to acid.
-
Causality - Acidity of Silica: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the degradation of sensitive functional groups, promote polymerization of α,β-unsaturated systems, or simply retain polar compounds so strongly that they never elute.[5]
Troubleshooting Workflow:
Below is a decision tree to guide your choice of an alternative purification strategy.
Caption: Decision tree for alternative purification strategies.
Alternative Strategies:
-
Deactivated Silica Gel: "Cap" the acidic silanol groups by preparing your column slurry in the eluent containing a small amount (0.5-2%) of a volatile base like triethylamine. This is highly effective for basic compounds.
-
Alumina Chromatography: Switch your stationary phase to neutral or basic alumina. Alumina has different selectivity than silica and can be a gentler alternative for acid-sensitive compounds.
-
Reverse-Phase Chromatography (C18): For highly polar or water-soluble compounds, reverse-phase chromatography using a C18-functionalized silica stationary phase with water/acetonitrile or water/methanol gradients is a powerful option.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude product?
Understanding your potential impurities is the first step to designing a successful purification strategy.
| Impurity | Chemical Nature | Origin | Removal Strategy |
| 3-Ethoxyacrylic Acid | Acidic | Hydrolysis of this compound[1] | Wash with aqueous NaHCO₃ or Na₂CO₃ solution. |
| Unreacted Nucleophile | Basic or Neutral | Incomplete reaction | Wash with dilute aqueous acid (e.g., 1M HCl) if basic; otherwise, chromatography. |
| Triethylamine HCl | Salt | Byproduct of using triethylamine as a base[5] | Wash with water. It is highly water-soluble. |
| Polymeric Material | Neutral/Mixed | Polymerization of the acryloyl moiety[1] | Often insoluble; can be filtered off. Chromatography may also separate oligomers. |
Caption: Common impurities and their removal methods.
Q2: How can I minimize product polymerization during purification and storage?
The acryloyl group is susceptible to radical polymerization, especially when heated or exposed to light.
-
Add an Inhibitor: For reactions or distillations run at elevated temperatures, consider adding a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) in trace amounts.
-
Use Amber Glassware: Protect light-sensitive compounds by using amber vials or wrapping your glassware in aluminum foil.
-
Store Cold and Dark: Store purified products, especially liquids, at low temperatures (2-8°C is common[6]) and under an inert atmosphere if possible.
Part 3: Standard Purification Protocols
These protocols provide detailed, step-by-step instructions for common purification techniques.
Protocol 1: General Aqueous Work-up
This procedure is designed to remove acidic and water-soluble impurities from a crude reaction mixture.
Workflow Diagram:
Caption: Standard aqueous work-up workflow.
Step-by-Step Methodology:
-
Preparation: Prepare a separatory funnel and have your organic extraction solvent (e.g., ethyl acetate, dichloromethane) and wash solutions (saturated NaHCO₃, water, saturated NaCl/brine) ready.
-
Quenching: Slowly add your reaction mixture to a beaker containing a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: CO₂ evolution may cause foaming.
-
Extraction: Transfer the quenched mixture to the separatory funnel. Add a portion of the organic solvent, stopper the funnel, and invert gently several times, venting frequently to release pressure. Allow the layers to separate.
-
Separation: Drain the lower layer (confirm which layer is which by adding a drop of water). If you are using a solvent heavier than water like dichloromethane (DCM), the organic layer is on the bottom. For solvents lighter than water like ethyl acetate (EtOAc), it is on top.
-
Washing:
-
Wash the organic layer with deionized water to remove residual salts.
-
Wash the organic layer with brine. This helps to remove bulk water from the organic phase and breaks any minor emulsions.[5]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Stir for 5-10 minutes until the drying agent no longer clumps together.
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
This protocol is for purifying a compound based on its polarity.
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your desired product an Rf value of ~0.25-0.35.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization Solvent Screening
This technique purifies solid compounds by leveraging differences in solubility at different temperatures.[7]
Step-by-Step Methodology:
-
Screening: Place a small amount (~10-20 mg) of your crude solid into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise while heating and agitating until the solid just dissolves.
-
Cooling: Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
Observation: A suitable recrystallization solvent is one in which the compound is soluble when hot but insoluble when cold. Observe which tube yields a good crop of crystals upon cooling.
-
Scale-Up: Once a good solvent or solvent pair (e.g., ethyl acetate/hexanes) is identified, perform the recrystallization on the bulk of your material using the same principles. Filter the cold slurry to collect the purified crystals.
References
Technical Support Center: Managing Exothermic Reactions of 3-Ethoxyacryloyl Chloride
Welcome to the Technical Support Center for the safe and effective management of 3-ethoxyacryloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information. As a highly reactive acyl chloride, this compound presents significant exothermic hazards that demand rigorous control and a thorough understanding of the underlying chemical principles. This resource is structured to address specific issues you may encounter during your experiments, ensuring both the integrity of your research and the safety of your laboratory personnel.
Section 1: Understanding the Hazard - The Chemistry of this compound's Reactivity
This compound (C₅H₇ClO₂) is a colorless to pale yellow liquid characterized by a sharp, pungent odor.[1] Its high reactivity stems from the presence of both an acyl chloride and an α,β-unsaturated system.[1] The primary hazard associated with this compound is its propensity to undergo rapid, highly exothermic reactions with a variety of nucleophiles.[1]
These reactions, if not properly controlled, can lead to a thermal runaway, a dangerous condition characterized by a rapid, uncontrolled increase in temperature and pressure.[2][3] Understanding the mechanism of these reactions is the first step toward effective management. The reaction with nucleophiles, such as amines, is a thermodynamically favorable process that releases a significant amount of heat due to the formation of stable bonds.[2]
Key Incompatible Reactants:
-
Water and Alcohols: React violently to produce 3-ethoxyacrylic acid and the corresponding ester, respectively, along with corrosive hydrogen chloride (HCl) gas.[1][4]
-
Amines: Vigorous reaction to form amides, which is a common application but also a significant source of exotherm.[1][5]
-
Strong Bases and Oxidizing Agents: Can trigger violent exothermic reactions or rapid degradation.[1]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that arise when working with this compound.
Q1: My reaction temperature is increasing much faster than anticipated. What should I do?
Immediate Action:
-
Stop the addition of this compound immediately.
-
Ensure maximum cooling. Check that your cooling bath (e.g., ice-water, dry ice/acetone) is at the target temperature and has sufficient capacity.
-
Increase stirring speed. Vigorous agitation improves heat transfer to the cooling medium.[2]
-
If necessary, add a pre-chilled, inert solvent. This will dilute the reactants and help to absorb some of the heat.
Root Cause Analysis and Prevention:
-
Inadequate Cooling: The cooling capacity may be insufficient for the scale of the reaction. Consider using a larger cooling bath or a more efficient cryostat.
-
Addition Rate is Too High: The rate of addition of this compound directly controls the rate of heat generation. A slower, dropwise addition is crucial.[2]
-
Insufficient Solvent: A more dilute reaction mixture provides a larger thermal mass to absorb the heat generated.
-
Poor Heat Transfer: Ensure the reaction flask is appropriately sized and submerged in the cooling bath.
Q2: I'm observing significant fuming from my reaction vessel. What is it and how do I control it?
The fumes are likely hydrogen chloride (HCl) gas, a corrosive and toxic byproduct of the reaction of this compound with nucleophiles or adventitious moisture.[1][6]
Control Measures:
-
Conduct the reaction in a well-ventilated fume hood. [1]
-
Use an inert atmosphere. Performing the reaction under nitrogen or argon will prevent reaction with atmospheric moisture.[1]
-
Incorporate a non-nucleophilic base. Adding a base like triethylamine or pyridine will neutralize the HCl as it is formed, preventing its release.[2]
-
Consider a gas scrubber. For larger-scale reactions, bubbling the off-gas through a basic solution (e.g., sodium bicarbonate) can neutralize the HCl.[6]
Q3: My this compound has a yellow or brown color. Is it still usable?
A pale yellow color is common for this compound.[1] However, a darker color may indicate decomposition or the presence of impurities, which could potentially lead to unpredictable reactivity. It is recommended to purify the material by distillation under reduced pressure if its quality is in doubt.[1]
Q4: How do I safely quench a reaction containing unreacted this compound?
Quenching is a critical step that must be performed with caution to avoid a violent reaction.
Recommended Quenching Protocol:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Prepare a separate vessel containing a stirred, cold solution of a weak base, such as saturated sodium bicarbonate.[6]
-
Slowly transfer the reaction mixture to the quenching solution via a dropping funnel. Never add the quenching solution directly to the reaction mixture.[2]
-
Monitor the temperature of the quenching vessel throughout the addition and ensure it remains controlled.
-
Ensure adequate ventilation to handle any gas evolution (CO₂ and HCl).[6]
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for the Acylation of an Amine with this compound
This protocol provides a framework for the controlled reaction of this compound with a primary or secondary amine.
Materials:
-
Amine (1.0 equivalent)
-
Triethylamine (1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
This compound (1.0 equivalent)
-
Nitrogen or Argon supply
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the amine and triethylamine in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the this compound in the anhydrous solvent.
-
Slowly add the this compound solution to the stirred amine solution dropwise via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[2]
-
After the addition is complete, continue stirring the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2-16 hours.
-
Once complete, quench the reaction by slowly transferring it to a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.
-
Perform a standard aqueous workup to isolate the product.
Data Summary: Key Safety Parameters
| Parameter | Value | Source |
| CAS Number | 6191-99-7 | [7][8][9][10][11][12][13][14] |
| Molecular Formula | C₅H₇ClO₂ | [7][9][15] |
| Molecular Weight | 134.56 g/mol | [9][15][16] |
| Appearance | Colorless to pale yellow liquid | [1][8] |
| Boiling Point | 75 °C / 10 mmHg | [8] |
| Flash Point | 25 °C (77 °F) | [14][16] |
| Storage Temperature | 2-8 °C under an inert atmosphere | [1][16] |
Section 4: Visualizing Workflows and Mechanisms
Diagram 1: Troubleshooting a Temperature Excursion
Caption: Decision workflow for managing a sudden temperature increase.
Diagram 2: Nucleophilic Acyl Substitution Mechanism
Caption: General mechanism for the reaction with a nucleophile.
Section 5: Final Safety Recommendations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[1][17] Work in a properly functioning chemical fume hood.[1]
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is highly recommended to prevent reaction with moisture and air.[1][17]
-
Reaction Scale: Before scaling up any reaction, it is prudent to perform a small-scale trial to assess the exotherm. Consider performing reaction calorimetry for a quantitative understanding of the heat of reaction.[18]
-
Emergency Preparedness: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (dry chemical or CO₂) are readily accessible.[17] Have a quench solution prepared and cooled before starting the reaction.
By adhering to these guidelines and maintaining a proactive approach to safety, you can effectively manage the exothermic hazards of this compound and ensure the successful and safe execution of your chemical syntheses.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 6191-99-7 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. This compound CAS#: 6191-99-7 [amp.chemicalbook.com]
- 12. chemwhat.com [chemwhat.com]
- 13. 6191-99-7|this compound|BLD Pharm [bldpharm.com]
- 14. 6191-99-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 15. nbinno.com [nbinno.com]
- 16. 3-乙氧基丙烯酰氯 ≥85% (H-NMR) | Sigma-Aldrich [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. syrris.com [syrris.com]
Technical Support Center: 3-Ethoxyacryloyl Chloride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Ethoxyacryloyl chloride. This guide is designed to provide in-depth, practical advice to navigate the challenges associated with this reactive intermediate, with a core focus on the critical importance of maintaining anhydrous conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your synthesis is both successful and safe.
Core Principle: The Imperative of Anhydrous Conditions
This compound is a highly reactive acyl chloride.[1][2] The primary challenge in its synthesis and handling is its extreme sensitivity to moisture.[2][3] Acyl chlorides react vigorously, often violently, with water in an exothermic reaction to hydrolyze back to the corresponding carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas in the process.[4][5] This reaction not only consumes your desired product, drastically reducing the yield, but also introduces impurities (the starting carboxylic acid) that can be difficult to remove. Furthermore, the generation of HCl gas can create pressure buildup in a closed system and poses a significant safety hazard.[4]
Therefore, the successful synthesis of this compound is fundamentally dependent on the rigorous exclusion of water from every component of the reaction: glassware, solvents, reagents, and atmosphere.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound from 3-ethoxyacrylic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Q1: My reaction produced a very low yield, or no product at all. What went wrong?
A1: This is the most common issue and almost always points to one of the following causes:
-
Probable Cause 1: Water Contamination. Even trace amounts of moisture in your starting material, solvent, or glassware will consume the product as it forms.
-
Probable Cause 2: Ineffective Chlorinating Agent. Thionyl chloride or oxalyl chloride can degrade over time, especially if improperly stored. Old or previously opened bottles may have been compromised by atmospheric moisture.
-
Probable Cause 3: Incomplete Reaction. The reaction may not have been heated sufficiently or for enough time to go to completion. Typical conditions involve moderate heating (40–70 °C).[1][6]
-
Probable Cause 4: Product Loss During Workup. this compound is volatile (Boiling Point: 75°C at 10 mmHg).[6][7] Excessive heating or prolonged exposure to high vacuum during solvent removal can lead to significant product loss.
Solutions:
-
Ensure Rigorously Anhydrous Conditions:
-
Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator over a drying agent (e.g., Drierite, P₂O₅) or assemble the apparatus hot and cool under a stream of dry inert gas (Nitrogen or Argon).
-
Use a freshly opened bottle of the chlorinating agent or purify it by distillation before use.
-
Use a high-purity, anhydrous grade solvent. If necessary, dry the solvent using appropriate methods (e.g., distillation from a drying agent).
-
-
Optimize Reaction Conditions:
-
Refine Purification:
-
After the reaction, remove the excess chlorinating agent and solvent under reduced pressure, but avoid excessive heating.
-
Purify the final product by distillation under reduced pressure to minimize thermal decomposition.[1]
-
Q2: The product I isolated is a brown solid or dark oil, not a light yellow liquid.
A2: Significant color formation indicates decomposition or side reactions.
-
Probable Cause 1: Overheating. Heating the reaction too high or for too long can cause polymerization or decomposition of the acryloyl moiety.
-
Probable Cause 2: Impure Starting Material. Impurities in the 3-ethoxyacrylic acid can lead to colored byproducts under the reaction conditions.
-
Probable Cause 3: Residual Acid. If the starting carboxylic acid is not fully consumed, it can contribute to impurities and potential side reactions during distillation.
Solutions:
-
Strict Temperature Control: Use an oil bath with a thermostat to maintain a consistent and appropriate reaction temperature.
-
Purify Starting Material: Ensure your 3-ethoxyacrylic acid is pure before starting the reaction. Recrystallization may be necessary.
-
Efficient Workup: After the reaction is complete, proceed with the removal of excess reagents and purification promptly to minimize the time the crude product is exposed to heat.
Frequently Asked Questions (FAQs)
Q1: Why is thionyl chloride (SOCl₂) commonly used, and what is its mechanism?
A1: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides.[8][9] The key advantage is that the byproducts of the reaction are gases (sulfur dioxide, SO₂, and hydrogen chloride, HCl), which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[9][10]
The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride.[11][12] This forms a highly reactive chlorosulfite intermediate, which makes the hydroxyl group an excellent leaving group. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of SO₂ and HCl.[8][9][11]
dot digraph "Thionyl_Chloride_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: Mechanism of Acyl Chloride Formation using Thionyl Chloride.
Q2: How can I be certain my setup is completely anhydrous?
A2: Achieving and maintaining anhydrous conditions requires meticulous attention to detail.
| Component | Anhydrous Procedure | Verification/Best Practice |
| Glassware | Oven-dry all flasks, condensers, and addition funnels at >120°C for at least 4 hours (overnight is best). | Assemble the apparatus while still hot and allow it to cool under a positive pressure of dry inert gas (N₂ or Ar). |
| Solvents | Use commercially available anhydrous solvents packaged under nitrogen. Alternatively, dry solvents using standard procedures (e.g., refluxing THF over sodium/benzophenone). | For user-dried solvents, a Karl Fischer titration is the gold standard for quantifying water content. |
| Reagents | Use freshly opened bottles of high-purity reagents. 3-ethoxyacrylic acid should be dried under vacuum if it is a solid. | Store hygroscopic reagents in a desiccator. |
| Atmosphere | Perform the entire reaction under a positive pressure of an inert gas (N₂ or Ar) using a Schlenk line or a balloon setup. | Ensure all joints are well-sealed with high-vacuum grease. Use septa for reagent addition via syringe. |
Q3: What is the consequence of water contamination in this synthesis?
A3: Water will readily react with the desired this compound product in a rapid and irreversible hydrolysis reaction. This reverts the product back to the starting material, 3-ethoxyacrylic acid, and generates HCl gas.
dot digraph "Hydrolysis_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Unwanted hydrolysis of this compound by water.
Q4: What are the essential safety precautions?
A4: Both the reagents and the product are hazardous.[1][4]
-
Work in a Fume Hood: Always handle thionyl chloride and this compound in a well-ventilated chemical fume hood.[4] Both react with atmospheric moisture to release toxic and corrosive HCl gas.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.[4]
-
Quenching: Be extremely cautious when quenching the reaction. Add the reaction mixture slowly to an ice-cold quenching solution (e.g., water or a mild base) to control the exothermic reaction. Never add water directly to the reaction flask.
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from water, alcohols, and bases.[4][13]
Experimental Protocol Example
This is a generalized protocol based on literature procedures.[6][7] Researchers should adapt it based on their specific scale and available equipment.
Step 1: Preparation of Anhydrous Apparatus
-
Thoroughly clean and oven-dry a round-bottom flask, a reflux condenser, and a dropping funnel at 130°C overnight.
-
Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen. Equip the top of the condenser with a gas bubbler or nitrogen inlet.
Step 2: Reaction Setup
-
To the cooled flask, add 3-ethoxyacrylic acid (1.0 eq).
-
Add an anhydrous solvent (e.g., dichloromethane or toluene) if required by the specific procedure, via a cannula or dry syringe.
-
Add thionyl chloride (e.g., 1.5-2.0 eq) to the dropping funnel.
Step 3: Reaction Execution
-
Place the reaction flask in an oil bath.
-
Add the thionyl chloride dropwise to the solution of 3-ethoxyacrylic acid. The reaction may be exothermic.
-
After the addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 70°C).[6]
-
Maintain the temperature and stir for the specified time (e.g., 1-3 hours), monitoring for the cessation of gas evolution.
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for acidic gases).
-
Set up a distillation apparatus for vacuum distillation.
-
Distill the crude product under high vacuum to obtain pure this compound as a light yellow liquid.[1][6] Collect the fraction at the correct temperature and pressure (e.g., ~75°C/10 mmHg).[6]
Step 5: Storage
-
Store the purified product in a sealed container under a nitrogen atmosphere at the recommended temperature (e.g., 2-8°C) to prevent degradation.[7]
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. labproinc.com [labproinc.com]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. This compound | 6191-99-7 [chemicalbook.com]
- 7. This compound CAS#: 6191-99-7 [amp.chemicalbook.com]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Low-Temperature Synthesis Using 3-Ethoxyacryloyl Chloride
Welcome to the technical support center for low-temperature synthesis involving 3-Ethoxyacryloyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile and highly reactive reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
Introduction to this compound
This compound (C₅H₇ClO₂) is a bifunctional reagent featuring a highly reactive acyl chloride group and an electron-rich α,β-unsaturated system.[1] This structure makes it an excellent building block for a variety of molecules, including esters, amides, and complex heterocyclic compounds.[1][2] However, its high reactivity necessitates careful handling and precisely controlled reaction conditions, particularly temperature, to achieve desired outcomes.[1] This guide focuses on leveraging low-temperature conditions to control reactivity and selectivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and fundamental properties of this compound.
Q1: How should I properly store and handle this compound?
A1: Due to its high reactivity, this compound is sensitive to both moisture and heat.
-
Storage: The reagent must be stored at low temperatures, typically between 2-8°C, under an inert atmosphere (e.g., argon or nitrogen).[1] The container must be tightly sealed and moisture-impermeable to prevent hydrolysis and decomposition.[1]
-
Handling: Always handle this compound in a well-ventilated fume hood.[3] It is classified as flammable, corrosive, and toxic upon inhalation or skin contact, primarily because it releases hydrogen chloride (HCl) upon hydrolysis.[1][4] Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Q2: Why is a low-temperature reaction (e.g., 0°C or -78°C) necessary for this reagent?
A2: The use of low temperatures is a primary method for controlling chemical reactions, offering two main advantages:
-
Kinetic vs. Thermodynamic Control: Many reactions can yield multiple products. The kinetic product is the one that forms fastest (lower activation energy), while the thermodynamic product is the most stable. Low temperatures, which make reactions essentially irreversible, favor the formation of the kinetic product.[5][6] Higher temperatures provide enough energy to overcome the activation barriers for all pathways and allow the reaction to equilibrate, favoring the more stable thermodynamic product.[7][8] By using low temperatures, you can often selectively form one desired product over a more stable, but undesired, alternative.
-
Suppression of Side Reactions: this compound is prone to several side reactions, such as polymerization and decomposition, especially at higher temperatures.[1][3] Its reaction with nucleophiles is often highly exothermic. Low temperatures help to dissipate heat effectively, preventing runaway reactions and minimizing the formation of tarry byproducts.[3]
Q3: What solvents are appropriate for low-temperature reactions with this compound?
A3: The most critical requirement is that the solvent must be anhydrous . The presence of even trace amounts of water will hydrolyze the acyl chloride to the corresponding carboxylic acid, quenching the reaction. Suitable solvents must also remain liquid at the target temperature.
-
Common Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, and Toluene are often used.
-
Considerations: Ensure your chosen solvent has a freezing point below your reaction temperature. For example, THF freezes at -108°C, making it suitable for dry ice/acetone bath reactions (-78°C), whereas Dioxane freezes at 12°C and is unsuitable for most low-temperature work.
Q4: How can I monitor the progress of my low-temperature reaction?
A4: Direct analysis of the reaction mixture can be challenging due to the high reactivity of the acyl chloride.
-
Thin-Layer Chromatography (TLC): This is the most common method. However, spotting the reactive acyl chloride directly onto a silica gel plate can cause streaking or decomposition. The standard practice is to quench a small aliquot of the reaction mixture with a nucleophile like methanol or water before spotting on the TLC plate. This converts the remaining this compound into a more stable methyl ester or carboxylic acid, allowing for reliable tracking of the starting material's disappearance.
-
NMR Spectroscopy: For detailed kinetic analysis, NMR is a powerful tool. You can take aliquots at various time points, quench them (e.g., with D₂O or deuterated methanol), and analyze them. Modern benchtop or at-line NMR systems can even monitor reactions in real-time without the need for deuterated solvents, providing a true picture of the reaction kinetics.[9][10][11]
Part 2: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Decomposition: this compound was exposed to moisture or stored improperly. 2. Anhydrous Conditions Not Met: Glassware, solvent, or nucleophile contained trace water. 3. Reaction Temperature Too Low: The reaction lacks sufficient activation energy to proceed at a reasonable rate. | 1. Use a fresh bottle of the reagent or one that has been meticulously stored. Confirm purity if possible. 2. Rigorously dry all glassware in an oven ( >120°C) and cool under an inert atmosphere. Use freshly distilled or commercially available anhydrous solvents. 3. Allow the reaction to stir for a longer period. If no progress is observed via TLC, slowly and carefully allow the temperature to rise (e.g., from -78°C to -40°C or 0°C) and monitor closely.[3] |
| Formation of Multiple Products | 1. Competitive Reaction Pathways: The nucleophile can attack at more than one site (e.g., N-acylation vs. O-acylation for an amino alcohol).[12] 2. Michael Addition: For some nucleophiles, 1,4-conjugate addition (Michael addition) to the double bond can compete with the desired 1,2-addition at the carbonyl group.[12] 3. Temperature Too High: The reaction may be entering the thermodynamic control regime, allowing for the formation of undesired, more stable isomers.[6] | 1. Lowering the temperature further can increase selectivity for the kinetically favored product. The choice of solvent and base can also influence the outcome. 2. This is a classic case for kinetic control. Running the reaction at the lowest practical temperature (e.g., -78°C) often favors direct attack at the highly electrophilic carbonyl carbon. 3. Ensure the reaction is maintained at the target low temperature. Check the cooling bath and ensure efficient stirring. |
| Reaction Mixture Turns Dark/Forms Tar | 1. Decomposition: The starting materials or products are decomposing. 2. Polymerization: The α,β-unsaturated system of the acyl chloride can be susceptible to polymerization.[1] 3. Incorrect Stoichiometry: Using a large excess of the acyl chloride can sometimes lead to side reactions. | 1. This is often a sign that the temperature is too high, even locally. Ensure the acyl chloride is added very slowly (dropwise) to the cooled solution of the nucleophile to control the exotherm.[3] 2. Maintain a low temperature and consider using a radical inhibitor if polymerization is suspected, though this is less common at very low temperatures. 3. Re-verify stoichiometry. A slight excess (1.05-1.2 eq) of the acyl chloride is typical, but a large excess should be avoided. |
| Difficult Workup / Product Isolation | 1. Emulsion Formation: This can occur during the aqueous quench, especially if a base like pyridine was used. 2. Product is an Amine Salt: The HCl byproduct reacts with the amine-containing product, making it water-soluble. | 1. To break emulsions, try adding a saturated solution of NaCl (brine), which increases the ionic strength of the aqueous layer. 2. During the workup, carefully neutralize the mixture with a base like saturated sodium bicarbonate (NaHCO₃) to deprotonate the amine salt and extract the free-base product into the organic layer. |
Logical Flow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing low-yield reactions.
Part 3: Experimental Protocols & Methodologies
This section provides a detailed, representative protocol for the low-temperature acylation of a primary amine. This should be adapted based on the specific nucleophilicity and solubility of your substrate.
Representative Protocol: Low-Temperature N-Acylation of Benzylamine
This protocol describes the reaction of benzylamine with this compound at 0°C to form N-benzyl-3-ethoxyacrylamide.
Materials:
-
This compound (≥90% purity)
-
Benzylamine (≥99%)
-
Triethylamine (TEA, ≥99%, distilled from CaH₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard, flame-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Diagram:
Caption: General workflow for low-temperature acylation.
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a positive pressure of nitrogen or argon.
-
Reagent Preparation: To the flask, add benzylamine (1.0 eq.). Dissolve it in anhydrous DCM (to a concentration of ~0.2 M). Add triethylamine (1.2 eq.) to the solution. The base acts as an HCl scavenger.[13]
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches an internal temperature of 0°C.
-
Addition of Acyl Chloride: In the dropping funnel, prepare a solution of this compound (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes. Causality: Slow, dropwise addition is critical to control the reaction exotherm and prevent the formation of localized hot spots, which could lead to side products.[3]
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor its progress by taking small aliquots every 30 minutes. Quench each aliquot with a drop of methanol before analyzing by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane mobile phase). The reaction is typically complete within 1-3 hours when the starting amine is no longer visible.
-
Workup - Quenching: Once the reaction is complete, slowly add saturated aqueous NaHCO₃ solution to quench any remaining acyl chloride and neutralize the triethylammonium hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-benzyl-3-ethoxyacrylamide.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. jackwestin.com [jackwestin.com]
- 9. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Mastering 3-Ethoxyacryloyl Chloride Reactions
A Guide to Preventing Uncontrolled Polymerization
Welcome to the Technical Support Center for 3-Ethoxyacryloyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this highly reactive yet versatile reagent. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
This compound (CAS 6191-99-7) is a bifunctional organic molecule featuring both a highly reactive acyl chloride group and an α,β-unsaturated carbonyl system.[1] This dual functionality makes it a valuable building block in organic synthesis, particularly for introducing the 3-ethoxyacryloyl moiety into target molecules.[1]
However, the presence of the vinyl group makes it susceptible to spontaneous and often hazardous free-radical polymerization.[1] This process can be initiated by heat, light, oxygen, or impurities, leading to the formation of a solid polymer mass.[2][3] Such an uncontrolled reaction can result in a rapid increase in viscosity, solidification of the reagent, and in severe cases, a dangerous exothermic event known as a runaway reaction.[4][5]
Q2: What are polymerization inhibitors, and how do they work?
Polymerization inhibitors are chemical compounds added to reactive monomers like this compound to prevent premature polymerization during storage and handling.[4] These molecules function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[3] Common inhibitors for acrylates include phenolics like hydroquinone (HQ) and its monomethyl ether (MEHQ), as well as aminic compounds like phenothiazine (PTZ).[4][6]
The mechanism of inhibition often involves the inhibitor molecule donating a hydrogen atom to the reactive radical, forming a stable radical that is incapable of initiating further polymerization.[7] It's important to note that many common inhibitors, such as MEHQ, require the presence of dissolved oxygen to be effective.[2][6]
Q3: My bottle of this compound has become viscous or solidified. What should I do?
If your this compound has become viscous or has solidified, it is a clear indication that polymerization has occurred. At this point, the reagent is no longer viable for most chemical reactions and should be disposed of according to your institution's hazardous waste guidelines. Do not attempt to heat the bottle to melt the polymer, as this can lead to a dangerous pressure buildup and potentially a violent rupture of the container.[2]
Troubleshooting Guide: Preventing Polymerization During Your Reaction
This section provides in-depth solutions to common problems encountered when using this compound in a reaction.
Issue 1: Polymerization Occurs Upon Addition of a Reagent or Upon Heating.
Possible Cause A: Depletion or Insufficiency of the Commercial Inhibitor.
Commercial this compound is typically supplied with an inhibitor, but its concentration may not be sufficient to prevent polymerization under your specific reaction conditions (e.g., elevated temperatures, presence of radical initiators).
Solution:
-
Supplement with an Additional Inhibitor: Before starting your reaction, consider adding a small amount of a compatible inhibitor to your reaction mixture. Phenothiazine is a highly effective inhibitor for acrylates, even in the absence of oxygen, and is often used for this purpose.[6] A typical concentration to add would be in the range of 100-500 ppm.
Experimental Protocol: Adding a Supplementary Inhibitor
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve your substrate in the chosen anhydrous solvent.
-
Add the desired amount of supplementary inhibitor (e.g., phenothiazine) to the stirred solution.
-
Proceed with the slow, dropwise addition of this compound at the appropriate temperature.
Possible Cause B: Radical Initiation from Reagents or Solvents.
Certain reagents or impurities in your solvents can act as radical initiators, triggering the polymerization of this compound.
Solution:
-
Ensure High-Purity, Anhydrous Reagents and Solvents: Use freshly distilled or commercially available anhydrous solvents. Ensure your nucleophiles (e.g., amines, alcohols) are of high purity.
-
Degas Solvents: To remove dissolved oxygen, which can sometimes contribute to initiation pathways, consider degassing your solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use.
Possible Cause C: High Reaction Temperature.
Elevated temperatures significantly accelerate the rate of free-radical polymerization.[8]
Solution:
-
Maintain Low Reaction Temperatures: Conduct your reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive acyl chlorides, this is often between 0 °C and room temperature.[9] Use an ice bath or a cryocooler to maintain a consistent low temperature.
-
Slow, Controlled Addition: Add the this compound to your reaction mixture slowly and dropwise. This helps to dissipate the heat of reaction and prevents localized hot spots that could initiate polymerization.
Issue 2: The Desired Reaction is Sluggish or Fails, and Polymerization is Suspected.
Possible Cause: The Commercial Inhibitor is Interfering with the Desired Reaction.
While essential for stability, the polymerization inhibitor present in commercial this compound can sometimes interfere with the desired chemical transformation, especially in sensitive reactions or when using stoichiometric amounts of reagents.
Solution:
-
Remove the Inhibitor Prior to Reaction: For critical applications, it may be necessary to remove the inhibitor from the this compound immediately before use.
Experimental Protocol: Inhibitor Removal using an Alumina Column
This is a widely used and effective method for removing phenolic inhibitors like MEHQ and HQ.[10]
-
Column Preparation: Pack a small chromatography column with activated basic alumina. The amount of alumina will depend on the scale of your reaction; a general guideline is to use approximately 10g of alumina per 100 mL of the monomer solution.[10]
-
Elution: Pass the this compound through the alumina column under a positive pressure of inert gas (nitrogen or argon).
-
Collection: Collect the purified, inhibitor-free this compound in a clean, dry flask.
-
Immediate Use: The purified reagent is now highly prone to polymerization and should be used immediately. Do not attempt to store inhibitor-free this compound.[10]
Table 1: Comparison of Inhibitor Removal Methods
| Method | Description | Advantages | Disadvantages | Best Suited For |
| Alumina Column Chromatography | Adsorption of the polar inhibitor onto a solid support.[10] | High efficiency for phenolic inhibitors; provides very pure monomer. | Requires setting up a column; potential for some loss of the reagent on the column. | Reactions sensitive to even trace amounts of inhibitor. |
| Caustic Wash (for phenolic inhibitors) | Acid-base extraction of the inhibitor into an aqueous NaOH solution.[11] | Fast and inexpensive.[10] | Risk of hydrolysis of the acyl chloride; generates aqueous waste; requires drying of the organic layer.[10] | Larger scale operations where speed is critical and some product loss is acceptable. |
| Vacuum Distillation | Separation based on the difference in boiling points between the monomer and the non-volatile inhibitor.[12] | Can provide very pure monomer. | Requires heating, which can induce polymerization; not suitable for thermally sensitive compounds.[13] | Thermally stable monomers with non-volatile inhibitors. |
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the polymerization mechanism and the workflow for inhibitor removal.
Diagram 1: Free-Radical Polymerization and Inhibition Mechanism.
Diagram 2: Workflow for Inhibitor Removal via Alumina Column.
Compatibility of Inhibitors with Common Reagents
A critical consideration is the potential interaction between the polymerization inhibitor and the reagents in your reaction.
Table 2: Inhibitor and Reagent Compatibility
| Reagent Class | Phenothiazine (PTZ) | Hydroquinone (HQ) / MEHQ | Considerations and Recommendations |
| Amines & Alcohols | Generally Compatible | Generally Compatible | Standard inhibitors are unlikely to interfere with acylation reactions with these nucleophiles. |
| Grignard Reagents (RMgX) | Likely Incompatible | Incompatible | Both PTZ and phenolic inhibitors have acidic protons that will quench Grignard reagents. Inhibitor removal is mandatory .[14] |
| Organolithium Reagents (RLi) | Likely Incompatible | Incompatible | Organolithium reagents are extremely strong bases and will be quenched by the acidic protons of inhibitors. Inhibitor removal is mandatory .[3] |
| Strong Reducing Agents (e.g., LiAlH₄) | Generally Compatible | Generally Compatible | These reagents typically do not interact with standard inhibitors. |
| Lewis Acids | Potential for Complexation | Potential for Complexation | Some Lewis acids may interact with the heteroatoms of the inhibitors. The impact on the reaction should be evaluated on a case-by-case basis. |
Final Recommendations from the Senior Application Scientist
The successful use of this compound hinges on a proactive approach to preventing unwanted polymerization. Always consider the thermal sensitivity of this reagent and the potential for radical initiation. For most standard applications, working at low temperatures and ensuring an inert atmosphere will be sufficient. However, for reactions involving sensitive or highly basic reagents like organometallics, the removal of the commercial inhibitor is not just recommended, it is a critical step for success. By understanding the principles outlined in this guide and implementing the recommended protocols, you can confidently and safely incorporate this versatile reagent into your synthetic workflows.
References
- 1. Page loading... [guidechem.com]
- 2. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iomosaic.com [iomosaic.com]
- 7. This compound | 6191-99-7 [chemicalbook.com]
- 8. Peak temperatures of some prosthetic acrylates on polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US5763658A - Method for removal of phenothiazine inhibitor from acrylic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Low Yield in Acylation with 3-Ethoxyacryloyl Chloride
Welcome to the Technical Support Center for acylation reactions involving 3-ethoxyacryloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield in their experiments. Here, you will find a blend of theoretical principles and practical, field-proven advice to enhance the success of your synthetic endeavors.
Introduction to Acylation with this compound
This compound is a highly reactive α,β-unsaturated acyl chloride, making it a versatile building block in organic synthesis, particularly for the introduction of the 3-ethoxyacryloyl moiety into a variety of molecules, including the synthesis of esters, amides, and heterocyclic compounds like pyrimidines.[1][2] Its reactivity stems from the electrophilic carbonyl carbon and the conjugated vinyl system. However, this high reactivity can also be a double-edged sword, often leading to side reactions and consequently, low yields of the desired product. This guide will walk you through the most common challenges and their solutions.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is structured in a question-and-answer format to directly address the problems you may be encountering at the bench.
Question 1: My acylation reaction with an amine or alcohol is resulting in a very low yield or no product at all. What are the most likely causes?
Low yields in acylations with this compound can typically be traced back to a few key areas: reagent quality, reaction conditions, and the presence of competing side reactions.
1. Reagent Quality and Stability:
-
Purity of this compound: This reagent is highly sensitive to moisture and can degrade over time, leading to hydrolysis to 3-ethoxyacrylic acid or polymerization.[3] The presence of a white solid in the bottle is a clear indicator of polymerization.[4] For optimal results, it is highly recommended to use a fresh bottle or freshly distilled this compound.
-
Substrate Purity: Ensure your amine or alcohol is pure and, critically, anhydrous. Water will readily react with the acyl chloride.
-
Solvent Quality: The use of anhydrous solvents is paramount to prevent the hydrolysis of this compound.[3]
2. Reaction Conditions:
-
Temperature Control: Acylation reactions are often highly exothermic.[3] Running the reaction at low temperatures (e.g., 0 °C) is crucial to control the reaction rate and minimize the formation of side products.[1] However, if the reaction is sluggish, a carefully controlled increase in temperature may be necessary.[1]
-
Presence of a Base: A non-nucleophilic base is essential to neutralize the HCl generated during the reaction.[3] Without a base, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. For alcohol acylations, a base is still recommended to drive the reaction to completion.
3. Competing Side Reactions:
-
Michael Addition: The α,β-unsaturated system in this compound makes it susceptible to Michael addition by the nucleophile (amine or alcohol).[5] This is especially a concern with more nucleophilic amines.
-
Polymerization: The acryloyl moiety can undergo polymerization, particularly at higher temperatures or in the presence of radical initiators.[3] The use of a polymerization inhibitor in the reaction mixture can be beneficial.[4]
-
Di-acylation: With primary amines, there is a possibility of a second acylation on the newly formed amide nitrogen, although this is less common under standard conditions.
Frequently Asked Questions (FAQs)
This section addresses some of the fundamental questions regarding acylation with this compound.
What is the role of the base in the acylation reaction?
The primary role of the base (e.g., triethylamine, pyridine, or diisopropylethylamine) is to act as an acid scavenger. The reaction of this compound with an amine or alcohol liberates one equivalent of hydrogen chloride (HCl). This HCl can protonate the starting amine, forming an unreactive ammonium salt, thereby quenching the reaction. In the case of alcohols, while they are not as basic as amines, the removal of HCl helps to drive the equilibrium towards the product. It is crucial to use a non-nucleophilic base to avoid its reaction with the acyl chloride.
My nucleophile is sterically hindered, and the reaction is very slow. What can I do?
For sterically hindered amines or alcohols, the reaction rate can be significantly reduced. Here are a few strategies to improve the yield:
-
Use a Catalyst: 4-(Dimethylamino)pyridine (DMAP) is an excellent nucleophilic catalyst for acylation reactions, especially with less reactive alcohols.[6][7] It reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate.
-
Increase the Reaction Temperature: A moderate increase in temperature can help overcome the activation energy barrier. However, this must be done cautiously and with careful monitoring to avoid side reactions like polymerization.[8]
-
Longer Reaction Times: Simply allowing the reaction to proceed for a longer period may be sufficient to achieve a reasonable conversion.
How can I minimize the Michael addition side reaction?
Minimizing Michael addition is key to achieving high yields, especially with nucleophilic amines. Here are some tips:
-
Low Temperature: Running the reaction at a low temperature (e.g., 0 °C or even -20 °C) will favor the kinetically controlled 1,2-addition (acylation) over the thermodynamically favored 1,4-addition (Michael addition).[1]
-
Slow Addition: Adding the this compound dropwise to the solution of the nucleophile and base can help to maintain a low concentration of the acylating agent, which can reduce the likelihood of Michael addition.
-
Choice of Base: Using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes help to disfavor the Michael addition.
Experimental Protocols
Here are some detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for N-Acylation of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add a solution of this compound in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: DMAP-Catalyzed O-Acylation of a Hindered Alcohol
Materials:
-
Hindered alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the hindered alcohol and DMAP in anhydrous DCM.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add this compound dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1M copper sulfate solution to remove pyridine and DMAP, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Acylation with this compound
| Symptom | Potential Cause | Recommended Solution |
| No reaction or very low conversion | 1. Degraded this compound. 2. Wet reagents or solvents. 3. Insufficiently reactive nucleophile. | 1. Use a fresh bottle or distill the reagent. 2. Use anhydrous solvents and oven-dried glassware. 3. Add a catalyst like DMAP (for alcohols). Increase temperature cautiously. |
| Multiple spots on TLC, low yield of desired product | 1. Michael addition side reaction. 2. Polymerization. 3. Di-acylation (for primary amines). | 1. Lower the reaction temperature. Add the acyl chloride slowly. 2. Add a polymerization inhibitor. Avoid high temperatures. 3. Use a slight excess of the amine and add the acyl chloride slowly. |
| Reaction starts well but then stops | 1. Protonation of the amine nucleophile by HCl. 2. Insufficient amount of base. | 1. Ensure an adequate amount of a non-nucleophilic base is present. 2. Use at least 1.1-1.2 equivalents of base. |
Visualizations
Diagram 1: General Acylation Mechanism
Caption: The two-step nucleophilic acyl substitution mechanism.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting low acylation yields.
References
- 1. researchgate.net [researchgate.net]
- 2. bu.edu.eg [bu.edu.eg]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of Efficient Catalyst DMAP [en.highfine.com]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 3-Ethoxyacryloyl Chloride
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of reactive intermediates is paramount. 3-Ethoxyacryloyl chloride, a bifunctional reagent with both an acyl chloride and a vinyl ether moiety, serves as a versatile building block in organic synthesis.[1][2] Its utility in crafting complex molecular architectures necessitates a comprehensive understanding of its spectral characteristics for reaction monitoring and quality control. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (E)-3-ethoxyacryloyl chloride, presents a comparative analysis with related acryloyl chlorides, and details a robust protocol for acquiring high-quality NMR data for this reactive species.
The Unique Structural Signature of this compound
This compound, with its IUPAC name (E)-3-ethoxyprop-2-enoyl chloride, possesses a unique electronic environment shaped by the interplay of several functional groups.[1] The molecule is an α,β-unsaturated acyl chloride, with an electron-donating ethoxy group at the β-position. This substitution pattern profoundly influences the chemical shifts of the vinylic protons and carbons, as well as the carbonyl carbon, creating a distinct NMR fingerprint.
The key to understanding its NMR spectra lies in appreciating the resonance and inductive effects at play. The oxygen of the ethoxy group donates electron density into the conjugated system, which affects the electron distribution across the double bond and the carbonyl group. Concurrently, the electronegative chlorine atom of the acyl chloride group withdraws electron density.
Predicted ¹H NMR Spectral Characteristics of (E)-3-Ethoxyacryloyl Chloride
Based on fundamental NMR principles and analysis of analogous structures, the ¹H NMR spectrum of (E)-3-ethoxyacryloyl chloride in a standard deuterated solvent like CDCl₃ is predicted to exhibit three distinct sets of signals:
-
Vinylic Protons: Two doublets are expected for the protons on the carbon-carbon double bond.
-
The proton α to the carbonyl group (Hα) is expected to appear significantly downfield due to the deshielding effects of the adjacent carbonyl and the resonance donation from the ethoxy group. Its chemical shift is predicted to be in the range of δ 6.0-6.5 ppm .
-
The proton β to the carbonyl group (Hβ), being directly attached to the carbon bearing the electron-donating ethoxy group, will be shifted upfield relative to a standard α,β-unsaturated system. Its predicted chemical shift is in the range of δ 7.5-8.0 ppm .
-
These two vinylic protons will exhibit a large coupling constant (J), typically in the range of 12-15 Hz , characteristic of a trans relationship across the double bond.
-
-
Ethoxy Group Protons: The ethoxy group will present as a classic ethyl pattern.
-
A quartet for the methylene protons (-OCH₂-) is anticipated around δ 4.0-4.5 ppm , deshielded by the adjacent oxygen atom.
-
A triplet for the methyl protons (-CH₃) is expected further upfield, around δ 1.3-1.5 ppm .
-
These signals will show a typical vicinal coupling constant of approximately 7 Hz .
-
Predicted ¹³C NMR Spectral Characteristics of (E)-3-Ethoxyacryloyl Chloride
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, each corresponding to a unique carbon environment in the molecule:
-
Carbonyl Carbon (C=O): The acyl chloride carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of δ 165-170 ppm . This is a characteristic region for acyl chloride carbonyls.
-
Vinylic Carbons (C=C):
-
The β-carbon (Cβ), directly attached to the electron-donating ethoxy group, will be significantly shielded and is predicted to appear in the range of δ 160-165 ppm .
-
The α-carbon (Cα) will be deshielded and is expected in the region of δ 100-105 ppm .
-
-
Ethoxy Group Carbons:
-
The methylene carbon (-OCH₂-) will be deshielded by the oxygen and is predicted to be around δ 70-75 ppm .
-
The terminal methyl carbon (-CH₃) will be the most upfield signal, expected around δ 14-16 ppm .
-
Comparative NMR Analysis: this compound vs. Alternatives
To highlight the unique spectral features of this compound, a comparison with simpler, commercially available acryloyl chlorides is instructive.
| Compound | Structure | ¹H NMR Data (δ, ppm) | ¹³C NMR Data (δ, ppm) | Key Differentiating Features |
| (E)-3-Ethoxyacryloyl chloride | CCO/C=C/C(=O)Cl | Predicted: Hα: ~6.2 (d, J≈13 Hz) Hβ: ~7.7 (d, J≈13 Hz) -OCH₂-: ~4.2 (q, J≈7 Hz) -CH₃: ~1.4 (t, J≈7 Hz) | Predicted: C=O: ~167 Cβ: ~162 Cα: ~102 -OCH₂-: ~72 -CH₃: ~15 | Presence of ethoxy signals (quartet and triplet). Significant downfield shift of Hβ and upfield shift of Cα due to the electron-donating ethoxy group. |
| Acryloyl chloride [3] | C=CC(=O)Cl | Ha: 6.51 (dd, J=17.2, 1.2 Hz) Hc: 6.13 (dd, J=17.2, 10.4 Hz) Hb: 5.86 (dd, J=10.4, 1.2 Hz) | C=O: 166.0 =CH₂: 137.4 =CH-: 131.2 | Classic AMX splitting pattern for the three vinylic protons. Absence of alkyl signals. |
| Methacryloyl chloride | C=C(C)C(=O)Cl | =CH₂: ~6.0-6.5 (two singlets or narrow multiplets) -CH₃: ~2.0 (s) | C=O: ~170 =C<: ~140 =CH₂: ~130 -CH₃: ~20 | Absence of vinylic proton coupling. Presence of a methyl singlet on the double bond. |
| Crotonyl chloride | C-C=CC(=O)Cl | =CH-: ~6.1-7.3 (m) -CH₃: ~2.0 (d) | C=O: ~168 =CH-: ~145, ~125 -CH₃: ~18 | Vinylic protons show coupling to the methyl group protons. |
Experimental Protocol for NMR Analysis of this compound
Given the reactive and moisture-sensitive nature of acyl chlorides, meticulous sample preparation is crucial for obtaining high-quality, artifact-free NMR spectra.
Diagram of the Experimental Workflow
Caption: Workflow for NMR analysis of reactive acyl chlorides.
Step-by-Step Methodology
-
Environment: All sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent hydrolysis of the acyl chloride.
-
Glassware: Use flame-dried or oven-dried glassware, including the NMR tube and any vials or pipettes, to eliminate residual moisture.
-
Solvent: Employ a high-purity, anhydrous deuterated solvent. Deuterated chloroform (CDCl₃) from a freshly opened ampoule is a suitable choice. If the solvent has been opened previously, it should be dried over activated molecular sieves.
-
Sample Preparation:
-
In an inert atmosphere, accurately weigh approximately 10-20 mg of this compound into a small, dry vial.
-
Add approximately 0.6 mL of the anhydrous deuterated solvent to the vial and gently swirl to dissolve the sample completely.
-
Prepare a Pasteur pipette by tightly packing a small amount of glass wool into the tip.
-
Filter the sample solution through the glass wool plug directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture ingress.
-
-
Data Acquisition:
-
Insert the prepared sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming the sample to obtain sharp, symmetrical peaks.
-
For the ¹H NMR spectrum, acquire 8 to 16 scans using a standard single-pulse experiment.
-
For the ¹³C NMR spectrum, acquire a sufficient number of scans using a proton-decoupled pulse sequence to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (for CDCl₃, δH = 7.26 ppm and δC = 77.16 ppm).
-
Integrate the signals in the ¹H spectrum and identify the multiplicities and coupling constants.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
-
Conclusion
The NMR characterization of this compound provides a clear and unambiguous method for its identification and purity assessment. The predictable patterns of its vinylic and ethoxy group signals in both ¹H and ¹³C NMR spectra, driven by the strong electronic influence of the β-ethoxy substituent, set it apart from other simple acryloyl chlorides. By employing the rigorous experimental protocol detailed in this guide, researchers can confidently obtain high-quality spectral data, ensuring the integrity of this valuable synthetic intermediate in their research and development endeavors.
References
A Comparative Guide to the Reactivity of 3-Ethoxyacryloyl Chloride and Acryloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of organic synthesis, the selection of the appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic route. Acryloyl chloride is a cornerstone reagent, valued for its bifunctionality that allows for the introduction of a reactive acryloyl moiety. A lesser-known but structurally related alternative, 3-ethoxyacryloyl chloride, presents an intriguing modification. This guide provides an in-depth comparison of the reactivity of these two compounds, grounded in fundamental electronic principles and supported by proposed experimental frameworks for direct validation.
Introduction to the Reagents
Acryloyl chloride and this compound are both α,β-unsaturated acyl chlorides. Their shared structural features include a highly reactive acyl chloride group and a carbon-carbon double bond, making them susceptible to both nucleophilic acyl substitution and Michael addition reactions.
-
Acryloyl Chloride: As the parent compound, acryloyl chloride is a widely used monomer and intermediate in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[1] Its high reactivity stems from the electron-withdrawing nature of the acyl chloride group, which activates the double bond for conjugate addition.[2]
-
This compound: This derivative is characterized by an ethoxy group at the 3-position (the β-carbon) of the acryloyl backbone.[3] This substitution introduces a new electronic element that significantly modulates the molecule's reactivity profile. It is primarily used as a specialized building block in the synthesis of esters, amides, and heterocyclic compounds.[4]
| Feature | Acryloyl Chloride | This compound |
| CAS Number | 814-68-6 | 6191-99-7[5] |
| Molecular Formula | C₃H₃ClO | C₅H₇ClO₂ |
| Molecular Weight | 90.51 g/mol | 134.56 g/mol |
| Appearance | Colorless liquid[1] | Colorless to pale yellow liquid[3] |
Theoretical Comparison of Reactivity: The Influence of the 3-Ethoxy Group
The primary differentiator in the reactivity of these two molecules is the electronic effect of the ethoxy group in the 3-position of this compound. The ethoxy group exerts two opposing electronic effects:
-
+M (Mesomeric) Effect: The lone pairs on the oxygen atom of the ethoxy group can be delocalized into the π-system of the α,β-unsaturated carbonyl. This electron donation increases the electron density at the β-carbon and, to a lesser extent, the carbonyl carbon.
-
-I (Inductive) Effect: Due to the high electronegativity of the oxygen atom, the ethoxy group withdraws electron density through the σ-bond framework.
In conjugated systems like this compound, the +M effect is generally dominant. This has profound implications for the two primary modes of reactivity:
Reactivity at the Carbonyl Carbon (Nucleophilic Acyl Substitution)
The reactivity of an acyl chloride in a nucleophilic acyl substitution reaction is largely governed by the electrophilicity of the carbonyl carbon.
-
Acryloyl Chloride: The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the chlorine and oxygen atoms. The adjacent vinyl group also contributes a modest electron-withdrawing effect, further enhancing reactivity.[2]
-
This compound: The electron-donating +M effect of the ethoxy group pushes electron density into the conjugated system, which slightly reduces the partial positive charge on the carbonyl carbon. This makes the carbonyl carbon less electrophilic than that of acryloyl chloride.
Predicted Outcome: Acryloyl chloride is expected to be more reactive towards nucleophilic acyl substitution than this compound. Reactions such as esterification and amidation are predicted to proceed at a faster rate with acryloyl chloride under identical conditions.
Caption: Predicted relative rates of nucleophilic acyl substitution.
Reactivity at the β-Carbon (Michael Addition)
The susceptibility of an α,β-unsaturated system to Michael addition is dependent on the electrophilicity of the β-carbon.
-
Acryloyl Chloride: The electron-withdrawing nature of the carbonyl group makes the β-carbon electron-deficient and thus a prime target for attack by soft nucleophiles.
-
This compound: The +M effect of the ethoxy group significantly increases the electron density at the β-carbon. This makes it a much less electrophilic center.
Predicted Outcome: Acryloyl chloride is expected to be significantly more reactive towards Michael acceptors than this compound. In fact, the high electron density at the β-carbon of this compound may inhibit or prevent Michael addition reactions that would readily occur with acryloyl chloride.
Supporting Experimental Data (Proposed)
Experiment 1: Comparative Hydrolysis Rate
The rate of hydrolysis serves as an excellent proxy for general reactivity towards nucleophilic acyl substitution.[2] This can be monitored by measuring the rate of HCl production.
Protocol:
-
Preparation: Prepare equimolar solutions (e.g., 0.1 M) of both acryloyl chloride and this compound in a dry, inert solvent (e.g., anhydrous acetone).
-
Initiation: In a reaction vessel equipped with a pH meter and a stirrer, add a defined volume of a solvent mixture (e.g., 90:10 acetone:water). Allow the system to equilibrate.
-
Reaction: At time t=0, inject a precise aliquot of the acyl chloride solution into the stirred solvent mixture.
-
Monitoring: Record the pH of the solution at regular time intervals. The decrease in pH corresponds to the formation of HCl.
-
Data Analysis: Plot pH versus time for both reactions. The initial rate of reaction can be determined from the initial slope of the curve. A steeper slope indicates a faster hydrolysis rate and thus higher reactivity.
Caption: Workflow for comparative hydrolysis experiment.
Experiment 2: Competitive Acylation
A competitive reaction provides a direct measure of the relative reactivity of the two acyl chlorides towards a common nucleophile.
Protocol:
-
Preparation: Prepare equimolar stock solutions of acryloyl chloride, this compound, and a nucleophile (e.g., aniline) in an anhydrous solvent (e.g., dichloromethane). Also prepare a solution of a non-nucleophilic base (e.g., triethylamine).
-
Reaction: In a flask at 0°C, combine one equivalent of acryloyl chloride and one equivalent of this compound.
-
Initiation: Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the aniline solution to the stirred mixture, followed by one equivalent of triethylamine. The use of a limiting amount of the nucleophile ensures that the two acyl chlorides are in direct competition.
-
Quenching & Analysis: After a set time (e.g., 30 minutes), quench the reaction. Analyze the product mixture using a quantitative technique such as HPLC or GC-MS.
-
Data Interpretation: The ratio of the acylated products (acrylanilide vs. 3-ethoxyacrylanilide) will directly correspond to the relative reactivity of the two starting acyl chlorides.
Predicted Quantitative Data Summary:
| Experiment | Acryloyl Chloride | This compound | Expected Outcome |
| Comparative Hydrolysis | Faster Rate (t₁/₂ ≈ X seconds) | Slower Rate (t₁/₂ > X seconds) | Acryloyl chloride will hydrolyze significantly faster. |
| Competitive Acylation | Major Product | Minor Product | The product ratio will favor acrylanilide, indicating higher reactivity of acryloyl chloride. |
Field-Proven Insights and Practical Implications
This has important consequences for synthetic design:
-
For Rapid Acylations: When high reactivity is desired for reactions with less reactive nucleophiles (e.g., hindered alcohols), acryloyl chloride is the superior choice. Its heightened electrophilicity will drive the reaction to completion more efficiently.
-
For Selective Acylations in the Presence of Michael Acceptors: If a molecule contains a functional group that is sensitive to Michael addition, the use of acryloyl chloride could lead to undesired side products. In such cases, this compound offers a distinct advantage. Its deactivated β-position provides a chemoselective handle for acylation without the risk of conjugate addition.
-
Synthesis of β-Alkoxy Acrylates: this compound is an excellent precursor for the synthesis of β-alkoxy acrylates, amides, and other derivatives where the ethoxy group is a desired structural feature.
Conclusion
While both this compound and acryloyl chloride are valuable reagents, their reactivity profiles are distinct due to the electronic influence of the 3-ethoxy substituent. Acryloyl chloride exhibits greater general reactivity, particularly in nucleophilic acyl substitution, driven by the unmitigated electron-withdrawing power of the acyl chloride group. Conversely, the electron-donating resonance from the ethoxy group in this compound tempers the electrophilicity of both the carbonyl carbon and, more dramatically, the β-carbon. This renders it a less reactive but potentially more chemoselective acylating agent, especially in substrates prone to Michael addition. The choice between these two reagents should therefore be a considered decision based on the specific nucleophile, the presence of other functional groups, and the desired reaction outcome.
References
A Senior Application Scientist's Guide to Alternative Acylating Agents for 3-Ethoxyacryloyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in pharmaceutical and fine chemical manufacturing, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, safety, and scalability. 3-Ethoxyacryloyl chloride is a valuable reagent for introducing the 3-ethoxyacryloyl moiety, a key structural element in various active pharmaceutical ingredients (APIs), including antiviral agents like Sofosbuvir.[1][2] However, its utility is often hampered by significant operational challenges.
This guide provides an in-depth comparison of viable alternatives to this compound. We will move beyond a simple list of substitutes to explore the causal factors behind experimental choices, offering field-proven insights and detailed protocols to empower researchers in making informed decisions.
The Challenge with this compound: Why Seek Alternatives?
This compound is a highly reactive α,β-unsaturated acyl chloride.[3] This high reactivity, while beneficial for acylation, is also the source of its primary drawbacks:
-
Instability and Handling: The compound is sensitive to moisture and prone to decomposition and hazardous polymerization.[3][4] It requires stringent storage conditions, such as low temperatures (2–8 °C) under an inert atmosphere, to maintain its integrity.[3]
-
Safety Hazards: As a potent lachrymator, it is classified as flammable, corrosive, and harmful if swallowed or inhaled, causing severe skin burns and eye damage.[4][5] Its handling necessitates a well-ventilated fume hood and extensive personal protective equipment (PPE).[3][6]
-
Byproduct Generation: Acylation reactions with acyl chlorides generate hydrogen chloride (HCl) as a byproduct, which must be scavenged by a base. This can complicate reactions with acid-sensitive substrates and requires careful control of stoichiometry.
These challenges often lead to difficulties in process control, purification, and scale-up, making the search for more robust and safer alternatives a priority in process development.
The Primary Alternative: In Situ Activation of 3-Ethoxyacrylic Acid
The most practical and widely adopted alternative to using the unstable acid chloride is the in situ activation of its parent carboxylic acid, 3-ethoxyacrylic acid. This strategy involves converting the stable, solid carboxylic acid into a highly reactive acylating species directly within the reaction vessel using a coupling agent. This approach circumvents the need to isolate and handle the hazardous acyl chloride.
Key Advantages of the In Situ Approach:
-
Enhanced Stability and Safety: 3-Ethoxyacrylic acid is a stable, solid compound with a significantly better safety profile than its acyl chloride counterpart.
-
Process Simplification: It eliminates the separate step of synthesizing and purifying the acyl chloride, streamlining the overall process.
-
Milder Reaction Conditions: Amide coupling reagents often operate under mild, near-neutral pH conditions, which is advantageous for complex and sensitive substrates.
-
Reduced Byproducts: The byproducts generated from modern coupling reagents are often water-soluble or easily removed, simplifying purification.[7]
The choice of coupling agent is paramount and depends on factors like substrate reactivity, cost, and the potential for side reactions like racemization in chiral substrates.
Comparative Analysis of Leading Coupling Agents
Among the vast array of coupling agents, uronium/aminium salts like HATU have become the gold standard for difficult acylations due to their high efficiency and low rates of side reactions.[7][8][9]
| Feature | This compound | 3-Ethoxyacrylic Acid + HATU/DIPEA |
| Reagent Form | Colorless to yellow liquid[3] | White to off-white solid |
| Stability | Low; moisture-sensitive, prone to polymerization[3][4] | High; stable solid at room temperature |
| Handling | Requires inert atmosphere, low temperature; highly corrosive and toxic[3][5] | Standard laboratory conditions; minimal hazards |
| Reaction Byproduct | Hydrogen Chloride (HCl) | Tetramethylurea, HOAt (water-soluble)[7] |
| Reaction Conditions | Requires stoichiometric base (e.g., triethylamine) to neutralize HCl | Mild; mediated by a non-nucleophilic base (e.g., DIPEA)[10] |
| Typical Yields | Substrate-dependent, generally high but can be compromised by side reactions | Generally high to excellent, even with challenging substrates[7][9] |
| Cost | Reagent is moderately expensive; hidden costs in handling and storage | Higher initial reagent cost, but often offset by process simplification and safety |
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, we present two representative protocols for the acylation of a generic primary amine (R-NH₂).
Protocol 1: Acylation using this compound
This protocol requires strict anhydrous conditions and careful handling of the corrosive reagent.
Materials:
-
Primary Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (TEA, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM to the stirred amine solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Acylation using 3-Ethoxyacrylic Acid and HATU (Preferred Alternative)
This protocol is operationally simpler and avoids the use of highly toxic reagents.
Materials:
-
Primary Amine (1.0 equiv)
-
3-Ethoxyacrylic Acid (1.05 equiv)
-
HATU (1.1 equiv)[7]
-
N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-ethoxyacrylic acid (1.05 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes for pre-activation to form the reactive OAt-ester.[7]
-
Add the primary amine (1.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with 0.5M citric acid (aq), saturated NaHCO₃ (aq), and brine to remove DMF and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Workflow and Mechanistic Visualization
The operational advantages of the HATU-mediated coupling are clear when visualizing the workflows. The in situ method consolidates the activation and coupling into a single, streamlined laboratory operation.
Caption: Comparative workflow for acylation.
The mechanism for HATU involves the formation of a highly reactive O-acyl(tetramethyl)isouronium salt, which is then converted to an OAt-active ester. This active ester is the key intermediate that readily reacts with the amine.
Caption: Simplified HATU activation mechanism.
Other Potential Alternatives
While the in situ activation of 3-ethoxyacrylic acid is the most robust alternative, other strategies exist for specific applications:
-
Other Acylating Agents: In some contexts, related structures like 3-ethoxyacrylic anhydride could be used, though this is not a common commercially available reagent and would require synthesis. Methacryloyl chloride or anhydride can be considered if the ethoxy group is not critical for the final application.[11]
-
Transesterification: For the synthesis of esters, transesterification of ethyl 3-ethoxyacrylate can be an option, often catalyzed by a strong acid or base. However, this method is generally not suitable for creating amides.[11]
-
Enzymatic Acylation: For highly sensitive substrates or green chemistry initiatives, enzyme-catalyzed acylation offers unparalleled selectivity under mild aqueous conditions, though it is highly substrate-specific and may require significant process development.[12]
Conclusion and Recommendations
For researchers and process chemists seeking alternatives to this compound, the evidence strongly supports a shift towards the in situ activation of 3-ethoxyacrylic acid using modern coupling reagents.
Key Recommendations:
-
Prioritize Safety and Simplicity: Adopt the 3-ethoxyacrylic acid/coupling agent methodology to eliminate the significant hazards and handling complexities associated with the acyl chloride.
-
Select HATU for Efficiency: For general-purpose, high-yielding acylations, especially with valuable or sterically hindered substrates, HATU is a superior choice, justifying its higher cost through reliability and ease of purification.[8][9]
-
Optimize for Your Substrate: While the provided protocol is a robust starting point, always perform small-scale optimization of stoichiometry, solvent, and temperature for each new substrate to maximize yield and purity.
By moving away from an unstable and hazardous reagent to a stable precursor with in situ activation, development teams can create safer, more efficient, and more scalable synthetic routes, ultimately accelerating the path from laboratory discovery to commercial production.
References
- 1. Synthesis method of key sofosbuvir intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effectiveness of 3-Ethoxyacryloyl Chloride in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical and agrochemical development, the selection of synthetic routes for key intermediates is a critical decision that profoundly impacts project timelines, scalability, and overall cost. This guide offers an in-depth technical comparison of 3-ethoxyacryloyl chloride and its primary alternatives for the large-scale synthesis of pyrazole derivatives, a core scaffold in numerous commercial products. By examining experimental data, process parameters, and economic factors, this document provides a framework for making informed decisions on reagent selection for industrial-scale campaigns.
Introduction: The Strategic Importance of Pyrazole Synthesis
The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of blockbuster drugs such as the anti-inflammatory agent Celecoxib and a wide array of fungicides and herbicides.[1][2] The efficient construction of this heterocyclic system is, therefore, a subject of intense focus in process chemistry. A common and powerful method for pyrazole synthesis involves the cyclocondensation of a hydrazine with a three-carbon building block. The choice of this three-carbon synthon is a key determinant of the process's efficiency, cost, and scalability.
This compound has emerged as a highly reactive and versatile reagent for this purpose. Its bifunctional nature, possessing both a reactive acyl chloride and an electron-deficient double bond, allows for a direct and often high-yielding pathway to pyrazole-5-carboxylates and related structures.[3] However, its cost, reactivity, and handling requirements necessitate a careful comparison with more traditional and widely used alternatives, such as 1,3-dicarbonyl compounds.
Comparative Analysis of Leading Synthetic Routes
This guide focuses on a direct comparison between two primary industrial strategies for the synthesis of a model pyrazole intermediate, ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, a scaffold relevant to both pharmaceutical and agrochemical research.[2]
-
Route A: The this compound (EAC) Pathway. This modern approach utilizes the high reactivity of EAC to construct the pyrazole ring in a controlled manner.
-
Route B: The Classical Knorr Condensation with a 1,3-Dicarbonyl Compound. This traditional and robust method employs a β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate (ETFAA), as the three-carbon component.[1][4]
Mechanistic Overview and Causality of Experimental Choices
Route A: The this compound Pathway
The reaction proceeds via a two-step, one-pot sequence. First, the hydrazine (phenylhydrazine) acts as a nucleophile, attacking the highly electrophilic acyl chloride of EAC. This is a rapid and generally exothermic reaction, forming an N-acyl hydrazide intermediate. The choice of a non-nucleophilic solvent and the presence of a mild base (e.g., triethylamine) are crucial to scavenge the HCl generated without promoting side reactions. In the second step, intramolecular cyclization occurs. The enol ether moiety of the intermediate is attacked by the second nitrogen of the hydrazine, leading to the formation of the pyrazole ring with the elimination of ethanol. The ethoxy group serves as an excellent leaving group in this cyclization step, driving the reaction to completion.
Route B: The Knorr Condensation Pathway
This classic method involves the reaction of phenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate (ETFAA). The reaction mechanism is more complex and can be sensitive to reaction conditions, potentially leading to regioisomeric impurities. The initial step is the formation of a hydrazone by the reaction of the hydrazine with one of the carbonyl groups of the β-ketoester. This is typically followed by an acid-catalyzed intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The choice of which carbonyl group reacts first can influence the regiochemical outcome, a significant consideration in large-scale synthesis where impurity profiles are critical.[5]
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the synthesis of ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate on a large scale, based on literature data and process chemistry principles.
| Parameter | Route A: this compound | Route B: Knorr Condensation (ETFAA) | Justification & Causality |
| Typical Yield | 85-95% | 75-85% | The high reactivity and defined reaction pathway of EAC often lead to higher yields and fewer side products. The Knorr synthesis can suffer from incomplete reaction and the formation of regioisomers, which lowers the isolated yield of the desired product.[4][6] |
| Reaction Time | 2-4 hours | 6-12 hours | Acyl chloride reactions are typically very fast. The rate-limiting step is often the cyclization, but it is still faster than the multiple equilibria involved in hydrazone formation and subsequent cyclization in the Knorr synthesis. |
| Reaction Temp. | 0-50°C | 80-110°C (Reflux) | The high reactivity of EAC allows for lower reaction temperatures, reducing energy costs. The Knorr condensation often requires heating to drive the dehydration step to completion.[1] |
| Raw Material Cost | Higher | Lower | This compound is a specialty reagent and is significantly more expensive on a per-kilogram basis than bulk commodity chemicals like ethyl 4,4,4-trifluoroacetoacetate.[7] |
| Process Simplicity | High (One-pot, two-step) | Moderate | The EAC route is a more streamlined one-pot process. The Knorr synthesis may require careful control of conditions to manage regioselectivity and can have a more complex work-up to remove impurities. |
| Waste Generation | Moderate | Higher | While EAC generates HCl (neutralized by base) and ethanol, the higher yield and lower energy input can lead to a better Process Mass Intensity (PMI). The Knorr route often requires more solvent for purification to remove regioisomers, increasing waste. |
| Safety & Handling | High Hazard | Moderate Hazard | This compound is highly reactive, corrosive, and moisture-sensitive, requiring specialized handling equipment and procedures for large-scale use. ETFAA is less hazardous and easier to handle in bulk.[8][9] |
Detailed Experimental Protocols for Comparative Analysis
The following protocols are designed for a laboratory-scale comparison (1 mole scale) but are representative of the processes that would be scaled up for industrial production.
Protocol for Route A: this compound (EAC) Pathway
Materials:
-
This compound (134.56 g, 1 mol)
-
Phenylhydrazine (108.14 g, 1 mol)
-
Triethylamine (101.19 g, 1 mol)
-
Toluene (1.5 L)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a 3 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge phenylhydrazine and toluene (1 L).
-
Cool the mixture to 0-5°C.
-
In a separate vessel, dissolve this compound and triethylamine in toluene (0.5 L).
-
Slowly add the this compound solution to the reactor over 1-2 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Gently heat the mixture to 50°C and hold for 1 hour to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and wash with water, saturated sodium bicarbonate solution, and brine.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by recrystallization from ethanol/water.
Protocol for Route B: Knorr Condensation Pathway
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (184.11 g, 1 mol)
-
Phenylhydrazine (108.14 g, 1 mol)
-
Glacial acetic acid (50 mL)
-
Ethanol (1 L)
Procedure:
-
To a 3 L jacketed reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, charge ETFAA, phenylhydrazine, and ethanol.
-
Add glacial acetic acid as a catalyst.
-
Heat the mixture to reflux (approx. 80-85°C) and maintain for 8-10 hours. Monitor the reaction by HPLC for the disappearance of starting materials.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Partially concentrate the solvent under reduced pressure.
-
Add water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
The crude product will likely contain a mixture of regioisomers and will require careful purification by recrystallization, potentially multiple times, to achieve high purity.
Cost-Effectiveness Analysis
The decision of which route to employ on a large scale hinges on a detailed cost analysis that extends beyond the price of the primary raw materials.
-
Raw Materials: While ETFAA is significantly cheaper than EAC, the higher yield of the EAC route means less of the expensive hydrazine starting material is wasted. A detailed cost model must account for the price of all inputs relative to the final product output.
-
Process Costs: The EAC route benefits from lower energy costs due to milder reaction temperatures. However, it may incur higher capital costs for specialized equipment to handle the corrosive and reactive acyl chloride. The Knorr route's primary process costs are associated with the prolonged heating and more extensive purification required to remove regioisomeric impurities.
-
Throughput and Yield: The shorter reaction time and higher yield of the EAC pathway lead to greater throughput, meaning more product can be produced in a given time in the same reactor. This is a major advantage in a manufacturing environment where equipment time is a valuable resource.
For early-stage development and smaller-scale production , where the absolute cost of raw materials is a dominant factor and specialized handling equipment may not be available, the Knorr condensation (Route B) is often more economically viable despite its lower efficiency.
For large-scale, long-term manufacturing , the This compound pathway (Route A) becomes increasingly cost-effective. The higher initial raw material cost is often offset by:
-
Higher isolated yields , leading to a lower cost contribution from all raw materials per kilogram of product.
-
Increased throughput due to shorter cycle times, maximizing the productivity of expensive manufacturing assets.
-
Reduced purification costs due to a cleaner reaction profile.
-
Lower energy consumption .
The decision ultimately depends on the production volume, the cost of capital, and the company's capacity for handling hazardous materials.
References
- 1. jetir.org [jetir.org]
- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 6191-99-7 [chemicalbook.com]
- 8. This compound | 6191-99-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 3-Ethoxyacryloyl Chloride
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of a Reactive Intermediate
3-Ethoxyacryloyl chloride (CAS 6191-99-7) is a bifunctional organic intermediate of significant interest in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive acyl chloride and an electron-rich α,β-unsaturated ether system, makes it a versatile building block. However, this high reactivity, particularly the susceptibility of the acyl chloride group to nucleophilic attack by water, presents a considerable challenge for its accurate quantification.[2][3]
The primary analytical difficulty lies in the compound's instability in the presence of moisture, which leads to rapid hydrolysis into 3-ethoxyacrylic acid and hydrochloric acid. This degradation pathway necessitates analytical strategies that are either anhydrous or convert the analyte into a stable derivative in situ. This guide provides a comparative analysis of three robust analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography (GC) with derivatization, and classical Argentometric Titration. The discussion is grounded in established principles of analytical chemistry, supported by experimental data from analogous compounds, and aims to provide the causality behind experimental choices to empower researchers in selecting the optimal method for their specific needs.
Method 1: High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity. However, this compound lacks a strong chromophore for sensitive UV detection, and its reactivity precludes the use of typical reversed-phase aqueous mobile phases. The solution is pre-column derivatization, which serves a dual purpose: it stabilizes the molecule and introduces a chromophore, significantly enhancing detection sensitivity.[4][5]
Causality of Experimental Choices
The selection of a derivatizing agent is the most critical parameter. An ideal reagent should react rapidly and quantitatively with the acyl chloride under mild conditions and attach a moiety with a high molar absorptivity at a wavelength where potential impurities or matrix components do not interfere.[1][5] 2-Nitrophenylhydrazine is an excellent candidate for this purpose. Its reaction with acyl chlorides produces a stable hydrazide derivative that absorbs strongly in the near-visible range (around 395 nm), effectively minimizing matrix interference from most organic molecules which typically absorb in the lower UV range.[1][5] The reaction is performed in an aprotic organic solvent like acetonitrile to prevent hydrolysis of the analyte.
Experimental Workflow: HPLC with Pre-column Derivatization
Caption: Workflow for HPLC analysis of this compound.
Detailed Experimental Protocol: HPLC-UV
1. Reagents and Materials:
-
This compound (Analyte)
-
2-Nitrophenylhydrazine (Derivatizing Agent)
-
Acetonitrile (HPLC Grade, Anhydrous)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Class A Volumetric Glassware
-
0.22 µm Syringe Filters
2. Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous acetonitrile to obtain a stock solution of ~1 mg/mL. Handle in a fume hood and minimize exposure to atmospheric moisture.
-
Perform serial dilutions with anhydrous acetonitrile to prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL.
3. Sample Preparation:
-
Accurately weigh a sample containing an estimated 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous acetonitrile. Further dilute as necessary to fall within the calibration range.
4. Derivatization Procedure:
-
Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
In a clean, dry autosampler vial, mix 1.0 mL of each standard or sample solution with 1.0 mL of the 2-nitrophenylhydrazine solution.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes, protected from light.[1]
5. HPLC Conditions:
-
Instrument: HPLC with UV-Vis Detector
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0 40 15 90 17 90 17.1 40 | 22 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 395 nm[1]
-
Injection Volume: 10 µL
6. Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
-
Determine the concentration of the derivatized sample from the calibration curve and calculate the purity of this compound in the original sample.
Method 2: Gas Chromatography (GC) with Derivatization
GC is a powerful technique for analyzing volatile compounds. While this compound is volatile, its high reactivity and thermal lability pose significant challenges for direct GC analysis.[6][7] Direct injection can lead to on-column reactions, peak tailing, and degradation in the hot injector, resulting in poor accuracy and reproducibility. Derivatization is therefore the universally adopted strategy, converting the analyte into a more stable and less reactive compound suitable for GC analysis.[8][9]
Causality of Experimental Choices
The derivatization strategy for GC involves reacting the acyl chloride with a nucleophile, typically an alcohol or an amine, to form a stable ester or amide.[9] Reaction with an alcohol like methanol or ethanol is a common choice. This reaction is rapid and converts the highly reactive acyl chloride into a more thermally stable ester. For this compound, derivatization with methanol would yield methyl 3-ethoxyacrylate. This derivative is significantly more stable and exhibits excellent chromatographic behavior. The analysis is typically performed using a Flame Ionization Detector (FID), which is a robust, universal detector for organic compounds, providing a response proportional to the mass of carbon.
Experimental Workflow: GC with Derivatization
Caption: Workflow for GC analysis of this compound.
Detailed Experimental Protocol: GC-FID
1. Reagents and Materials:
-
This compound (Analyte)
-
Methanol (Anhydrous, ACS Grade)
-
Toluene (Anhydrous, HPLC Grade)
-
Dodecane (Internal Standard, >99% purity)
-
Class A Volumetric Glassware
2. Internal Standard (IS) Stock Solution:
-
Accurately weigh approximately 200 mg of dodecane into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous toluene to obtain an IS stock solution of ~2 mg/mL.
3. Standard Preparation:
-
Accurately weigh approximately 50 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add 10.0 mL of the Internal Standard Stock Solution.
-
Carefully add 1 mL of anhydrous methanol. Allow to stand for 15 minutes to ensure complete derivatization.
-
Dilute to volume with anhydrous toluene.
4. Sample Preparation:
-
Accurately weigh a sample containing an estimated 50 mg of this compound into a 25 mL volumetric flask.
-
Add 10.0 mL of the Internal Standard Stock Solution.
-
Carefully add 1 mL of anhydrous methanol. Allow to stand for 15 minutes.
-
Dilute to volume with anhydrous toluene.
5. GC Conditions:
-
Instrument: Gas Chromatograph with FID
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes
-
-
Carrier Gas: Helium or Hydrogen, constant flow of ~1.2 mL/min
-
Injection Volume: 1 µL (Split ratio 50:1)
6. Quantification:
-
Calculate the Response Factor (RF) for the derivatized this compound relative to the internal standard using the standard preparation.
-
RF = (AreaAnalyte / ConcAnalyte) / (AreaIS / ConcIS)
-
-
Calculate the concentration and purity of this compound in the sample using the calculated RF and the peak areas from the sample chromatogram.
Method 3: Argentometric Titration
Titrimetry is a classical analytical technique that offers high precision and accuracy without the need for expensive instrumentation or reference standards of the analyte's degradation products. For acyl chlorides, argentometric titration is a direct and reliable method for determining purity. The method quantifies the chloride content of the molecule.
Causality of Experimental Choices
The Volhard method is an indirect (back-titration) technique that is particularly well-suited for this analysis.[10][11] The first step is the deliberate hydrolysis of the this compound sample in a known excess of standardized sodium hydroxide. This reaction quantitatively converts the acyl chloride to sodium 3-ethoxyacrylate and sodium chloride. The solution is then acidified with nitric acid, and a known excess of standard silver nitrate solution is added to precipitate all the chloride ions as silver chloride (AgCl).[11] The excess, unreacted silver ions are then titrated with a standardized potassium thiocyanate (KSCN) solution. Ferric ammonium sulfate is used as the indicator; the first excess of thiocyanate ions reacts with Fe³⁺ to form a distinct red-brown ferric thiocyanate complex, signaling the endpoint.[10] This back-titration approach is advantageous because the endpoint is sharp and easy to detect, and the acidic conditions prevent the interference of other anions like carbonates that might precipitate in a neutral solution.[10]
Experimental Workflow: Argentometric Titration
Caption: Workflow for Argentometric Titration (Volhard Method).
Detailed Experimental Protocol: Argentometric Titration
1. Reagents and Materials:
-
0.1 M Silver Nitrate (AgNO₃), standardized
-
0.1 M Potassium Thiocyanate (KSCN), standardized
-
1 M Sodium Hydroxide (NaOH), standardized
-
Nitric Acid (HNO₃), concentrated
-
Ferric Ammonium Sulfate indicator solution (saturated aqueous solution)
-
Nitrobenzene
-
Deionized Water
-
Class A Burette, Pipettes, and Volumetric Flasks
2. Sample Preparation and Hydrolysis:
-
Accurately weigh approximately 0.3-0.4 g of this compound into a 250 mL conical flask with a stopper.
-
Carefully add 25.00 mL of standardized 1 M NaOH solution to the flask. Stopper the flask and swirl gently to mix.
-
Allow the mixture to stand for 15 minutes to ensure complete hydrolysis.
3. Titration Procedure (Volhard Method):
-
Add 10 mL of concentrated nitric acid to the flask.
-
Using a pipette, add 50.00 mL of standardized 0.1 M AgNO₃ solution. The solution will become cloudy with the white precipitate of AgCl.
-
Add 2-3 mL of nitrobenzene to coat the AgCl precipitate, preventing its reaction with thiocyanate ions.[10] Stopper and shake vigorously.
-
Add 1-2 mL of ferric ammonium sulfate indicator.
-
Titrate the excess AgNO₃ with standardized 0.1 M KSCN solution until the first appearance of a permanent, faint red-brown color.
4. Calculation:
-
Total moles of AgNO₃ added:
-
Moles Ag⁺total = MolarityAgNO₃ × 0.050 L
-
-
Moles of KSCN used (moles of excess Ag⁺):
-
Moles Ag⁺excess = MolarityKSCN × VolumeKSCN (L)
-
-
Moles of AgNO₃ reacted with Cl⁻:
-
Moles Ag⁺reacted = Moles Ag⁺total - Moles Ag⁺excess
-
-
Moles of Cl⁻ in sample (1:1 stoichiometry):
-
Moles Cl⁻ = Moles Ag⁺reacted
-
-
Mass of this compound:
-
Mass = Moles Cl⁻ × Molar Mass of C₅H₇ClO₂ (134.56 g/mol )
-
-
Purity (%):
-
% Purity = (Mass of calculated C₅H₇ClO₂ / Initial Sample Mass) × 100
-
Performance Comparison of Analytical Methods
The choice of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key attributes of the described methods for the quantification of this compound.
| Parameter | HPLC with Derivatization | GC with Derivatization | Argentometric Titration |
| Principle | Chromatographic separation of a stable, UV-active derivative. | Chromatographic separation of a stable, volatile derivative. | Quantification of total chloride content via back-titration. |
| Specificity | High; separates analyte from impurities and degradation products. | High; separates analyte derivative from other volatile components. | Moderate; quantifies total hydrolyzable chloride, may not distinguish from inorganic chloride impurities. |
| Sensitivity | Very High (LOD/LOQ in the µg/mL to ng/mL range).[1][5] | High (LOD/LOQ in the µg/mL range).[9][12] | Moderate (Typically for %-level assays). |
| Precision | Excellent (RSD < 2%).[13] | Excellent (RSD < 2%).[9] | Excellent (RSD < 1%). |
| Accuracy | High; dependent on the purity of the reference standard. | High; dependent on the purity of the reference standard and IS. | Very High; primary method, traceable to SI units if standardized properly. |
| Sample Throughput | Moderate; depends on chromatographic run time (~20-30 min/sample). | Moderate to High; faster run times are possible (~15-20 min/sample). | Low; manual and labor-intensive. |
| Instrumentation | HPLC-UV system. | GC-FID system. | Basic laboratory glassware (burettes, pipettes). |
| Cost | High (instrumentation, solvents, columns). | Moderate (instrumentation, gases). | Low (reagents, glassware). |
| Key Advantage | Excellent for impurity profiling and trace analysis. | Robust for routine QC of volatile components. | High accuracy and precision for purity assay without a specific reference standard. |
| Key Limitation | Requires a pure reference standard; derivatization adds complexity. | Requires a reference standard; potential for thermal degradation if not optimized. | Not specific for the parent compound; labor-intensive. |
Senior Application Scientist's Recommendation
The optimal analytical method for quantifying this compound is dictated by the analytical objective.
-
For impurity profiling, stability studies, or the determination of trace-level contaminants, the HPLC with pre-column derivatization method is unequivocally the superior choice. Its high specificity allows for the separation and quantification of the active ingredient from its potential degradants (like 3-ethoxyacrylic acid) and other process-related impurities, which is a critical requirement in drug development and quality control.
-
For routine quality control where the primary goal is a purity assay of a known material with a well-defined impurity profile, the GC-FID with derivatization method offers a robust, reliable, and slightly higher-throughput alternative to HPLC.
-
For the primary characterization of a new batch of this compound or for the certification of a reference material, Argentometric Titration is an invaluable tool. Its high precision and accuracy, and the fact that it is a primary method not reliant on a specific compound reference standard, make it the gold standard for assigning a definitive purity value based on its fundamental chemical properties.
In a comprehensive quality control strategy, a chromatographic method (HPLC or GC) should be employed for routine analysis and impurity tracking, while argentometric titration can be used as an orthogonal, primary method to validate the chromatographic standard and ensure the highest level of analytical confidence.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. functmaterials.org.ua [functmaterials.org.ua]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. fchpt.stuba.sk [fchpt.stuba.sk]
- 12. japsonline.com [japsonline.com]
- 13. pfigueiredo.org [pfigueiredo.org]
A Researcher's Guide to the Spectroscopic Differentiation of (E)- and (Z)-3-Ethoxyacryloyl Chloride
For researchers engaged in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the precise characterization of geometric isomers is a critical step. 3-Ethoxyacryloyl chloride, a versatile bifunctional reagent, can exist as two distinct geometric isomers: (E)-3-ethoxyacryloyl chloride (trans) and (Z)-3-ethoxyacryloyl chloride (cis). The spatial arrangement of substituents around the carbon-carbon double bond significantly influences the molecule's reactivity and its spectroscopic signature. This guide provides an in-depth comparison of the expected spectroscopic properties of these two isomers, offering a practical framework for their unambiguous identification using common laboratory techniques.
Molecular Structure and Isomerism
The fundamental difference between the (E) and (Z) isomers lies in the orientation of the ethoxy (-OCH₂CH₃) and acyl chloride (-COCl) groups across the C=C double bond. This seemingly subtle variation has profound consequences for the molecule's electronic and steric environment, which are directly probed by spectroscopic methods.
Figure 1. Chemical structures of (E) and (Z) isomers.
¹H NMR Spectroscopy: The Definitive Diagnostic Tool
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for distinguishing between the (E) and (Z) isomers of this compound. The key diagnostic feature is the vicinal coupling constant (³J) between the two vinylic protons (Hₐ and Hᵦ).
Causality of Spectral Differences
The magnitude of the ³J coupling constant is dictated by the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[4]
-
In the (E)-isomer , the vinylic protons are in a trans configuration with a dihedral angle of ~180°, which results in a large coupling constant.
-
In the (Z)-isomer , the vinylic protons are in a cis configuration with a dihedral angle of ~0°, leading to a significantly smaller coupling constant.[4]
This difference is typically unambiguous and serves as a reliable method for stereochemical assignment.[5][6][7][8]
Figure 2. The Karplus relationship for cis and trans isomers.
Comparative ¹H NMR Data
The chemical shifts of the vinylic protons are also expected to differ. In the (Z)-isomer, the vinylic proton at C2 is spatially closer to the deshielding acyl chloride group, likely shifting its resonance downfield compared to the (E)-isomer. Conversely, the proton at C3 in the (Z)-isomer is closer to the shielding ethoxy group.
| Parameter | (E)-Isomer (trans) | (Z)-Isomer (cis) (Predicted) | Justification |
| H-2 Chemical Shift (δ) | ~ 5.5 - 6.0 ppm | ~ 6.0 - 6.5 ppm | Deshielding by the cis-acyl chloride group. |
| H-3 Chemical Shift (δ) | ~ 7.5 - 8.0 ppm | ~ 7.0 - 7.5 ppm | Anisotropic effect of the cis-acyl chloride. |
| ³J (H-2, H-3) | 11 - 18 Hz | 6 - 15 Hz | Definitive diagnostic parameter based on dihedral angle. [5][8][9] |
| Ethoxy (CH₂) Shift | ~ 4.0 - 4.2 ppm (quartet) | ~ 3.9 - 4.1 ppm (quartet) | Minor shifts expected due to overall geometry change. |
| Ethoxy (CH₃) Shift | ~ 1.3 - 1.5 ppm (triplet) | ~ 1.2 - 1.4 ppm (triplet) | Minor shifts expected. |
Note: Chemical shift values are estimates based on analogous α,β-unsaturated systems and are solvent-dependent.
¹³C NMR Spectroscopy
While less dramatic than in ¹H NMR, ¹³C NMR spectroscopy provides confirmatory evidence for isomeric identity. The electronic environment of the sp² carbons and the carbonyl carbon is subtly altered by the geometry.
Comparative ¹³C NMR Data
| Carbon Atom | (E)-Isomer (trans) | (Z)-Isomer (cis) (Predicted) | Justification |
| C-1 (C=O) | ~ 165 - 170 ppm | ~ 164 - 169 ppm | Steric compression (gamma-gauche effect) from the cis-ethoxy group may cause a slight upfield shift. |
| C-2 (=CH) | ~ 110 - 115 ppm | ~ 112 - 117 ppm | Small shifts due to differing stereoelectronic effects. |
| C-3 (=CH) | ~ 155 - 160 ppm | ~ 153 - 158 ppm | Small shifts due to differing stereoelectronic effects. |
| Ethoxy (CH₂) | ~ 68 - 72 ppm | ~ 67 - 71 ppm | Minor shifts expected. |
| Ethoxy (CH₃) | ~ 14 - 16 ppm | ~ 13 - 15 ppm | Minor shifts expected. |
Note: Specific chemical shifts for the (E)-isomer are available in spectral databases such as SpectraBase.[10][11] General ranges for similar functional groups can be found in reference materials.[12][13]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the substitution pattern on a C=C double bond through the analysis of out-of-plane (oop) C-H bending vibrations.
Causality of Spectral Differences
The vibrational modes of the vinylic C-H bonds are sensitive to the overall symmetry of the alkene.
-
Trans C-H bonds have a characteristic strong, sharp absorption at a higher wavenumber.
-
Cis C-H bonds have a broader absorption at a lower wavenumber.[14][15][16]
Comparative IR Data
| Vibrational Mode | (E)-Isomer (trans) | (Z)-Isomer (cis) (Predicted) | Justification |
| C=O Stretch | ~ 1750 - 1780 cm⁻¹ (strong) | ~ 1750 - 1780 cm⁻¹ (strong) | The acyl chloride C=O stretch is a dominant feature in both isomers.[17] |
| C=C Stretch | ~ 1620 - 1640 cm⁻¹ (medium) | ~ 1620 - 1640 cm⁻¹ (medium-weak) | The trans isomer often has a more intense C=C stretch due to higher symmetry.[18] |
| =C-H Stretch | ~ 3050 - 3100 cm⁻¹ (medium) | ~ 3050 - 3100 cm⁻¹ (medium) | Typical for vinylic C-H bonds.[18] |
| =C-H Bend (oop) | ~ 960 - 980 cm⁻¹ (strong, sharp) | ~ 675 - 725 cm⁻¹ (medium, broad) | Key diagnostic bands for trans vs. cis disubstituted alkenes. [15][16][19] |
| C-O Stretch | ~ 1200 - 1250 cm⁻¹ (strong) | ~ 1200 - 1250 cm⁻¹ (strong) | Characteristic of the vinyl ether moiety. |
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the π-electron system of the molecule. As an α,β-unsaturated acyl chloride, both isomers are expected to show a strong π → π* transition. The key difference arises from the planarity of the conjugated system.
Causality of Spectral Differences
The (E)-isomer can more easily adopt a planar conformation, which maximizes the overlap of the p-orbitals in the conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In contrast, the (Z)-isomer may experience steric hindrance between the ethoxy and acyl chloride groups, forcing it into a less planar conformation. This reduced conjugation increases the HOMO-LUMO energy gap.[20][21]
A lower energy gap corresponds to absorption of lower-energy, longer-wavelength light. Therefore, the more planar (E)-isomer is expected to have a higher absorption maximum (λmax).
Comparative UV-Vis Data
| Parameter | (E)-Isomer (trans) (Predicted) | (Z)-Isomer (cis) (Predicted) | Justification |
| λmax (π → π)* | ~ 240 - 260 nm | ~ 230 - 250 nm | Increased planarity and conjugation in the (E)-isomer leads to a bathochromic (red) shift. |
| Molar Absorptivity (ε) | Higher | Lower | The more planar (E)-isomer has a higher probability of transition, resulting in a more intense absorption. |
Note: Predicted values are based on Woodward-Fieser rules for α,β-unsaturated carbonyl compounds.[22][23]
Experimental Protocols
To obtain the data discussed above, the following general procedures should be followed.
Workflow for Isomer Differentiation
Figure 3. Experimental workflow for isomer differentiation.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and co-adding 8-16 scans.
-
Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. Use a wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds). A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm). Accurately measure the coupling constants (J-values) in Hertz (Hz).
FT-IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be prepared by placing a single drop between two polished salt plates (NaCl or KBr). Gently press the plates together to form a thin, uniform film.
-
Data Acquisition: Collect a background spectrum of the empty spectrometer. Place the sample plates in the spectrometer's sample holder and acquire the sample spectrum. Typically, co-add 16-32 scans at a resolution of 4 cm⁻¹ over the mid-IR range (4000-400 cm⁻¹).
-
Post-Acquisition: Immediately clean the salt plates with a dry solvent (e.g., anhydrous dichloromethane) to prevent damage from the reactive acyl chloride and atmospheric moisture.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., hexane or ethanol). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as the blank. Fill a second cuvette with the sample solution.
-
Scanning: Scan the sample from approximately 400 nm down to 200 nm to identify the wavelength of maximum absorbance (λmax).
Conclusion
The differentiation of (E)- and (Z)-3-ethoxyacryloyl chloride is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method , with the vicinal coupling constant of the vinylic protons providing a clear and unambiguous distinction. Confirmatory evidence can be robustly supplied by the characteristic out-of-plane C-H bending frequencies in IR spectroscopy. While ¹³C NMR and UV-Vis spectroscopy offer more subtle clues, the predicted differences are consistent with established chemical principles and complete the analytical picture. By understanding the causal relationships between molecular geometry and spectral output, researchers can confidently assign the stereochemistry of these valuable synthetic intermediates.
References
- 1. 3-Ethoxy-acryloyl chloride ≥85% (H-NMR) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 6191-99-7 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Information In the 1H NMR, vinylic protons that are | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. IR spectrum: Alkenes [quimicaorganica.org]
- 16. quora.com [quora.com]
- 17. eng.uc.edu [eng.uc.edu]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. youtube.com [youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
The Discerning Choice: Navigating Complex Molecule Synthesis with 3-Ethoxyacryloyl Chloride
A Senior Application Scientist's Guide to Selectivity and Performance
In the intricate world of complex molecule synthesis, particularly within pharmaceutical and materials science, the choice of a seemingly simple building block can dictate the success or failure of a multi-step sequence. 3-Ethoxyacryloyl chloride, a bifunctional reagent, presents itself as a versatile C3 synthon. However, its true value lies in its nuanced reactivity, offering a distinct selectivity profile compared to other acrylating agents. This guide provides an in-depth comparison of this compound with its alternatives, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.
The Duality of Reactivity: Acylation versus Michael Addition
At its core, this compound is an α,β-unsaturated acyl chloride. This structure bestows upon it two primary modes of reactivity: nucleophilic acyl substitution at the highly electrophilic carbonyl carbon and conjugate (Michael) addition at the β-carbon. The interplay between these two pathways is the cornerstone of its synthetic utility and the primary focus of this guide. The electron-donating ethoxy group at the 3-position significantly modulates the electrophilicity of both reactive centers compared to unsubstituted acryloyl chloride, leading to distinct selectivity profiles.
Chemoselectivity: A Tale of Two Nucleophiles
In the synthesis of complex molecules, it is common to encounter substrates bearing multiple nucleophilic sites. A critical test of a reagent's selectivity is its ability to discriminate between these sites. A classic example is the acylation of molecules containing both amine and hydroxyl groups, such as ethanolamines.
A study on the acylation of ethanolamines with (meth)acryloyl chlorides provides valuable insights into this chemoselectivity. The research demonstrates that in the reaction of acryloyl chloride with ethanolamines, N-acylation is the overwhelmingly favored pathway over O-acylation.[1][2] This preference is attributed to the greater nucleophilicity of the amine compared to the hydroxyl group.
While direct comparative data for this compound under identical conditions is not extensively published, the electronic properties of the ethoxy group suggest a similar, if not enhanced, preference for N-acylation. The electron-donating nature of the ethoxy group can subtly reduce the overall electrophilicity of the carbonyl carbon, potentially making the reaction more selective towards stronger nucleophiles like amines.
Table 1: Comparative N- vs. O-Acylation Selectivity of Acryloyl and Methacryloyl Chlorides with Ethanolamines [2]
| Acylating Agent | Substrate | N-Acylation Product Yield (%) | O-Acylation Product Yield (%) |
| Acryloyl Chloride | N,N-bis(2-hydroxyethyl)amine | >90 | <10 |
| Methacryloyl Chloride | N,N-bis(2-hydroxyethyl)amine | >90 | <10 |
| Acryloyl Chloride | N-methyl(2-hydroxyethyl)amine | >90 | <10 |
| Methacryloyl Chloride | N-methyl(2-hydroxyethyl)amine | >90 | <10 |
Note: The study highlights that the selectivity towards N-acylation can reach virtually 100% when the amine reagent also acts as the hydrogen chloride acceptor.[2]
Regioselectivity in Action: The Synthesis of a Dasatinib Precursor
The synthesis of the anti-cancer drug Dasatinib provides a compelling case study for the regioselective reactivity of this compound. A key step in several synthetic routes involves the reaction of this compound with 2-chloro-6-methylaniline to form (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[3][4]
In this reaction, the amine nitrogen of 2-chloro-6-methylaniline selectively attacks the carbonyl carbon of this compound, leading to N-acylation. The alternative Michael addition pathway, where the amine would attack the β-carbon of the double bond, is not observed as the major product under these conditions. This high regioselectivity is crucial for the efficiency of the overall synthesis.
The subsequent steps in the synthesis of the 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core of Dasatinib further highlight the utility of the enol ether functionality introduced by this compound. This moiety facilitates a cyclization reaction with thiourea after activation with N-bromosuccinimide (NBS).[4][5][6]
Experimental Protocol: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide[3][4]
Materials:
-
2-Chloro-6-methylaniline
-
Pyridine
-
Tetrahydrofuran (THF), anhydrous
-
This compound
-
1N Hydrochloric acid
-
Toluene
-
Water
Procedure:
-
To a cold (0-5 °C), stirring solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 mL, 0.63 mol) in anhydrous THF (600 mL), slowly add this compound (84.7 g, 0.63 mol) while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the mixture to warm to 20 °C and stir for 2 hours.
-
Cool the reaction mixture to 0-10 °C and add 1N hydrochloric acid (115 mL).
-
Dilute the mixture with water (310 mL) and concentrate under vacuum to a thick slurry.
-
Add toluene (275 mL) to the slurry and stir for 15 minutes at 20-22 °C, then cool to 0 °C and stir for an additional hour.
-
Collect the solid product by vacuum filtration, wash with water (2 x 75 mL), and dry to yield (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.
Application in Heterocyclic Synthesis: Building Pyrimidine Scaffolds
Beyond its role in the synthesis of acyclic amides, this compound is a valuable precursor for the construction of heterocyclic systems, most notably pyrimidines. The 1,3-dielectrophilic nature of the C3 backbone makes it an ideal partner for dinucleophiles such as ureas, thioureas, and amidines.
The general strategy involves the initial acylation of the nucleophile by the acyl chloride, followed by an intramolecular Michael-type cyclization and subsequent elimination to afford the pyrimidine ring. The ethoxy group serves as an excellent leaving group in the final aromatization step. This approach provides a convergent and efficient route to a variety of substituted pyrimidines, which are prevalent motifs in medicinal chemistry.
Comparative Reagents for Pyrimidine Synthesis
While this compound is effective, other reagents can be employed for pyrimidine synthesis, each with its own advantages and disadvantages.
-
β-Ketoesters (e.g., Ethyl Acetoacetate): Used in the classical Biginelli reaction, these reagents are readily available and provide access to dihydropyrimidinones.[7] However, the reaction often requires harsh conditions and may result in lower yields compared to methods employing more activated precursors.
-
Malononitrile and Ethyl Cyanoacetate: These active methylene compounds are versatile building blocks for pyrimidine synthesis, often leading to highly functionalized products under mild conditions.[2]
-
α,β-Unsaturated Ketones: These can undergo condensation with amidines to form pyrimidines, often through a [3+3] annulation strategy.[8]
The choice of reagent is often dictated by the desired substitution pattern on the final pyrimidine ring. This compound offers a direct route to pyrimidines with a specific substitution pattern arising from the incorporated C3 fragment.
Alternatives to this compound
While this compound demonstrates significant utility, a comprehensive evaluation necessitates a comparison with alternative acrylating agents.
-
Acryloyl Chloride: The parent compound, acryloyl chloride, is more reactive than its 3-ethoxy substituted counterpart.[9][10] This heightened reactivity can be advantageous for less nucleophilic substrates but may lead to a decrease in selectivity and an increase in side reactions, such as polymerization.
-
Methacryloyl Chloride: The methyl group in methacryloyl chloride introduces steric hindrance and has a slight electron-donating effect, which can influence reactivity and selectivity. In some cases, it can be a suitable alternative to acryloyl chloride.[11]
-
Acrylic Acid with Coupling Agents: For applications where the high reactivity of an acyl chloride is problematic, acrylic acid can be activated in situ using a variety of coupling agents (e.g., carbodiimides like DCC or EDC, or reagents like HATU). This approach offers greater control over the reaction but introduces additional reagents and byproducts that may need to be removed.
-
Methacrylic Anhydride: As a less reactive alternative to methacryloyl chloride, methacrylic anhydride can provide better control over the acylation process, particularly in polymer synthesis.[11]
Table 2: Qualitative Comparison of Acrylating Agents
| Reagent | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Moderate | Good selectivity, versatile for heterocyclic synthesis | Less reactive than acryloyl chloride |
| Acryloyl Chloride | High | High reactivity for unreactive substrates | Lower selectivity, prone to polymerization |
| Methacryloyl Chloride | Moderate-High | Readily available | Steric hindrance can affect reactivity |
| Acrylic Acid + Coupling Agent | Low-Moderate | Tunable reactivity, milder conditions | Additional reagents and byproducts |
| Methacrylic Anhydride | Moderate | Good control over reaction | Less reactive than the corresponding acyl chloride |
Conclusion: A Strategic Choice for Precision Synthesis
This compound is more than just another acrylating agent; it is a strategic tool for the discerning synthetic chemist. Its unique electronic and steric properties, conferred by the 3-ethoxy group, provide a favorable balance of reactivity and selectivity. In the synthesis of complex molecules like Dasatinib, it demonstrates excellent regioselectivity for N-acylation, paving the way for efficient subsequent transformations. Its utility as a C3 synthon in the construction of pyrimidine heterocycles further underscores its value.
While more reactive alternatives like acryloyl chloride exist, they often come at the cost of reduced selectivity. Conversely, milder approaches using activated carboxylic acids offer greater control but with increased complexity and cost. The choice of this compound, therefore, represents a calculated decision to prioritize selectivity and efficiency in the synthesis of intricate molecular architectures. For researchers navigating the challenges of modern drug discovery and materials science, a thorough understanding of the subtle yet significant advantages of this compound can be a decisive factor in achieving their synthetic goals.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. PROCESS FOR PREPARING 2-AMINOTHIAZOLE-5-AROMATIC CARBOXAMIDES AS KINASE INHIBITORS - Patent 1711481 [data.epo.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of 3-Ethoxyacryloyl Chloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents is paramount to achieving desired outcomes with efficiency, selectivity, and scalability. 3-Ethoxyacryloyl chloride has emerged as a versatile building block, particularly in the construction of heterocyclic scaffolds that form the core of many pharmaceutical and agrochemical agents. This guide provides an in-depth technical comparison of this compound's performance against common alternatives in a key application: the synthesis of pyrazolone heterocycles. Through an examination of reaction mechanisms, experimental data, and detailed protocols, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Bifunctional Reagent
This compound is a colorless to pale yellow liquid characterized by a reactive acyl chloride and an electron-rich α,β-unsaturated system.[1] This dual functionality makes it a valuable precursor for a variety of chemical transformations, including acylations, condensations, and cycloadditions.[1] Its primary utility lies in its ability to introduce a three-carbon unit that can readily cyclize to form five- and six-membered rings.
Benchmarking Performance: The Synthesis of Pyrazolones
A significant application of this compound is in the synthesis of pyrazolones, a class of heterocycles with a broad spectrum of biological activities. To objectively assess its performance, we will compare it with a classical and widely used alternative: the Knorr pyrazole synthesis, which employs β-keto esters.
The Competing Methodologies
-
Route A: this compound Pathway: This approach involves the direct reaction of this compound with a hydrazine derivative. The reaction proceeds via an initial acylation of the hydrazine followed by an intramolecular cyclization.
-
Route B: The Knorr Pyrazole Synthesis (β-Keto Ester Pathway): This well-established method entails the condensation of a β-keto ester (e.g., ethyl acetoacetate) with a hydrazine derivative, typically under acidic or basic conditions, to yield the pyrazolone ring.[1][2][3][4]
Mechanistic Considerations: The "Why" Behind the Reaction
Understanding the underlying mechanisms is crucial for rationalizing experimental choices and optimizing reaction conditions.
Mechanism of Pyrazolone Formation from this compound:
The reaction of this compound with hydrazine proceeds through a rapid N-acylation to form an intermediate N-acylhydrazine. This is followed by an intramolecular Michael addition of the second nitrogen atom onto the electron-deficient β-carbon of the acryloyl moiety. Subsequent elimination of ethanol drives the formation of the stable pyrazolone ring. The high reactivity of the acyl chloride functional group allows this reaction to often proceed under mild conditions.
Mechanism of the Knorr Pyrazole Synthesis:
The Knorr synthesis initiates with the condensation of the hydrazine with the ketone carbonyl of the β-keto ester to form a hydrazone intermediate.[1][4][5] This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and elimination of an alcohol to afford the pyrazolone.[1][4] This reaction is often catalyzed by acid.[1][2][5]
Comparative Performance Data
The following table summarizes typical experimental outcomes for the synthesis of a model pyrazolone, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, using both methodologies. It is important to note that direct, side-by-side comparative studies are limited in the literature; therefore, this data is a composite of representative examples.
| Feature | This compound | β-Keto Ester (Knorr Synthesis) |
| Primary Reagents | This compound, Phenylhydrazine | Ethyl Acetoacetate, Phenylhydrazine |
| Typical Solvent | Dichloromethane, THF | Ethanol, Acetic Acid[2] |
| Catalyst | Often not required | Acid (e.g., acetic acid) or base[1][2] |
| Reaction Temperature | 0 °C to room temperature | Room temperature to reflux[2] |
| Typical Reaction Time | 1-4 hours | 1-12 hours[2] |
| Reported Yields | Generally high (often >85%) | Variable, but can be high (70-95%)[2] |
| Byproducts | Ethanol, HCl (neutralized with base) | Water, Ethanol[2] |
| Advantages | High reactivity, often faster reactions, mild conditions | Readily available and inexpensive starting materials |
| Disadvantages | Higher cost and moisture sensitivity of the acyl chloride | Can require harsher conditions (heat), potential for side reactions |
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols for both synthetic routes are provided below.
Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using this compound
Materials:
-
This compound
-
Phenylhydrazine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of phenylhydrazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the desired pyrazolone.
Protocol 2: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one via Knorr Pyrazole Synthesis
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Note that this addition can be exothermic.[2]
-
Add ethanol as a solvent and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux for 1-3 hours.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified pyrazolone product.
Expert Analysis and Recommendations
From a comparative standpoint, this compound offers distinct advantages in terms of reaction rate and milder conditions. The high electrophilicity of the acyl chloride drives the initial acylation, and the subsequent intramolecular cyclization is often facile. This can be particularly beneficial when working with sensitive substrates that may not tolerate the elevated temperatures sometimes required for the Knorr synthesis.
Conversely, the Knorr synthesis remains a workhorse in heterocyclic chemistry due to the low cost and ready availability of β-keto esters and hydrazines.[1][6] For large-scale industrial applications where cost is a primary driver, the Knorr synthesis may be the more economically viable option.
Choosing the Right Reagent:
-
For rapid, small-scale synthesis and with sensitive substrates: this compound is an excellent choice due to its high reactivity and the mild conditions it allows.
-
For large-scale synthesis and cost-sensitive applications: The Knorr pyrazole synthesis using β-keto esters is a robust and economical alternative.
Conclusion
Both this compound and β-keto esters are effective precursors for the synthesis of pyrazolones. The choice between them is not one of universal superiority but rather a nuanced decision based on the specific requirements of the synthesis, including scale, substrate sensitivity, desired reaction time, and economic considerations. By understanding the mechanistic underpinnings and comparative performance of each reagent, researchers can strategically select the optimal building block to advance their synthetic objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchwithrowan.com [researchwithrowan.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 3-Ethoxyacryloyl Chloride
This document provides a comprehensive, step-by-step guide for the safe neutralization and disposal of 3-ethoxyacryloyl chloride (CAS No. 6191-99-7). As a reactive acyl chloride, this compound demands meticulous handling to mitigate risks of violent reactions, corrosive exposure, and environmental contamination. This guide is designed for trained laboratory personnel, including researchers, scientists, and drug development professionals, to ensure that disposal procedures are executed with the highest degree of safety and scientific integrity.
Core Principles & Hazard Assessment
This compound is a flammable, corrosive, and moisture-sensitive liquid.[1][2] Its primary hazard lies in its high reactivity with nucleophiles, most notably water. This reaction, a vigorous and exothermic hydrolysis, rapidly produces 3-ethoxyacrylic acid and corrosive hydrogen chloride (HCl) gas.[3][4][5][6] Improper handling or uncontrolled quenching can lead to rapid pressure buildup, release of toxic fumes, and severe chemical burns.[7][8][9]
Therefore, the cornerstone of safe disposal is a controlled neutralization reaction . The objective is to convert the reactive acyl chloride into stable, less hazardous salts before it enters the hazardous waste stream. This protocol is designed as a self-validating system, incorporating checks to ensure the reaction is complete and the resulting waste is safe for final disposal.
Key Hazards Summary:
| Hazard Type | Description | GHS Classification |
|---|---|---|
| Reactivity | Reacts violently with water, alcohols, amines, and strong bases.[3][9][10] Moisture sensitive. | Not explicitly classified, but is the primary operational hazard. |
| Flammability | Flammable liquid and vapor.[1] Flash point of 25°C (77°F).[11][12] | Flammable Liquid, Category 3[1] |
| Corrosivity | Causes severe skin burns and eye damage.[1][2] May be corrosive to metals.[2][12] | Skin Corrosion, Category 1B[1] |
| Toxicity | Harmful if swallowed.[1] | Acute Toxicity (Oral), Category 4[1] |
| Sensitization | May cause allergic skin reactions and respiratory sensitization.[1] | Skin Sensitization, Category 1; Respiratory Sensitization, Category 1[1] |
Pre-Disposal: Preparation and Safety Measures
Thorough preparation is critical to a safe and successful neutralization. Before beginning, ensure all necessary equipment and reagents are assembled and that all safety protocols are in place.
Personal Protective Equipment (PPE)
A stringent PPE regimen is mandatory. All personnel involved in the handling and disposal must wear:
-
Eye Protection: Tightly fitting safety goggles and a full-face shield (minimum 8-inch).[7]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Inspect gloves for integrity before use.
-
Body Protection: A flame-retardant laboratory coat and a chemical-resistant apron.
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a full-face respirator with an appropriate cartridge (e.g., type ABEK) is required.
Engineering Controls & Equipment
-
Chemical Fume Hood: All steps of the disposal procedure must be performed inside a certified, properly functioning chemical fume hood.[13][14]
-
Glassware: Use a three-neck round-bottom flask or a large beaker with a volume at least five times that of the final neutralized solution. This headspace accommodates potential foaming and gas evolution.
-
Stirring: A magnetic stir plate and a PTFE-coated stir bar for efficient mixing.
-
Cooling: An ice-water bath large enough to contain the reaction vessel.
-
Addition Funnel: A pressure-equalizing dropping funnel for the controlled addition of the acyl chloride.
-
pH Measurement: pH paper or a calibrated pH meter.
-
Waste Container: An appropriately labeled hazardous waste container, compatible with aqueous corrosive waste.[15]
Visualization of the Disposal Workflow
The following diagram outlines the logical flow of the neutralization and disposal process.
Caption: Decision workflow for the safe neutralization and disposal of this compound.
Step-by-Step Neutralization Protocol
This procedure is based on the controlled hydrolysis of the acyl chloride in a basic solution, which safely neutralizes the reactive starting material and the HCl byproduct.[13]
Preparation of the Neutralizing Solution
-
In the chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Sodium bicarbonate is generally preferred as its reaction is less vigorous.[13]
-
Pour the neutralizing solution into the reaction flask equipped with a stir bar.
-
Place the flask into an ice-water bath and begin stirring. Allow the solution to cool to between 0°C and 5°C.
Neutralization of this compound
-
Carefully transfer the this compound waste into the pressure-equalizing dropping funnel. If the waste is diluted in a non-reactive solvent (e.g., dichloromethane, THF), this procedure is still applicable.
-
Slowly, and in a dropwise manner , add the this compound from the dropping funnel to the cold, vigorously stirring basic solution.[13]
-
Causality: The slow addition rate is crucial for controlling the exothermic reaction.[16] The ice bath dissipates the generated heat, while the basic solution immediately neutralizes the HCl gas produced, preventing its release and minimizing pressure buildup.
-
-
During the addition, you will observe effervescence (CO₂ evolution) as the acid is neutralized. Maintain a slow addition rate to keep this foaming under control.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.
Completion and Verification
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring for at least one hour to ensure the hydrolysis reaction has gone to completion.
-
Once the solution has reached room temperature and stirring is complete, check the pH of the aqueous solution using pH paper or a meter. The pH should be in the neutral range (6-9).
-
If the solution is still acidic, slowly add more sodium bicarbonate until the pH is neutral. If it is too basic, it can be neutralized with a mild acid like citric acid.
Final Waste Management and Disposal
-
Labeling: The neutralized aqueous solution should be transferred to a designated hazardous waste container. The label must clearly state the contents (e.g., "Aqueous waste containing sodium 3-ethoxyacrylate, sodium chloride, and sodium bicarbonate") and be compliant with OSHA and EPA regulations.[15][17]
-
Containerization: Ensure the waste container is sealed properly and stored in a designated satellite accumulation area.[15]
-
Disposal: The final disposal of the container must be handled through your institution's Environmental Health and Safety (EHS) office in accordance with the Resource Conservation and Recovery Act (RCRA) regulations.[18][19][20] Do not pour the neutralized solution down the drain unless expressly permitted by your local EHS and water treatment authority.[13]
Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is vital.
-
Spill:
-
Evacuate all non-essential personnel from the area.[8]
-
If the spill is large, notify your institution's EHS or emergency response team immediately.[8]
-
For small spills within a fume hood, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[21] Do not use water or combustible materials. [7]
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8][21]
-
Decontaminate the area and ventilate thoroughly.[8]
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes while under a safety shower.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink two glasses of water. Seek immediate medical attention.
-
By adhering to this detailed protocol, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
- 1. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. Acryloyl Chloride: Hazards, Safety & Industrial Uses | [cloudsds.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. download.basf.com [download.basf.com]
- 11. This compound CAS#: 6191-99-7 [amp.chemicalbook.com]
- 12. This compound | 6191-99-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. md.rcm.upr.edu [md.rcm.upr.edu]
- 15. usbioclean.com [usbioclean.com]
- 16. How To Run A Reaction [chem.rochester.edu]
- 17. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 18. epa.gov [epa.gov]
- 19. axonator.com [axonator.com]
- 20. epa.gov [epa.gov]
- 21. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Handling 3-Ethoxyacryloyl Chloride
As a cornerstone reagent in the synthesis of complex organic molecules, 3-Ethoxyacryloyl chloride offers significant utility to the discerning researcher. However, its power as a chemical intermediate is directly proportional to its reactivity and potential hazards. This guide moves beyond mere procedural lists to provide a holistic operational plan grounded in the fundamental chemistry of acyl chlorides. Our objective is to empower you, our scientific partners, with the knowledge to handle this reagent not just safely, but with the confidence that comes from deep, causal understanding.
Section 1: Hazard Analysis — The 'Why' Behind the Precautions
This compound is a member of the acyl chloride family, a class of compounds characterized by a carbonyl group bonded to a chlorine atom. This functionality dictates its hazard profile.
-
Extreme Reactivity with Nucleophiles: The primary hazard stems from its violent and exothermic reaction with water and other nucleophilic compounds (e.g., alcohols, amines).[1][2] This reaction hydrolyzes the acyl chloride to form the corresponding carboxylic acid and hydrochloric acid (HCl), which is corrosive to the eyes, skin, and respiratory tract.[2] Atmospheric moisture is sufficient to initiate this reaction, making inert atmosphere handling a necessity.[1]
-
Corrosivity and Toxicity: Direct contact with this compound will cause severe skin burns and eye damage.[3][4][5] Inhalation of its vapors is also highly dangerous, as hydrolysis on moist lung tissue generates HCl, leading to severe respiratory irritation and potential damage.[4] It is classified as harmful if swallowed.[3][4]
-
Flammability: The compound is a flammable liquid and vapor, with a flash point of 25°C (77°F).[5][6] Therefore, it must be kept away from heat, sparks, and open flames.[5]
Understanding these core principles is the foundation of a robust safety protocol. Every step that follows is designed to mitigate these inherent risks.
Section 2: Engineering Controls & Personal Protective Equipment (PPE) — A Multi-Layered Defense
Before any personal protective equipment is considered, engineering controls must be in place. These are your most critical, non-negotiable safety layers.
Primary Engineering Control:
-
Certified Chemical Fume Hood: All handling of this compound, from aliquoting to reaction quenching, must occur inside a functioning and certified chemical fume hood.[1][2][7] This is essential to control flammable vapors and prevent inhalation of corrosive aerosols.
Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. Redundancy and correct material selection are paramount. The Safety Data Sheet explicitly calls for protective gloves, clothing, eye protection, and face protection.[1][8]
| Protection Type | Minimum Requirement | Recommended for Enhanced Safety | Rationale & Expert Insight |
| Eye/Face Protection | Tightly fitting, splash-proof safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8] | A full-face shield worn over safety goggles.[6] | Acyl chloride reactions can be vigorous. A face shield protects the entire face from splashes and the corrosive HCl aerosol that can be generated upon exposure to air. |
| Hand Protection | Nitrile gloves are suitable for incidental contact.[9] | Double-gloving with an inner nitrile glove and an outer, heavier-duty glove such as Butyl rubber or Neoprene.[10] | Acyl chlorides can degrade glove materials. Double-gloving provides a critical time buffer in case of a breach in the outer glove. Butyl rubber offers excellent resistance to corrosive acids and ketones.[10] Always inspect gloves for integrity before use.[8] |
| Body Protection | A flame-retardant lab coat. | A chemically-resistant apron over a flame-retardant lab coat. | Protects your torso from splashes and spills. In the event of a significant spill, an apron provides a quickly removable barrier, preventing the chemical from soaking through to your personal clothing. |
| Respiratory Protection | Not required if work is performed correctly within a certified fume hood. | A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge should be available for emergency situations (e.g., large spills or fume hood failure).[6] | This is a critical piece of emergency equipment. Proper fit-testing and cartridge maintenance are mandatory for anyone designated to use a respirator. |
Section 3: Procedural Workflow — From Receipt to Disposal
A self-validating protocol anticipates risks and builds in control measures at every stage.
Pre-Operational Checklist:
-
Verify Fume Hood: Check the certification sticker and ensure proper airflow.
-
Locate Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and a Class B (flammable liquid) fire extinguisher.
-
Prepare Spill Kit: Have a spill kit containing a neutral absorbent material (e.g., vermiculite or sand) readily available. Do not use combustible materials like paper towels to absorb the initial spill.
-
Inert Atmosphere: Ensure a source of dry inert gas (Nitrogen or Argon) is available for transfers.[1]
-
Dry Glassware: All glassware must be rigorously dried (oven or flame-dried) to prevent violent reaction with residual moisture.
Step-by-Step Handling Protocol:
-
Don PPE: Put on all required PPE as outlined in the table above before entering the lab.
-
Prepare Workspace: Place a plastic-backed absorbent pad on the fume hood work surface to contain minor drips.
-
Equilibrate Reagent: Allow the sealed bottle of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold chemical.
-
Inert Gas Transfer: For transfers, use a syringe or cannula technique under a positive pressure of inert gas. This is the most effective way to prevent hydrolysis.
-
Addition to Reaction: Add the acyl chloride to the reaction mixture slowly and in a controlled manner, preferably dropwise via a pressure-equalizing addition funnel. Monitor the reaction for signs of an uncontrolled exotherm.
-
Quenching Excess Reagent: Unreacted acyl chloride in a reaction mixture must be safely neutralized. This should be done by slowly and carefully transferring the reaction mixture to a separate flask containing a stirred, cold quenching solution (e.g., a dilute solution of sodium bicarbonate or another weak base).[11][12] Be prepared for vigorous gas evolution (CO2).
Section 4: Emergency Response & Disposal
Rapid and correct response to an emergency is critical.
// Node Definitions spill [label="Spill Detected", fillcolor="#FBBC05", fontcolor="#202124"]; assess [label="Assess Spill Size\n& Location", fillcolor="#4285F4", fontcolor="#FFFFFF"]; small_spill [label="Small Spill (<100mL)\nInside Fume Hood", fillcolor="#34A853", fontcolor="#FFFFFF"]; large_spill [label="Large Spill (>100mL)\nor ANY Spill Outside Hood", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Small Spill Path alert_small [label="Alert Colleagues\nin Immediate Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contain_spill [label="Cover with Dry, Inert\nAbsorbent (Sand, Vermiculite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect_waste [label="Scoop into Labeled\nHazardous Waste Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Wipe Area with\nSodium Bicarbonate Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Large Spill Path evacuate [label="EVACUATE\nIMMEDIATE AREA", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, height=1.2]; pull_alarm [label="Pull Fire Alarm &\nCall Emergency Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; close_doors [label="Close Doors\nto Contain Vapors", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Exposure Path exposure [label="Personnel Exposure\n(Skin/Eye Contact)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, height=1.2]; shower_eyewash [label="IMMEDIATELY Flush with Water\nfor 15 Minutes in\nSafety Shower / Eyewash", fillcolor="#EA4335", fontcolor="#FFFFFF"]; remove_clothing [label="Remove Contaminated Clothing\nWhile Flushing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; medical_attention [label="Seek Immediate\nMedical Attention", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections spill -> assess; assess -> small_spill [label="Small & Contained"]; assess -> large_spill [label="Large or Uncontained"];
small_spill -> alert_small -> contain_spill -> collect_waste -> decontaminate; large_spill -> evacuate -> pull_alarm -> close_doors;
// Positioning {rank=same; small_spill; large_spill;} }
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C5H7ClO2 | CID 5325500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6191-99-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 3-Ethoxy-acryloyl chloride = 85 H-NMR 6191-99-7 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 12. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
